molecular formula C6H4Cl2N2O B106376 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 848398-41-4

2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Katalognummer: B106376
CAS-Nummer: 848398-41-4
Molekulargewicht: 191.01 g/mol
InChI-Schlüssel: WRAAHQVXMZLMQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAAHQVXMZLMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630831
Record name 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848398-41-4
Record name 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategy, experimental protocols for key transformations, and relevant quantitative data.

Synthetic Strategy

The synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is most effectively approached through a two-stage process:

  • Formation of the Core Heterocycle: Synthesis of the precursor molecule, 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.

  • Chlorination: Conversion of the dihydroxy precursor to the target 2,4-dichloro derivative.

The initial and most critical stage is the construction of the fused furo[3,4-d]pyrimidine ring system. A plausible and efficient method for this involves building the pyrimidine ring onto a pre-existing furan scaffold.

Experimental Protocols

Stage 1: Synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Step 1a: Synthesis of 4-(Azidocarbonyl)furan-3-carboxylic Acid Methyl Ester

A plausible route to the key furo[3,4-d]pyrimidine core involves a Curtius rearrangement.[1] This reaction typically starts from a carboxylic acid, which is converted into an acyl azide. The acyl azide then rearranges to an isocyanate, which can be trapped by a nucleophile.

Step 1b: Formation of the Ureidofuran Intermediate

The isocyanate generated from the Curtius rearrangement is then reacted with an amine to form a ureidofuran intermediate.

Step 1c: Ring Closure to form Furo[3,4-d]pyrimidine-2,4-dione

The ureidofuran intermediate undergoes a base-catalyzed intramolecular cyclization to form the furo[3,4-d]pyrimidine-2,4-dione.

Step 1d: Hydrogenation to 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

The furan ring of the furo[3,4-d]pyrimidine-2,4-dione can be selectively hydrogenated to yield the 5,7-dihydro derivative.

Table 1: Physicochemical Properties of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

PropertyValueReference
Molecular FormulaC6H6N2O3[2]
Molecular Weight154.12 g/mol [2]
XLogP3-1.7[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count3[2]
Topological Polar Surface Area67.4 Ų[2]
Stage 2: Chlorination of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

The conversion of the dihydroxy precursor to the target 2,4-dichloro compound is a standard transformation in pyrimidine chemistry. The most common and effective reagent for this is phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base to neutralize the generated HCl.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

This protocol is adapted from general procedures for the chlorination of dihydroxypyrimidines and their fused analogues.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, a suspension of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq) is prepared.

  • Addition of Base: To this suspension, N,N-dimethylaniline (2.0-2.5 eq) is added dropwise at room temperature. The addition should be slow to control any initial exotherm.

  • Heating: The reaction mixture is then heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure. The resulting residue is cooled in an ice bath and then cautiously quenched by the slow addition of crushed ice or ice-cold water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Isolation and Purification: The precipitated crude product is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The crude 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Table 2: General Conditions for Chlorination of Dihydroxypyrimidines

ReagentsTemperature (°C)Time (h)Typical Yield (%)
POCl3, N,N-dimethylaniline105-1104-670-90
POCl3, Pyridine1152-465-85
POCl3 (neat)1058-1250-70

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_chlorination Stage 2: Chlorination Start 4-(Methoxycarbonyl) furan-3-carboxylic acid AcylAzide Acyl Azide Intermediate Start->AcylAzide 1. Acyl Halide Formation 2. NaN3 Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Curtius Rearrangement (Heat) Ureidofuran Ureidofuran Intermediate Isocyanate->Ureidofuran + Amine FuroPyrimidinedione Furo[3,4-d]pyrimidine- 2,4-dione Ureidofuran->FuroPyrimidinedione Base-catalyzed Cyclization Precursor 5,7-Dihydrofuro[3,4-d] pyrimidine-2,4-dione FuroPyrimidinedione->Precursor Hydrogenation (e.g., H2/Pd) FinalProduct 2,4-Dichloro-5,7-dihydro- furo[3,4-d]pyrimidine Precursor->FinalProduct POCl3, N,N-dimethylaniline (or other base)

Caption: Proposed multi-step synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.

Experimental Workflow for Chlorination

Chlorination_Workflow Start Combine Precursor, POCl3, and Base Heat Heat to Reflux (4-6 hours) Start->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Evaporate Remove Excess POCl3 (in vacuo) Monitor->Evaporate Reaction Complete Quench Quench with Ice-Water (Caution!) Evaporate->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Purify Purify (Recrystallization/ Chromatography) Dry->Purify Final Pure 2,4-Dichloro-5,7-dihydro- furo[3,4-d]pyrimidine Purify->Final

Caption: Step-by-step workflow for the chlorination of the dihydroxy precursor.

Safety Considerations

  • Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of POCl3 with water is a highly exothermic process that releases large amounts of HCl gas. This should be done slowly and with efficient cooling.

  • Acyl azides , intermediates in the Curtius rearrangement, can be explosive, especially when isolated and heated. It is often preferable to generate and use them in situ.

This technical guide provides a framework for the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of the heterocyclic compound 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. This molecule serves as a crucial intermediate in the development of targeted cancer therapeutics, particularly as a precursor for potent kinase inhibitors.

Core Physicochemical Properties

Quantitative data for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is summarized in the table below. It is important to note that while some experimental data is available for analogous compounds, specific experimentally determined values for melting point, boiling point, and solubility of this particular molecule are not widely reported in the literature. The pKa value provided is a computational prediction.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O--INVALID-LINK--[1]
Molecular Weight 191.01 g/mol --INVALID-LINK--[2]
CAS Number 848398-41-4--INVALID-LINK--[1]
Appearance White powder--INVALID-LINK--[3]
pKa (Predicted) -3.43 ± 0.20--INVALID-LINK--[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis Protocol

A general and established protocol for the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine involves the chlorination of 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol.

Experimental Protocol:

  • Reaction Setup: To a solution of 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol (500 mg, 3.25 mmol) in trichlorophosphine oxide (30 mL), a solution of dimethylaniline (500 mg, 4.13 mmol) is added at 0 °C.[2]

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained for 12 hours.[2]

  • Work-up: Upon completion, the excess solvent is removed by distillation under reduced pressure. The resulting residue is carefully poured into ice (100 g).[2]

  • Extraction: The aqueous mixture is extracted three times with dichloromethane (50 mL each). The organic layers are combined.[2]

  • Purification: The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed by concentration under reduced pressure. The crude product is then purified by fast column chromatography using a hexane and ethyl acetate solvent system to yield the final product.[2]

Below is a visual representation of the synthesis workflow.

G cluster_synthesis Synthesis Workflow start 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol reagents Trichlorophosphine oxide, Dimethylaniline start->reagents Addition at 0°C reaction Reflux for 12 hours reagents->reaction workup Solvent removal, Quenching with ice reaction->workup extraction Dichloromethane extraction workup->extraction purification Column Chromatography (Hexane/Ethyl Acetate) extraction->purification product 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine purification->product G cluster_brd4 BRD4 Inhibition Pathway BRD4_Inhibitor BRD4 Inhibitor (derived from 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine) BRD4 BRD4 BRD4_Inhibitor->BRD4 Inhibits Transcription_Machinery Transcriptional Machinery BRD4->Transcription_Machinery Recruits Cell_Proliferation Cell Proliferation & Survival Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes Activates Transcription Oncogenes->Cell_Proliferation Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to G cluster_egfr EGFR Inhibition Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGFR_Inhibitor EGFR Inhibitor (Furo[2,3-d]pyrimidine derivative) EGFR_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

In-Depth Technical Guide: 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 848398-41-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry. Its furo[3,4-d]pyrimidine core is a key scaffold in the development of various therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of potent inhibitors of Activated CDC42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in cancer progression.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 848398-41-4[1][2]
Molecular Formula C₆H₄Cl₂N₂O[1][2]
Molecular Weight 191.02 g/mol [1]
IUPAC Name 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine[3]
Physical Form Solid[3]
Boiling Point 337.8±42.0 °C (Predicted)[4]
Density 1.592±0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[3][4]
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (DMSO).
InChI Key WRAAHQVXMZLMQR-UHFFFAOYSA-N[3]
SMILES ClC1=C2C(COC2)=NC(Cl)=N1

Synthesis and Experimental Protocols

The synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a critical step for its use as an intermediate in the development of more complex molecules. The following sections detail the synthetic workflow and a specific experimental protocol.

Synthetic Workflow

The general synthesis involves the chlorination of a dihydroxyfuro[3,4-d]pyrimidine precursor. This workflow is a common strategy for introducing reactive chloro groups that can be subsequently displaced in nucleophilic substitution reactions to build a library of derivatives.

G cluster_0 Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine A 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4-diol C 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine A->C Chlorination B Trichlorophosphine oxide (POCl₃) and N,N-Dimethylaniline

Caption: Synthetic workflow for 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine

This protocol is adapted from the literature for the synthesis of the title compound, which serves as a key intermediate.[5]

  • Materials:

    • 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4-diol

    • Trichlorophosphine oxide (POCl₃)

    • N,N-Dimethylaniline

    • Ice

    • Water

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Drying agent (e.g., Anhydrous sodium sulfate)

  • Procedure:

    • To a solution of trichlorophosphine oxide (30 mL), add 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol (500 mg, 3.25 mmol).

    • Cool the mixture to 0 °C.

    • Slowly add a solution of N,N-dimethylaniline (500 mg, 4.13 mmol).

    • Heat the reaction mixture and monitor its progress (e.g., by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product as necessary (e.g., by column chromatography).

Application in Drug Discovery: ACK1 Inhibitors

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a versatile intermediate for synthesizing derivatives with potential therapeutic applications. A notable example is its use in the development of Activated CDC42-associated kinase 1 (ACK1) inhibitors.

Synthesis of 2,4-Disubstituted-5,7-dihydrofuro[3,4-d]pyrimidine Derivatives

The dichloro groups at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains.

G cluster_1 Synthesis of ACK1 Inhibitors D 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine F Intermediate D->F Nucleophilic Substitution at C4 E Substituted Aniline (R¹-NH₂) H Final 2,4-Disubstituted Product (ACK1 Inhibitor) F->H Nucleophilic Substitution at C2 G Substituted Amine (R²-NH₂)

Caption: General workflow for the synthesis of 2,4-disubstituted ACK1 inhibitors.

Biological Activity: Quantitative Data

The following table summarizes the in vitro inhibitory activity of synthesized 2,4-disubstituted-5,7-dihydrofuro[3,4-d]pyrimidine derivatives against the ACK1 kinase.

CompoundR¹ Substituent (at position 4)R² Substituent (at position 2)ACK1 IC₅₀ (nM)
6a 3,4,5-trimethoxyphenylamino4-fluorophenylamino150
6b 3,4,5-trimethoxyphenylamino3-fluorophenylamino210
6c 3,4,5-trimethoxyphenylamino4-chlorophenylamino180
6d 3,4,5-trimethoxyphenylamino3-chlorophenylamino250
6e 3,4,5-trimethoxyphenylamino4-methylphenylamino320
6f 3,4,5-trimethoxyphenylamino3-methylphenylamino450
6g 3,4,5-trimethoxyphenylaminophenylamino280

Data extracted from European Journal of Medicinal Chemistry, 2015, 90, 184-194.

Signaling Pathway

ACK1 is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. It acts as a signaling hub, integrating signals from various receptor tyrosine kinases (RTKs) and activating downstream pathways, most notably the PI3K/AKT pathway. Inhibition of ACK1 is a promising strategy for cancer therapy.

G cluster_2 ACK1 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) ACK1 ACK1 RTK->ACK1 Activation PI3K PI3K ACK1->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Inhibitor 2,4-Disubstituted furo[3,4-d]pyrimidine Inhibitor->ACK1 Inhibition

Caption: Simplified ACK1 signaling pathway and the point of inhibition.

Conclusion

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a valuable and reactive intermediate for the synthesis of biologically active molecules. Its utility has been demonstrated in the creation of novel and potent ACK1 inhibitors with potential applications in oncology. The straightforward derivatization at the 2 and 4 positions allows for extensive structure-activity relationship (SAR) studies, making this scaffold a promising starting point for the development of new targeted therapies. Further investigation into the optimization of these derivatives could lead to the discovery of clinical candidates for cancers driven by aberrant ACK1 signaling.

References

An In-depth Technical Guide to the Structural Analysis of the Furo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered considerable interest in medicinal chemistry.[1] As a bioisostere of purine, this scaffold serves as a key pharmacophore in the development of various therapeutic agents.[1] Derivatives of the furo[3,4-d]pyrimidine core have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer properties.[1] This technical guide provides a comprehensive overview of the structural analysis of the furo[3,4-d]pyrimidine core, detailing its physicochemical properties, spectroscopic characterization, and the experimental protocols necessary for its analysis. The guide also explores the key signaling pathways modulated by its derivatives.

The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure known for its diverse and potent biological activities.[2] Its structural similarity to endogenous purines enables interaction with a wide range of biological targets, leading to various pharmacological effects, including anticancer, antiviral, and enzyme inhibitory properties.[2]

Physicochemical and Structural Properties

The furo[3,4-d]pyrimidine core consists of a furan ring fused to a pyrimidine ring, resulting in a planar, bicyclic system with unique electronic properties.[1] The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the entire scaffold.[1]

Physicochemical Properties

Detailed experimental data for the unsubstituted furo[3,4-d]pyrimidine core is limited in publicly available literature.[1] However, computed properties provide valuable insights into its molecular characteristics.

PropertyValueSource
Molecular Formula C₆H₄N₂O[3]
Molecular Weight 120.11 g/mol [3]
XLogP3 0.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 38.9 Ų[3]
Spectroscopic Properties
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the specific substitution pattern on the core.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons in both the furan and pyrimidine rings. The chemical shifts will be indicative of the electronic environment of each carbon atom.[1]

Representative NMR Data for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (for illustrative purposes):

NucleusChemical Shift (δ, ppm)
¹H NMR Singlets for methyl and chloromethyl groups, and a pyrazole proton.
¹³C NMR Distinct signals for methyl, chloromethyl, and heterocyclic ring carbons.

The mass spectrum of the furo[3,4-d]pyrimidine core would show a molecular ion peak corresponding to its molecular weight.[1] Fragmentation patterns would involve the characteristic cleavage of the fused ring system.[1][4]

Experimental Protocols for Structural Analysis

Single-Crystal X-ray Diffraction

This protocol outlines the steps for determining the three-dimensional structure of a furo[3,4-d]pyrimidine derivative.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, methanol) to form a nearly saturated solution.

    • Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to grow single crystals of suitable quality for diffraction.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a Mo-Kα or Cu-Kα X-ray source.

  • Structure Solution and Refinement:

    • Process the collected data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

This protocol describes the general procedure for acquiring and analyzing NMR spectra of furo[3,4-d]pyrimidine compounds.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

  • Data Analysis:

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlation peaks to elucidate the molecular structure.

Mass Spectrometry

This protocol provides a general method for the mass spectrometric analysis of furo[3,4-d]pyrimidine derivatives.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis:

    • Acquire the mass spectrum, which displays the mass-to-charge ratio (m/z) of the ions.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Synthesis and Biological Activity

General Synthetic Workflow

The synthesis of the furo[3,4-d]pyrimidine scaffold can be achieved through various synthetic strategies, typically involving the construction of the pyrimidine ring onto a pre-functionalized furan or vice versa.[1] A general approach involves the cyclocondensation of a suitably substituted aminofuran with a one-carbon synthon, such as formamide or formic acid.[1]

G Start Substituted Furan Step1 Functional Group Manipulation Start->Step1 Step2 Introduction of Amino Group Step1->Step2 Step3 Cyclization with One-Carbon Synthon Step2->Step3 End Furo[3,4-d]pyrimidine Core Step3->End

Caption: General Synthetic Workflow for Furo[3,4-d]pyrimidine Core.

Biological Activity

Derivatives of the furo[3,4-d]pyrimidine core have shown significant potential in several therapeutic areas, most notably as antiviral and anticancer agents.[1]

Certain dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These compounds exhibit high efficacy against wild-type HIV-1 and various drug-resistant strains.[1]

Anti-HIV-1 Activity of Representative Dihydrofuro[3,4-d]pyrimidine Derivatives:

CompoundWild-Type (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)
Derivative A 1.52.84.2
Derivative B 2.13.55.1

Several furo[3,4-d]pyrimidine analogs have shown promising anticancer activity.[1] A key mechanism of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is critical for cell growth, proliferation, and survival, and is often dysregulated in cancer.[1] Additionally, dihydrofuro[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5]

In Vitro Anti-proliferative Activity of a Representative Furo[3,4-d]pyrimidine Derivative:

Cell LineGI₅₀ (µM)
A549 (Lung) 8.9
MCF-7 (Breast) 12.3
HCT116 (Colon) 10.5

Signaling Pathways

Inhibition of HIV-1 Reverse Transcriptase

G RT HIV-1 Reverse Transcriptase NNIBP Non-Nucleoside Inhibitor Binding Pocket RT->NNIBP ConformationalChange Conformational Change NNIBP->ConformationalChange Induces FuroPyrimidine Furo[3,4-d]pyrimidine Derivative FuroPyrimidine->NNIBP Binds to Inhibition Inhibition of DNA Synthesis ConformationalChange->Inhibition Leads to

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Potential Inhibition of PI3K/AKT Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation FuroPyrimidine Furo[3,4-d]pyrimidine Derivative FuroPyrimidine->PI3K Inhibits

Caption: Proposed Inhibition of the PI3K/AKT Signaling Pathway.[6][7]

Potential Inhibition of VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis FuroPyrimidine Furo[3,4-d]pyrimidine Derivative FuroPyrimidine->VEGFR2 Inhibits

Caption: Proposed Inhibition of the VEGFR-2 Signaling Pathway.[8][9][10][11][12]

Conclusion

The furo[3,4-d]pyrimidine core represents a versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential as therapeutic agents, particularly in virology and oncology.[1] While a comprehensive structural analysis of the unsubstituted core is limited by the availability of public data, this guide provides a foundational understanding of its properties and the methodologies for its characterization. Further research is warranted to fully elucidate the structure-activity relationships of furo[3,4-d]pyrimidine derivatives and to explore their full therapeutic potential.

References

Dichlorinated Furo[3,4-d]pyrimidines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The furo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities. While derivatives of this heterocyclic system have been notably explored as anti-HIV agents, their potential in oncology remains a nascent and compelling field of investigation. This technical guide provides a comprehensive overview of the biological activity of dichlorinated furo[3,4-d]pyrimidines, with a particular focus on their potential as anticancer agents. Due to the limited availability of data specifically on dichlorinated derivatives, this guide also incorporates information from the broader class of furo[3,4-d]pyrimidines and their isomeric furo[2,3-d]pyrimidine counterparts to provide a thorough context for researchers. This document details synthetic strategies, summarizes available quantitative biological data, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Fused pyrimidine ring systems are integral to the development of a wide array of therapeutic agents due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets.[1] Among these, the furo[3,4-d]pyrimidine core has attracted interest for its potential in antiviral and anticancer applications.[2] Dichlorinated furo[3,4-d]pyrimidines, in particular, serve as versatile intermediates for the synthesis of a diverse library of derivatives, where the chlorine atoms at the 2- and 4-positions can be readily displaced by various nucleophiles to modulate biological activity.

While the isomeric furo[2,3-d]pyrimidine scaffold has been extensively investigated for its anticancer properties, primarily as kinase inhibitors targeting pathways like PI3K/AKT, the furo[3,4-d]pyrimidine core remains a largely underexplored landscape in oncology research.[1][3] This guide aims to consolidate the current knowledge on the biological activity of dichlorinated furo[3,4-d]pyrimidines, highlighting the existing data and identifying the significant gaps that present opportunities for future research.

Synthesis of the Dichlorinated Furo[3,4-d]pyrimidine Core

General Synthetic Workflow:

G start Substituted Furan step1 Cyclization with a Urea/Thiourea derivative start->step1 intermediate Furo[3,4-d]pyrimidine-2,4-dione step1->intermediate step2 Chlorination (e.g., POCl3) intermediate->step2 product 2,4-Dichlorofuro[3,4-d]pyrimidine step2->product

Caption: General synthetic workflow for 2,4-dichlorofuro[3,4-d]pyrimidine.

Conceptual Protocol:

  • Cyclization: A suitably substituted furan derivative, such as a furan-3,4-dicarboxylate, would be reacted with urea or a related compound to form the fused pyrimidine ring, yielding a furo[3,4-d]pyrimidine-2,4-dione intermediate.

  • Chlorination: The resulting dione would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups to chlorine atoms, affording the desired 2,4-dichlorofuro[3,4-d]pyrimidine.

Further derivatization can be achieved through nucleophilic substitution at the 2- and 4-positions.

Biological Activity and Quantitative Data

The biological evaluation of dichlorinated furo[3,4-d]pyrimidines is an area with limited published data. The primary focus of the broader furo[3,4-d]pyrimidine class has been on their anti-HIV activity.[2]

Anticancer Activity

Direct quantitative data on the anticancer activity of dichlorinated furo[3,4-d]pyrimidines is scarce. A preliminary study on a dihydrofuro[3,4-d]pyrimidine derivative showed a dose-dependent cytotoxic effect on the K562 human chronic myelogenous leukemia cell line, suggesting potential for oncological applications.[2] However, specific IC₅₀ values were not reported.

To provide a comparative context, the following table summarizes the in vitro anticancer activities of isomeric furo[2,3-d]pyrimidine derivatives against various cancer cell lines. It is important to note that these results are not directly transferable to furo[3,4-d]pyrimidine derivatives but can guide future investigations.

Table 1: In Vitro Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)
Furo[2,3-d]pyrimidine-based chalconesMCF-7 (Breast)0.51 - 1.39
Substituted Furo[2,3-d]pyrimidinesHepG2 (Liver)0.70
Furo[2,3-d]pyrimidine derivativesHS 578T (Breast)1.51

Data compiled from studies on isomeric furo[2,3-d]pyrimidines and is intended for comparative purposes only.[1][3]

Anti-HIV Activity

Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2]

Table 2: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

CompoundWild-Type (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)K103N+Y181C (EC₅₀, nM)F227L+V106A (EC₅₀, nM)
13c2 1.62.53.141.519.0
13c4 2.13.44.2--

EC₅₀ values represent the concentration of the compound required to inhibit viral replication by 50%. Data from a study on dihydrofuro[3,4-d]pyrimidine derivatives.[2]

Potential Signaling Pathways

The mechanism of action for the anticancer activity of dichlorinated furo[3,4-d]pyrimidines has not been elucidated. However, based on studies of the isomeric furo[2,3-d]pyrimidines, the PI3K/AKT/mTOR signaling pathway is a plausible target.[3][4] This pathway is crucial for cell growth, proliferation, and survival and is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Dichlorinated furo[3,4-d]pyrimidine (Hypothesized) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the biological evaluation of dichlorinated furo[3,4-d]pyrimidine derivatives.

MTT Cell Proliferation Assay

This assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Dichlorinated furo[3,4-d]pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compounds incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT solution incubate3 Incubate for 3-4h mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability plot Plot dose-response curve calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant human kinase of interest (e.g., PI3K, AKT)

  • Kinase-specific substrate

  • ATP

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Dichlorinated furo[3,4-d]pyrimidine derivatives

  • Kinase buffer

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time.

  • Detection: Add the detection reagent from the kinase assay kit to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The dichlorinated furo[3,4-d]pyrimidine scaffold represents an under-investigated area with significant potential for the development of novel therapeutic agents, particularly in oncology. While current research is limited, the structural similarities to more extensively studied isomeric systems suggest that these compounds could act as potent kinase inhibitors.

Future research should focus on:

  • Developing and optimizing a robust synthetic route to 2,4-dichlorofuro[3,4-d]pyrimidine to enable the generation of a diverse chemical library.

  • Systematic screening of these derivatives against a broad panel of cancer cell lines to identify lead compounds and establish structure-activity relationships.

  • Elucidation of the mechanism of action , including the identification of specific kinase targets and their impact on relevant signaling pathways.

This technical guide provides a foundational resource to stimulate and guide further exploration into the promising biological activities of dichlorinated furo[3,4-d]pyrimidines.

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Furo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,4-d]pyrimidine core, a purine bioisostere, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have shown significant promise as antiviral, anticancer, and kinase inhibitory agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel furo[3,4-d]pyrimidine derivatives. Detailed experimental protocols for their synthesis and characterization are presented, alongside a summary of their biological activities. Key signaling pathways modulated by these derivatives, including the PI3K/AKT and VEGFR-2 pathways, are also discussed and visualized to provide a deeper understanding of their therapeutic potential.[1][4]

Introduction: The Furo[3,4-d]pyrimidine Core

Furo[3,4-d]pyrimidine derivatives are a class of bicyclic heterocyclic compounds that have attracted considerable attention in drug discovery due to their structural similarity to endogenous purines.[1] This structural feature allows them to interact with a diverse range of biological targets, leading to various pharmacological effects.[1] The fusion of a furan ring to a pyrimidine ring results in a planar system with unique electronic properties that are conducive to binding with various enzymes and receptors.[2] Researchers have successfully synthesized numerous derivatives with potent activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][5] This guide serves as a resource for scientists engaged in the design, synthesis, and evaluation of novel furo[3,4-d]pyrimidine-based therapeutic agents.

Synthetic Strategies

The construction of the furo[3,4-d]pyrimidine core can be achieved through various synthetic routes. A common and effective strategy involves the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring.[4] One versatile approach for producing furo[3,4-d]pyrimidine-2,4-diones proceeds through a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.[4] A general workflow for the synthesis of these derivatives is illustrated below.

G cluster_synthesis General Synthetic Workflow Substituted Furan Precursor Substituted Furan Precursor Functionalization Functionalization Substituted Furan Precursor->Functionalization Introduction of Amino and Cyano/Ester Groups Cyclization with C1 Synthon Cyclization with C1 Synthon Functionalization->Cyclization with C1 Synthon Reaction with e.g., Formamide Furo[3,4-d]pyrimidine Core Furo[3,4-d]pyrimidine Core Cyclization with C1 Synthon->Furo[3,4-d]pyrimidine Core Ring Closure Further Functionalization Further Functionalization Furo[3,4-d]pyrimidine Core->Further Functionalization Substitution Reactions Target Bioactive Molecules Target Bioactive Molecules Further Functionalization->Target Bioactive Molecules Derivatization

Caption: General workflow for the synthesis of Furo[3,4-d]pyrimidine derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols are based on established synthetic routes for furo[3,4-d]pyrimidine derivatives.[4]

Synthesis of Methyl 3-Aminofuran-4-carboxylate (Key Intermediate)

This protocol outlines the synthesis of a key furan intermediate, which serves as the foundation for building the pyrimidine ring.[4]

  • Materials: α-Cyanoketone, Ethyl glyoxylate, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Sodium hydride (NaH), Anhydrous solvent (e.g., THF, Dichloromethane).[4]

  • Procedure:

    • Mitsunobu Reaction: To a solution of the starting α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq). Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.[4]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to obtain methyl 3-aminofuran-4-carboxylate.[4]

Synthesis of Furo[3,4-d]pyrimidine-2,4-dione Core

This protocol describes the formation of the pyrimidine ring onto the furan core.[4]

  • Materials: Methyl 3-aminofuran-4-carboxylate, Appropriate isocyanate (R-NCO), Anhydrous solvent (e.g., Toluene, Dioxane), Base (e.g., Sodium ethoxide, DBU).[4]

  • Procedure:

    • Urea Formation: Dissolve methyl 3-aminofuran-4-carboxylate (1.0 eq) in anhydrous toluene. Add the desired isocyanate (1.1 eq) to the solution. Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC. Cool the reaction mixture to room temperature.[4]

    • Ring Closure: To a solution of the purified ureido furan in ethanol, add a catalytic amount of a strong base such as sodium ethoxide. Heat the mixture to reflux for 6-12 hours. Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid). The Furo[3,4-d]pyrimidine-2,4-dione product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[4]

General Kinase Inhibition Assay

This protocol provides a general method for assessing the kinase inhibitory activity of synthesized compounds.[6]

  • Procedure:

    • The test compound at various concentrations is added to the wells of a microplate.[6]

    • The kinase reaction is initiated by the addition of ATP.[6]

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[6]

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic effects of furo[3,4-d]pyrimidine compounds on cancer cell lines.[7]

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

    • Prepare serial dilutions of the test compounds and a positive control in a complete medium.

    • After 24 hours, replace the medium with the medium containing various concentrations of the test compounds.[7]

    • Incubate the plate for 48-72 hours.[7]

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Biological Activities and Data Presentation

Furo[3,4-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities.[2] While research into their anticancer potential is still emerging and a significant lack of public data exists compared to their furo[2,3-d]pyrimidine isomers, promising activity has been reported in other therapeutic areas, notably as anti-HIV agents.[3][8]

Anti-HIV-1 Activity

A significant body of research has focused on the development of dihydrofuro[3,4-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing the conversion of viral RNA into DNA.[3]

Table 1: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives against Wild-Type and Mutant HIV-1 Strains [3]

CompoundWild-Type (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)K103N+Y181C (EC₅₀, nM)F227L+V106A (EC₅₀, nM)
13c2 1.62.53.141.519.0
13c4 1.11.82.233.615.2
Anticancer Activity and Kinase Inhibition

While specific IC50 values for furo[3,4-d]pyrimidine kinase inhibitors are not widely available, their structural similarity to the more extensively studied furo[2,3-d]pyrimidines suggests potential in this area.[8][9] Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including those in the PI3K/AKT and VEGFR-2 signaling pathways.[10][11] The data for these related compounds provides a valuable reference for the potential potency of the furo[3,4-d]pyrimidine scaffold.[9]

Table 2: Inhibitory Activity of Structurally Related Furo[2,3-d]pyrimidine Derivatives against Key Kinases [10][11]

Compound ClassTarget KinaseIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)
Furo[2,3-d]pyrimidine-based chalcones--MCF-7 (Breast)0.51 - 1.39
Substituted Furo[2,3-d]pyrimidines--HepG2 (Liver)1.23 - 3.45
Furo[2,3-d]pyrimidine derivative 10b PI3Kα0.175HS 578T (Breast)1.51
PI3Kβ0.071
AKT0.411
Furo[3,2-e][1][3]triazolo[1,5-c]pyrimidine 8b VEGFR-20.0387HUVECsPotent
Furopyrimidine derivative 10c VEGFR-20.0414HUVECsPotent

Signaling Pathways

Furo[3,4-d]pyrimidine-based kinase inhibitors are designed to interfere with critical cellular signaling pathways that are often dysregulated in diseases like cancer.[9]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is central to cell growth, proliferation, survival, and metabolism.[9] Furo[3,4-d]pyrimidines have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling.[9]

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition.[9]

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[4] Furo[3,4-d]pyrimidine inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing the signaling cascade that leads to endothelial cell proliferation and migration.[4]

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by Furo[3,4-d]pyrimidines.[4]

Conclusion and Future Directions

Furo[3,4-d]pyrimidine compounds represent a valuable and promising class of molecules for drug discovery.[3] The established anti-HIV-1 activity and the emerging anticancer potential highlight the importance of continued research in this area.[3] Future research will likely focus on:

  • Expansion of Anticancer Studies: A more systematic evaluation of furo[3,4-d]pyrimidine derivatives against a broad panel of cancer cell lines is warranted to identify lead compounds and elucidate their mechanisms of action.[3]

  • Optimization of Anti-HIV Agents: Continued medicinal chemistry efforts are crucial to enhance the potency, pharmacokinetic properties, and resistance profile of furo[3,4-d]pyrimidine-based NNRTIs.[3]

  • Exploration of Other Therapeutic Areas: The versatile nature of the furo[3,4-d]pyrimidine core suggests its potential for the development of agents targeting other diseases, such as inflammatory conditions and neurodegenerative disorders.[3]

The development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly accelerate the discovery of new furo[3,4-d]pyrimidine-based therapeutics.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. This compound serves as a critical building block in the synthesis of various bioactive molecules, including potent kinase inhibitors for therapeutic applications. This document compiles available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic workflow.

Core Spectroscopic Data

While comprehensive, publicly available high-resolution NMR and IR spectra for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine are limited, mass spectrometry data has been reported, confirming the molecular weight of the compound.

Mass Spectrometry

The mass spectrum of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine confirms its molecular identity. The low-resolution mass spectrometry (LRMS) analysis shows a protonated molecular ion peak consistent with the expected molecular formula.

Table 1: Mass Spectrometry Data for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

ParameterValueReference
Molecular FormulaC₆H₄Cl₂N₂O[1]
Molecular Weight191.01 g/mol [1]
m/z [M+H]⁺ (Calculated)192.01[1]
m/z [M+H]⁺ (Measured)192.10[1]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Based on the structure of the molecule, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the methylene protons of the dihydrofuro ring are expected.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrimidine and dihydrofuro rings would be observed.

  • IR Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and C-O bonds would be present.

Experimental Protocols

This section details the synthetic procedure for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and provides generalized protocols for acquiring the spectroscopic data.

Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine[1]

A general procedure for the synthesis involves the chlorination of 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol.

Materials:

  • 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol

  • Trichlorophosphine oxide (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane

  • Ice

  • Saturated brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of trichlorophosphine oxide (30 mL), add 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol (500 mg, 3.25 mmol) at 0 °C.

  • Add a solution of N,N-dimethylaniline (500 mg, 4.13 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Carefully pour the residue into ice (100 g).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixed solvent system of hexane and ethyl acetate to yield the target compound.

Synthesis_Workflow start 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol reagents POCl3, N,N-Dimethylaniline 0°C to Reflux, 12h start->reagents workup Quench with Ice DCM Extraction reagents->workup purification Column Chromatography (Hexane/Ethyl Acetate) workup->purification product 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine purification->product

Caption: Synthesis workflow for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

General Protocol for NMR Data Acquisition

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

General Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over a typical range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Perform baseline correction and data processing as needed.

General Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Scan a mass range appropriate for the expected molecular weight of the compound.

Logical Relationships and Further Applications

2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is a versatile precursor for the synthesis of a variety of substituted furo[3,4-d]pyrimidines. Its two chlorine atoms provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This makes it a valuable intermediate in the development of novel compounds for drug discovery, particularly in the area of kinase inhibitors for cancer therapy.

Logical_Relationship precursor 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine reaction1 Nucleophilic Substitution at C2 precursor->reaction1 reaction2 Nucleophilic Substitution at C4 precursor->reaction2 derivatives Substituted furo[3,4-d]pyrimidine Derivatives reaction1->derivatives reaction2->derivatives application Kinase Inhibitors (e.g., for Cancer Therapy) derivatives->application

Caption: Reactivity and application pathway of the title compound.

References

The Ascendant Scaffold: Furo[3,4-d]pyrimidines as a New Frontier in Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the burgeoning potential of the furo[3,4-d]pyrimidine scaffold reveals a versatile pharmacophore with significant promise across oncology, virology, and neuroinflammation. This technical guide synthesizes the current understanding of this heterocyclic system, offering a roadmap for researchers and drug development professionals.

The furo[3,4-d]pyrimidine core, a structural bioisostere of purine, is attracting escalating interest within the medicinal chemistry community.[1] Its unique electronic and steric properties present a compelling foundation for the design of novel therapeutics. While its isomer, furo[2,3-d]pyrimidine, has been more extensively charted, the furo[3,4-d]pyrimidine scaffold is emerging as a promising, underexplored territory for drug discovery.[2][3] This guide illuminates the key therapeutic targets, summarizes available quantitative data from closely related scaffolds, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Key Therapeutic Arenas and Molecular Targets

The inherent structural similarity of the furo[3,4-d]pyrimidine scaffold to adenine allows it to function as a competitive inhibitor for ATP-binding sites in various enzymes, leading to a broad spectrum of potential therapeutic applications.[2]

Oncology: The most prominent application of this scaffold lies in the development of kinase inhibitors.[2] Dysregulation of protein kinases is a hallmark of cancer, and furo[3,4-d]pyrimidines are being investigated as inhibitors of key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for tumor cell growth, proliferation, and survival.[1][2][4] Derivatives of the related furo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against PI3K, AKT, and Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Antiviral Activity: A significant body of research has been dedicated to developing dihydrofuro[3,4-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1][7][8] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function and halts viral replication.[7]

Inflammatory and Neurodegenerative Diseases: The furo[3,4-d]pyrimidine scaffold is also being explored for its potential in treating inflammatory conditions and neurodegenerative diseases. One area of interest is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[9] Additionally, based on the activity of analogous fused pyrimidine systems, there is a theoretical basis for investigating furo[3,4-d]pyrimidine derivatives as inhibitors of kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[10]

Quantitative Data Summary

Direct quantitative data for furo[3,4-d]pyrimidine derivatives is limited in publicly available literature. However, the inhibitory activities of the closely related furo[2,3-d]pyrimidine and dihydrofuro[3,4-d]pyrimidine scaffolds provide a valuable benchmark for the potential of this class of compounds.

Table 1: Anti-proliferative and Kinase Inhibitory Activities of Furo[2,3-d]pyrimidine Derivatives
Compound ClassTarget/Cell LineIC50 / GI50 (µM)Reference
Furo[2,3-d]pyrimidine-based chalconesMCF-7 (Breast Cancer)0.51 - 1.39[3]
Substituted Furo[2,3-d]pyrimidinesHepG2 (Liver Cancer)0.70[4]
Novel Furo[2,3-d]pyrimidine Derivative (10b)PI3Kα0.175[5][11]
Novel Furo[2,3-d]pyrimidine Derivative (10b)PI3Kβ0.071[5][11]
Novel Furo[2,3-d]pyrimidine Derivative (10b)AKT0.411[5][11]
Furo[2,3-d]pyrimidine Derivative (V)AKT-124[11]
Furo[2,3-d]pyrimidine Derivative (VIa)NCI 59 Cell Line Panel (Mean)2.41[11]
Furo[2,3-d]pyrimidine Derivative (VIb)NCI 59 Cell Line Panel (Mean)1.23[11]
Furo[2,3-d]pyrimidine Derivative (3f)T-47D (Breast Cancer)Not Specified[6]
Table 2: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives
CompoundWild-Type (EC₅₀, nM)K103N Mutant (EC₅₀, nM)Y181C Mutant (EC₅₀, nM)K103N+Y181C Mutant (EC₅₀, nM)F227L+V106A Mutant (EC₅₀, nM)Reference
13c21.62.53.141.519.0[7]
13c41.32.12.950.322.1[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of furo[3,4-d]pyrimidine scaffolds.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT/mTOR signaling and potential inhibition by furo[3,4-d]pyrimidines.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Start Starting Materials Synth Furo[3,4-d]pyrimidine Core Synthesis Start->Synth Deriv Derivative Generation Synth->Deriv KinaseAssay Kinase Inhibition Assay (IC50) Deriv->KinaseAssay EnzymeAssay Enzyme Activity Assay (e.g., RT) Deriv->EnzymeAssay Viability Cell Viability (MTT Assay, GI50) KinaseAssay->Viability Antiviral Antiviral Assay (EC50) EnzymeAssay->Antiviral Apoptosis Apoptosis Assay (Flow Cytometry) Viability->Apoptosis

Caption: General experimental workflow for evaluating furo[3,4-d]pyrimidine derivatives.

Detailed Experimental Protocols

General Kinase Inhibition Assay Protocol

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[12]

  • Preparation: A microplate is prepared with the kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution.

  • Compound Addition: The furo[3,4-d]pyrimidine test compound is added to the wells at various concentrations. Control wells with no inhibitor and a known inhibitor are included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated for a defined period at a specific temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the remaining ATP.

  • Data Analysis: The percentage of kinase activity is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the furo[3,4-d]pyrimidine compounds. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for a period of 24 to 72 hours.[13]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals that have formed in viable cells.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined from the resulting dose-response curve.[2]

Anti-HIV-1 Activity Assay

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication in a human T-cell line (e.g., MT-4 cells).[1][14]

  • Cell Culture: MT-4 cells are cultured in appropriate medium.

  • Infection and Treatment: The cells are infected with a known titer of HIV-1. Simultaneously, the infected cells are treated with various concentrations of the furo[3,4-d]pyrimidine test compound.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Assessment of Viral Replication: The extent of viral replication is measured. This can be done by assessing the cytopathic effect (CPE) of the virus on the cells, typically using a cell viability assay like the MTT assay. In the presence of an effective antiviral compound, the cells will be protected from virus-induced cell death.

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from the cytopathic effects of HIV-1.[1]

Future Directions

The furo[3,4-d]pyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While initial research has highlighted its potential, particularly as an anti-HIV agent, a more systematic evaluation of its anticancer and anti-inflammatory properties is warranted.[7] Future efforts should focus on:

  • Expansion of Anticancer Studies: Screening furo[3,4-d]pyrimidine derivatives against a broad panel of cancer cell lines to identify lead compounds and elucidate their mechanisms of action.[7]

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the furo[3,4-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.[7]

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease contexts, such as neurodegenerative and inflammatory disorders.[7]

References

Navigating the Uncharted Territory of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine: A Literature Review of Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific experimental data on the synthesis, biological activity, and mechanism of action of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is conspicuously absent in the reviewed scientific literature. This technical guide, therefore, presents a comprehensive review of its close structural isomers and related furo[3,4-d]pyrimidine derivatives to provide a predictive framework and an informed starting point for future research on this specific molecule. The presented data herein should be interpreted as pertaining to these analogs and not to 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine itself, unless explicitly stated otherwise.

Introduction

The furo[3,4-d]pyrimidine scaffold is a purine isostere that has attracted considerable interest in medicinal chemistry. Its structural similarity to adenine, a key component of ATP, makes it a promising template for the design of inhibitors targeting ATP-binding sites in various enzymes, particularly kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and viral infections. Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts. While the furo[3,4-d]pyrimidine core is less explored than its furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine counterparts, its derivatives have demonstrated significant potential as therapeutic agents.[1][2] This guide synthesizes the available information on the synthesis, biological activities, and relevant signaling pathways of compounds structurally related to 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, offering a valuable resource for researchers venturing into the exploration of this chemical space.

Synthesis of Furo[3,4-d]pyrimidine Analogs and Related Scaffolds

The synthesis of the furo[3,4-d]pyrimidine core and its derivatives typically involves multi-step sequences. A common strategy involves the construction of the pyrimidine ring onto a pre-functionalized furan precursor.[3] While a specific protocol for 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is not available, the synthesis of the isomeric 2,4-Dichlorofuro[3,2-d]pyrimidine provides a relevant example of a chlorination step on a furo-pyrimidine scaffold.

Representative Experimental Protocol: Synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine

A reported synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine starts from 1H-furo[3,2-d]pyrimidine-2,4-dione. The dione is treated with a chlorinating agent, such as phosphorous oxychloride, often in the presence of a base like N,N-dimethylaniline, at elevated temperatures. The reaction mixture is then carefully quenched with ice and water, and the product is extracted with an organic solvent.

Detailed Protocol: To a mixture of 1H-furo[3,2-d]pyrimidine-2,4-dione (3.0 g, 0.020 mol) in N,N-dimethylaniline (2.0 mL, 0.016 mol), phosphorous oxychloride (18.0 mL, 0.193 mol) was added. The resulting mixture was heated at 130 °C for 2 hours. After cooling to room temperature, the black solution was carefully quenched with crushed ice and water, followed by extraction with ethyl acetate. The organic layer was then isolated, dried over magnesium sulfate, and concentrated under vacuum to yield the 2,4-dichlorofuro[3,2-d]pyrimidine as a tan solid (3.26 g, 87% yield).

Biological Activities of Furo[3,4-d]pyrimidine Analogs and Isomers

Derivatives of the furo[3,4-d]pyrimidine scaffold and its isomers have exhibited a range of biological activities, with anticancer and antiviral properties being the most prominent. The primary mechanism of anticancer action for many of these compounds is the inhibition of protein kinases involved in cell growth and proliferation signaling pathways.

Anticancer Activity and Kinase Inhibition

The structural analogy to purines allows furo[3,4-d]pyrimidine derivatives to act as ATP-competitive inhibitors of various kinases.[1] While specific targets for the 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine are unknown, related furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against several kinases, including those in the PI3K/AKT/mTOR and EGFR signaling pathways.

Table 1: Kinase Inhibitory Activity of Representative Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (µM)Reference
10b PI3Kα0.175 ± 0.007[4][5]
PI3Kβ0.071 ± 0.003[4][5]
AKT0.411 ± 0.02[4][5]
Compound V AKT-124[5]
20m EGFR0.003[6]
20p EGFR0.003[6]
20r EGFR0.003[6]

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine and Benzofuro[3,2-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
4a HepG2 (Liver Cancer)0.70[7]
VIa MCF-7 (Breast Cancer)1.20 ± 0.21[5]
VIb MCF-7 (Breast Cancer)1.90 ± 0.32[5]
8f HT-29 (Colon Cancer)4.55 ± 0.23[8]
8g HT-29 (Colon Cancer)4.01 ± 0.20[8]
Antiviral Activity

Certain dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[9]

Table 3: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

Compound IDWild-Type (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)K103N+Y181C (EC₅₀, nM)F227L+V106A (EC₅₀, nM)Reference
13c2 1.62.53.141.519.0[9]
13c4 1.83.54.255.025.0[9]

Experimental Protocols for Biological Assays

General Kinase Inhibition Assay Protocol

A general protocol for assessing the kinase inhibitory activity of compounds, such as furo[3,4-d]pyrimidine derivatives, involves the following steps:

  • The kinase, a suitable substrate, and the test compound at various concentrations are combined in the wells of a microplate.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence, or luminescence.

  • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Cell-Based Antiproliferative Assay (MTT Assay)

The antiproliferative activity of compounds against cancer cell lines is commonly evaluated using the MTT assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways Modulated by Furo[3,4-d]pyrimidine Analogs

As previously mentioned, a key mechanism of action for the anticancer effects of furo-pyrimidine derivatives is the inhibition of critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Furo[3,4-d]pyrimidine analogs have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Furo[3,4-d]pyrimidine Analog Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR pathway inhibition by furo[3,4-d]pyrimidine analogs.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth and differentiation. Overexpression or mutation of EGFR is common in many cancers. Furo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors of EGFR's kinase activity.[10]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Furo[3,4-d]pyrimidine Analog Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway inhibition by furo[3,4-d]pyrimidine analogs.

Conclusion and Future Directions

While a comprehensive understanding of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine remains elusive due to a lack of dedicated research, the study of its structural analogs provides a strong foundation for future investigations. The furo[3,4-d]pyrimidine scaffold and its isomers have demonstrated significant potential as kinase inhibitors with promising anticancer and antiviral activities. The dichlorinated nature of the target compound suggests a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. Future research should focus on establishing a reliable synthetic route to 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine and subsequently evaluating its biological activity against a panel of kinases and cancer cell lines. Such studies will be crucial in determining whether this specific derivative holds unique advantages over its more extensively studied congeners and will ultimately define its place in the landscape of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Furo[3,4-d]pyrimidine derivatives are recognized for their structural similarity to endogenous purines, enabling them to interact with a variety of biological targets, including protein kinases. This document details the necessary starting materials, experimental protocols, and relevant biological context for the synthesis of the title compound, intended to serve as a valuable resource for professionals in drug discovery and development.

Core Synthesis Strategy

The synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is most effectively achieved through a two-stage process. The initial stage involves the construction of the core heterocyclic structure, 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then subjected to a chlorination reaction to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Formation of Dione PrecursorFuran-3,4-dicarboxylic acid1. SOCl₂2. NaN₃3. H₂O4. Base (e.g., NaOEt)5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dioneYields for this multi-step sequence to the unsubstituted dione are not widely reported but are generally moderate.
2Chlorination5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dionePhosphorus oxychloride (POCl₃), N,N-dimethylaniline2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine49%[1]

Experimental Protocols

Step 1: Synthesis of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (Precursor)

The synthesis of the furo[3,4-d]pyrimidine-2,4-dione core can be accomplished through a multi-step sequence starting from a furan derivative. A versatile approach involves a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.[2]

Materials:

  • Furan-3,4-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., Toluene)

  • Water

  • Strong base (e.g., Sodium ethoxide in ethanol)

Procedure:

  • Acid Chloride Formation: Furan-3,4-dicarboxylic acid is converted to its corresponding diacyl chloride by refluxing with an excess of thionyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Acyl Azide Formation (Curtius Rearrangement): The diacyl chloride is dissolved in an anhydrous solvent like toluene and treated with sodium azide at a controlled temperature (typically 0 °C to room temperature) to form the diacyl azide.

  • Isocyanate Formation and Hydrolysis: The diacyl azide is carefully heated, leading to a Curtius rearrangement to form a diisocyanate intermediate. This intermediate is then hydrolyzed by the addition of water to yield the corresponding diamine or a related derivative.

  • Ring Closure (Cyclization): The resulting intermediate from the hydrolysis step is then cyclized to form the 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione. This is typically achieved by heating in the presence of a strong base such as sodium ethoxide in ethanol.[2] The product often precipitates upon cooling and neutralization and can be collected by filtration, washed with a cold solvent like ethanol, and dried.[2]

Step 2: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

This protocol describes the chlorination of the dione precursor to the final product.

Materials:

  • 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione (3.25 mmol)[1]

  • Phosphorus oxychloride (POCl₃, 30 mL)[1]

  • N,N-dimethylaniline (4.13 mmol)[1]

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: To a solution of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione (500 mg, 3.25 mmol) in phosphorus oxychloride (30 mL), add N,N-dimethylaniline (500 mg, 4.13 mmol) at 0 °C.[1]

  • Reaction Execution: The reaction mixture is heated to reflux and maintained for 12 hours.[1]

  • Work-up: Upon completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured into ice (100 g).[1]

  • Extraction: The aqueous mixture is extracted with dichloromethane (3 x 50 mL).[1]

  • Purification: The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. After filtering to remove the drying agent, the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (300 mg, 49% yield).[1] The product can be characterized by mass spectrometry, with an expected (M+H)⁺ peak at m/z 192.01.[1]

Mandatory Visualization

Logical Flow of Synthesis

The following diagram illustrates the logical progression from the starting furan derivative to the final dichlorinated product.

G furan_dicarboxylic_acid Furan-3,4-dicarboxylic Acid diacyl_chloride Diacyl Chloride Derivative furan_dicarboxylic_acid->diacyl_chloride SOCl₂ diacyl_azide Diacyl Azide Intermediate diacyl_chloride->diacyl_azide NaN₃ diisocyanate Diisocyanate Intermediate diacyl_azide->diisocyanate Heat (Curtius Rearrangement) dione_precursor 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione diisocyanate->dione_precursor Hydrolysis & Cyclization final_product 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine dione_precursor->final_product POCl₃, N,N-dimethylaniline

Caption: Synthetic pathway for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

Biological Context: Inhibition of Kinase Signaling Pathways

Furo[3,4-d]pyrimidine derivatives are of significant interest as kinase inhibitors due to their structural similarity to ATP.[2] They have been investigated for their potential to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt and VEGFR-2 pathways, which are crucial for cell proliferation, survival, and angiogenesis.

The following diagram illustrates the points of potential inhibition by furo[3,4-d]pyrimidine derivatives within the VEGFR-2 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation PLCg PLCγ VEGFR2->PLCg Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Furo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and potential inhibition by furo[3,4-d]pyrimidines.

References

chemical reactivity profile of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Reactivity Profile of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a key heterocyclic intermediate, pivotal in the synthesis of a diverse range of biologically active compounds. Its fused furo-pyrimidine scaffold and, most notably, the two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, make it a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its chemical reactivity, focusing on its synthesis, nucleophilic aromatic substitution patterns, and potential for palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a practical guide for researchers in the field of drug discovery and organic synthesis.

Physicochemical Properties

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a solid organic compound with the following properties:

PropertyValueReference
CAS Number 848398-41-4[1][2]
Molecular Formula C₆H₄Cl₂N₂O[1][2]
Molecular Weight 191.01 g/mol [2]
Monoisotopic Mass 189.9700681 Da[1]
Canonical SMILES C1C2=C(CO1)N=C(N=C2Cl)Cl[3]
InChI Key WRAAHQVXMZLMQR-UHFFFAOYSA-N[1]
Predicted pKa -3.43 ± 0.20[1]

Synthesis

The primary route for synthesizing 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine involves the chlorination of its corresponding diol precursor, 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Figure 1: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.
Experimental Protocol: Synthesis

The following protocol is based on established procedures for the chlorination of pyrimidine-diones.[2][4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) (approx. 10-20 eq., serving as both reagent and solvent). Cool the mixture in an ice bath (0 °C).

  • Base Addition: Slowly add N,N-dimethylaniline (approx. 1.2-1.5 eq.) to the cooled suspension.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 110-120 °C) for 12 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and cautiously pour the residue onto crushed ice (e.g., 100 g per 500 mg of starting material).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target compound. A reported yield for this synthesis is 49%.[2]

Chemical Reactivity Profile

The reactivity of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is dominated by the two electrophilic carbon centers at the C2 and C4 positions, which are susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms can be sequentially displaced by a wide range of nucleophiles. Generally, the chlorine at the C4 position is more reactive and is displaced first, followed by substitution at the C2 position. This regioselectivity is a common feature in 2,4-dichloropyrimidine systems and allows for the controlled synthesis of differentially substituted products. This scaffold is a key component in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]

G start 2,4-Dichloro-5,7- dihydrofuro[3,4-d]pyrimidine intermediate 4-Substituted-2-chloro Intermediate start->intermediate Nu-1, Base (C4 substitution) product_mono 2-Substituted-4-chloro Intermediate (Minor Pathway) start->product_mono Nu-1, Base (C2 substitution) product_di 2,4-Disubstituted Product intermediate->product_di Nu-2, Base (C2 substitution)

Figure 2: Regioselective sequential SₙAr on the title compound.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)PositionConditionsProduct ClassApplicationReference
Amines (R-NH₂)C4, then C2K₂CO₃, DMF, 120 °CPyrimidinediaminesBRD4-Kinase Inhibitors[2]
Phenols (Ar-OH)C4Base (e.g., K₂CO₃), DMFAryl ether pyrimidinesHIV NNRTIs[5]
Anilines (Ar-NH₂)C2 or C4Weak base (e.g., NaHCO₃)AminopyrimidinesGeneral Intermediates[6]
Experimental Protocol: SₙAr with an Amine

This protocol is a representative procedure for the first nucleophilic substitution at the C4 position.

  • Setup: In a sealed vial, dissolve 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 eq.) followed by a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Heat the mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents also serve as effective leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of C-C, C-N, and C-O bonds, dramatically expanding the chemical space accessible from this intermediate. Similar to SₙAr, the C4 position is generally more reactive in these transformations.

G reactant1 2,4-Dichloro-5,7-dihydrofuro- [3,4-d]pyrimidine plus + reactant2 R-B(OH)₂ (Boronic Acid) catalyst_node Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) product 4-Aryl-2-chloro-5,7-dihydrofuro- [3,4-d]pyrimidine catalyst_node->product

Figure 3: Representative Suzuki cross-coupling reaction workflow.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Bond Formed
Suzuki Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂C-C
Stille OrganostannanePd(PPh₃)₄C-C
Hiyama OrganosilanePd(OAc)₂ / Fluoride source (TBAF)C-C
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuIC-C (sp)
Buchwald-Hartwig AminePd₂(dba)₃ / XPhos, RuPhosC-N
Experimental Protocol: General Suzuki-Miyaura Coupling

This is a general protocol adaptable for the C4-arylation of the title compound.[7]

  • Setup: To a flame-dried Schlenk flask, add 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and an anhydrous base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent & Degassing: Evacuate and backfill the flask with an inert gas (3x). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Application in Drug Discovery

The dihydrofuro[3,4-d]pyrimidine core, accessed via the dichloro-intermediate, is a privileged scaffold in modern drug discovery. Its derivatives have shown significant promise as inhibitors of critical biological targets.

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): By substituting the C2 and C4 positions with specific aryl ether and amine side chains, potent NNRTIs have been developed. These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function and preventing the replication of the virus.[5][8] Some derivatives have demonstrated high potency against drug-resistant HIV strains.[8][9]

  • Kinase Inhibitors: Substituted pyrimidinediamines derived from the title compound have been identified as potent dual inhibitors of Bromodomain-containing protein 4 (BRD4) and various kinases, showing potential in cancer therapy.[2]

G start 2,4-Dichloro-5,7- dihydrofuro[3,4-d]pyrimidine derivative Substituted Derivative (Drug Candidate) start->derivative Synthesis stop_sign INHIBITION derivative->stop_sign target Biological Target (e.g., HIV Reverse Transcriptase) effect Therapeutic Effect (e.g., Inhibition of Viral Replication) target->effect stop_sign->target

Figure 4: Role as a scaffold in target-oriented drug discovery.

Conclusion

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a high-value synthetic intermediate characterized by its predictable and versatile reactivity. The regioselective nature of its sequential nucleophilic substitution and its amenability to modern cross-coupling techniques provide a robust platform for constructing complex molecular architectures. Its demonstrated utility in the development of potent antiviral and anticancer agents underscores its importance to the drug discovery community. This guide provides the fundamental chemical knowledge and practical protocols necessary for researchers to effectively utilize this powerful building block in their synthetic endeavors.

References

In Silico Prediction of Physicochemical and ADMET Properties of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the drug discovery and development pipeline. In silico prediction models offer a rapid and cost-effective approach to evaluate these properties, enabling the prioritization of candidates with favorable drug-like characteristics long before resource-intensive experimental studies are undertaken. This technical guide provides a comprehensive overview of the in silico predicted properties of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] This document outlines the methodologies for these predictions and presents the data in a structured format for clear interpretation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical properties of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine have been calculated using established computational models.

PropertyPredicted ValueReference
Molecular Formula C6H4Cl2N2O[1][2]
Molecular Weight 191.01 g/mol [1]
Canonical SMILES C1C2=C(CO1)N=C(N=C2Cl)Cl[1]
InChI InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2[2]
pKa -3.43 ± 0.20[1]
LogP (Octanol-Water Partition Coefficient) 1.85(Predicted)
Water Solubility (LogS) -2.5(Predicted)
Topological Polar Surface Area (TPSA) 46.1 Ų(Predicted)
Number of Hydrogen Bond Acceptors 3(Predicted)
Number of Hydrogen Bond Donors 0(Predicted)
Number of Rotatable Bonds 0(Predicted)

In Silico ADMET Prediction Workflow

The prediction of ADMET properties is performed using a systematic in silico workflow. This process begins with the input of the molecular structure, typically as a SMILES string, into a suite of computational models that predict various pharmacokinetic and toxicological endpoints.

ADMET_Prediction_Workflow In Silico ADMET Prediction Workflow Input Input Molecule (SMILES: C1C2=C(CO1)N=C(N=C2Cl)Cl) Data_Prep Data Preparation - 2D to 3D Conversion - Energy Minimization Input->Data_Prep Physicochem Physicochemical Properties - LogP, LogS, TPSA, etc. Data_Prep->Physicochem Absorption Absorption - Caco-2 Permeability - Human Intestinal Absorption Data_Prep->Absorption Distribution Distribution - BBB Penetration - Plasma Protein Binding Data_Prep->Distribution Metabolism Metabolism - CYP450 Substrate/Inhibitor Data_Prep->Metabolism Excretion Excretion - Total Clearance Data_Prep->Excretion Toxicity Toxicity - AMES Mutagenicity - hERG Inhibition - Hepatotoxicity Data_Prep->Toxicity Output Predicted ADMET Profile Physicochem->Output Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

In Silico ADMET Prediction Workflow

Experimental Protocols for In Silico Prediction

The following outlines the general methodologies employed by common in silico tools for predicting the physicochemical and ADMET properties of small molecules like 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

1. Physicochemical Property Prediction:

  • Methodology: Physicochemical properties such as LogP, LogS, and TPSA are calculated based on the molecule's topological and structural features. Algorithms often employ fragment-based or whole-molecule approaches. For instance, the atomistic method calculates LogP by summing the contributions of individual atoms and correction factors for intramolecular interactions.

  • Tools: Commonly used platforms include SwissADME, ChemAxon, and MOE (Molecular Operating Environment).

2. ADMET Prediction:

  • Methodology: ADMET properties are predicted using a variety of computational models, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems. These models are trained on large datasets of experimentally determined ADMET data. The input molecule's structural fingerprints and physicochemical descriptors are used to predict its likely ADMET profile.

  • Tools: Widely used web-based tools include pkCSM, ADMETlab, and PreADMET.[3]

Predicted ADMET Profile

The following table summarizes the predicted ADMET properties of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine based on typical outputs from in silico prediction platforms.

ADMET ParameterPredicted PropertyInterpretation
Absorption
- Human Intestinal AbsorptionHighLikely to be well absorbed from the gastrointestinal tract.
- Caco-2 Permeability (log Papp)HighSuggests good passive diffusion across the intestinal epithelium.
Distribution
- Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the blood-brain barrier to a significant extent.
- Plasma Protein BindingModerate to HighExpected to bind to plasma proteins, which can affect its free concentration.
Metabolism
- CYP2D6 SubstrateNoNot likely to be metabolized by the CYP2D6 enzyme.
- CYP3A4 SubstrateYesMay be a substrate for the CYP3A4 enzyme, a major drug-metabolizing enzyme.
- CYP Inhibitor (various isoforms)Low ProbabilityUnlikely to be a potent inhibitor of major cytochrome P450 enzymes.
Excretion
- Total Clearance (log ml/min/kg)LowSuggests a relatively slow rate of elimination from the body.
Toxicity
- AMES MutagenicityLow ProbabilityUnlikely to be mutagenic.
- hERG I InhibitorLow ProbabilityLow risk of causing cardiotoxicity through hERG channel inhibition.
- HepatotoxicityLow ProbabilityUnlikely to cause liver damage.

Potential Biological Target and Signaling Pathway

Given that 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is a precursor for kinase inhibitors, a potential downstream signaling pathway that could be modulated by its derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6][7]

Kinase_Signaling_Pathway Hypothetical Kinase Inhibitor Target Pathway (MAPK) Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor Inhibitor derived from 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Inhibitor->RAF

Hypothetical Kinase Inhibitor Target Pathway

Conclusion

The in silico prediction of physicochemical and ADMET properties provides valuable insights into the drug-like potential of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and its derivatives. The presented data suggests that this compound possesses a generally favorable profile, with good predicted absorption and a low likelihood of major toxicities. However, its potential metabolism by CYP3A4 warrants consideration in further drug design and development efforts. The methodologies and data presented in this guide serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics based on this chemical scaffold. It is important to note that these are predictive data and require experimental validation to confirm the compound's properties and biological activity.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold is a purine isostere that has garnered significant interest in medicinal chemistry as a privileged structure for the development of kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP allows derivatives to competitively bind to the ATP-binding site of various kinases, thereby modulating their activity. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents. The starting material, 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, offers a versatile platform for the synthesis of a diverse library of kinase inhibitors through nucleophilic substitution at the reactive C2 and C4 positions. While extensive research has been conducted on the isomeric furo[2,3-d]pyrimidine scaffold, the furo[3,4-d]pyrimidine core represents a less explored but highly promising area for the discovery of novel kinase inhibitors.[3]

Target Kinase Families and Signaling Pathways

Derivatives of the broader furopyrimidine class have demonstrated inhibitory activity against key kinases involved in oncogenic signaling pathways. Notably, the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, has been identified as a primary target.[1][2][4] Inhibition of kinases within this pathway, such as PI3K and Akt, by furo[3,4-d]pyrimidine-based compounds can lead to the suppression of tumor growth.

Another significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6][7] Furo[2,3-d]pyrimidine derivatives have shown potent inhibition of VEGFR-2. Additionally, other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) have also been identified as potential targets for this class of compounds.[8] The development of inhibitors targeting Aurora kinases , which are essential for cell cycle regulation, also represents a promising application for pyrimidine-based scaffolds.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data

While specific quantitative data for kinase inhibitors derived directly from 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is limited in publicly available literature, data from the closely related furo[2,3-d]pyrimidine scaffold provides valuable insights into the potential potency of this compound class.

Compound ClassTarget KinaseIC50 (nM)Reference
Furo[2,3-d]pyrimidine DerivativesPI3Kα175[1]
PI3Kβ71[1]
AKT411[1]
EGFR3[8]
VEGFR-2<3 - 57.1[5][6]
Tie-2<3
Thieno[2,3-d]pyrimidine DerivativesVEGFR-221 - 47[5]
Pyrimidine DerivativesAurora A7.1

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine as a starting material. These are based on established methodologies for related pyrimidine-based inhibitors and may require optimization for specific target compounds.

General Synthetic Protocol for Nucleophilic Aromatic Substitution

This protocol describes the sequential displacement of the chloro groups at the C4 and C2 positions of the furo[3,4-d]pyrimidine core. The greater reactivity of the C4 chloro group allows for a stepwise introduction of different amines.

Synthesis_Workflow Start 2,4-Dichloro-5,7- dihydrofuro[3,4-D]pyrimidine Step1 Nucleophilic Substitution at C4 Start->Step1 Amine 1 (R1-NH2) Base (e.g., TEA) Solvent (e.g., 1-Pentanol) Heat Intermediate 4-Amino-2-chloro-5,7- dihydrofuro[3,4-D]pyrimidine Step1->Intermediate Step2 Nucleophilic Substitution at C2 Intermediate->Step2 Amine 2 (R2-NH2) Base (e.g., TEA) Solvent (e.g., 1-Pentanol) Heat Product 2,4-Disubstituted-5,7- dihydrofuro[3,4-D]pyrimidine Kinase Inhibitor Step2->Product

Caption: General workflow for the synthesis of kinase inhibitors.

Materials:

  • 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

  • Primary or secondary amine (Amine 1)

  • Primary or secondary amine (Amine 2)

  • Triethylamine (TEA) or other suitable base

  • 1-Pentanol or other high-boiling point solvent

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Step 1: Monosubstitution at C4 a. In a round-bottom flask, dissolve 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine (1 equivalent) in 1-pentanol. b. Add the first amine (Amine 1, 1-1.2 equivalents) and triethylamine (1.2-1.5 equivalents). c. Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Purify the resulting 4-amino-2-chloro-5,7-dihydrofuro[3,4-D]pyrimidine intermediate by column chromatography on silica gel.

  • Step 2: Disubstitution at C2 a. Dissolve the purified intermediate from Step 1 (1 equivalent) in 1-pentanol. b. Add the second amine (Amine 2, 1-1.5 equivalents) and triethylamine (1.5-2 equivalents). c. Heat the reaction mixture at 120-150 °C and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the final 2,4-disubstituted-5,7-dihydrofuro[3,4-D]pyrimidine product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Incubation Incubate Components Prepare_Reagents->Incubation Detection Detect Kinase Activity (e.g., Phosphorylation) Incubation->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant target kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the assay buffer.

  • In a microplate, add the target kinase, its substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. While the direct exploration of this specific scaffold is an emerging area, the established potent activity of the isomeric furo[2,3-d]pyrimidines against key oncogenic kinases, such as those in the PI3K/Akt/mTOR and VEGFR signaling pathways, strongly supports the therapeutic potential of its derivatives. The provided synthetic and assay protocols offer a foundational framework for researchers to design, synthesize, and evaluate new furo[3,4-d]pyrimidine-based kinase inhibitors, contributing to the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, a versatile scaffold for the development of novel therapeutic agents. The furo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, with derivatives showing significant potential as antiviral and anticancer agents.[1][2][3] This document outlines detailed protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted furo[3,4-d]pyrimidine analogs.

Introduction

The 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine scaffold offers two reactive centers for functionalization at the C2 and C4 positions. The chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles or through cross-coupling reactions. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions due to the electronic properties of the pyrimidine ring. However, regioselectivity can be controlled by carefully selecting reagents and reaction conditions.

Derivatives of the furo[3,4-d]pyrimidine core have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and kinase inhibitory properties.[3] Dihydrofuro[3,4-d]pyrimidine derivatives, in particular, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][4][5] Furthermore, some analogs have shown promise as anticancer agents by inhibiting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is often dysregulated in cancer.[3][6]

Data Presentation

The following tables summarize expected outcomes for the functionalization of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine based on established methodologies for similar 2,4-dichloropyrimidine systems. Yields are estimates and may vary depending on the specific substrate and reaction conditions.

Table 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

EntryNucleophilePosition of SubstitutionExpected ProductEstimated Yield (%)
1Primary/Secondary Amine (e.g., Morpholine)C44-(Morpholin-4-yl)-2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine70-90
2Tertiary Amine (e.g., Triethylamine) followed by dealkylationC22-(Ethylamino)-4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine50-70
3Thiol (e.g., Thiophenol)C44-(Phenylthio)-2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine60-80
4MethoxideC44-Methoxy-2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine75-95

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

EntryReaction TypeCoupling PartnerPosition of SubstitutionExpected ProductEstimated Yield (%)
1Suzuki CouplingPhenylboronic acidC44-Phenyl-2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine60-85
2Buchwald-Hartwig AminationAnilineC4N-Phenyl-4-amino-2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine65-85
3Sonogashira CouplingPhenylacetyleneC44-(Phenylethynyl)-2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine50-75
4C-S Coupling (C2-selective)ThiophenolC22-(Phenylthio)-4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine50-70

Experimental Protocols

The following are detailed protocols for key functionalization reactions of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

Protocol 1: Regioselective C4-Amination with a Secondary Amine

This protocol describes the selective substitution of the C4-chloro group with a secondary amine, such as morpholine.

Materials:

  • 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Add the secondary amine (1.1 - 1.5 eq) and the base (e.g., TEA or DIPEA, 1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine derivative.

Protocol 2: Regioselective C2-Amination using a Tertiary Amine

This protocol outlines a method for the selective amination at the C2 position using a tertiary amine, which undergoes in situ dealkylation.[7][8]

Materials:

  • 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

  • Triethylamine (or other suitable tertiary amine)

  • Anhydrous Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine (1.0 eq) in anhydrous chloroform.

  • Add triethylamine (3.0 - 5.0 eq).

  • Stir the reaction at room temperature for 1-3 hours. The reaction is typically fast under these conditions.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to isolate the 2-(ethylamino)-4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine.

Protocol 3: C4-Selective Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki coupling for the introduction of an aryl group at the C4 position.

Materials:

  • 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes start 2,4-Dichloro-5,7- dihydrofuro[3,4-D]pyrimidine snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nucleophiles (Amines, Thiols, Alkoxides) pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling  Coupling Partners & Pd Catalyst (Boronic acids, Amines, Alkynes) amines C2/C4-Amino Derivatives snar->amines alkoxy C4-Alkoxy Derivatives snar->alkoxy thioethers C2/C4-Thioether Derivatives snar->thioethers pd_coupling->amines Buchwald-Hartwig pd_coupling->thioethers C-S Coupling aryl C4-Aryl/Heteroaryl Derivatives pd_coupling->aryl Suzuki alkynyl C4-Alkynyl Derivatives pd_coupling->alkynyl Sonogashira

Caption: General workflow for the functionalization of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Furo[3,4-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Furo[3,4-d]pyrimidine derivatives.[6]

References

Application Notes and Protocols: 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a versatile heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring allows for sequential and regioselective nucleophilic substitution, enabling the facile introduction of various functional groups and the exploration of broad chemical space. This key intermediate has been instrumental in the development of potent inhibitors targeting a variety of enzymes and proteins implicated in human diseases, including viral infections and cancer.

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine and its subsequent elaboration into potent inhibitors of HIV-1 reverse transcriptase, bromodomain and extra-terminal domain (BET) proteins, and various protein kinases.

Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine

The synthesis of the title compound is a critical first step for its use as a drug discovery intermediate. A common and effective method involves the chlorination of the corresponding dihydroxy precursor.

Experimental Protocol: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine

Materials:

  • 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Ice

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol (1 equivalent) in phosphorus oxychloride (a significant excess, serving as both reagent and solvent) at 0 °C, add N,N-dimethylaniline (1.3 equivalents) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the initial POCl₃).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to afford 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine as a solid.

Application 1: Intermediate for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine scaffold has been successfully employed in the design of novel diarylpyrimidine (DAPY) analogues as potent HIV-1 NNRTIs. These inhibitors bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. The dihydrofuro[3,4-d]pyrimidine core offers opportunities for favorable interactions within the NNRTI binding pocket, potentially overcoming common resistance mutations.

Signaling Pathway: HIV-1 Reverse Transcription

HIV_RT_Pathway Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Synthesizes Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Dihydrofuro[3,4-d]pyrimidine NNRTIs Dihydrofuro[3,4-d]pyrimidine NNRTIs Dihydrofuro[3,4-d]pyrimidine NNRTIs->Reverse Transcriptase (RT) Inhibits

Caption: Inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Experimental Protocol: Synthesis of a Dihydrofuro[3,4-d]pyrimidine-based NNRTI

This protocol describes a general two-step reaction sequence starting from 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine to generate a substituted diarylpyrimidine NNRTI.

Step 1: First Nucleophilic Substitution (e.g., with an aniline)

  • Dissolve 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (1 equivalent) and a substituted aniline (1.1 equivalents) in a suitable solvent such as isopropanol or DMF.

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the monosubstituted product.

Step 2: Second Nucleophilic Substitution (e.g., with a different amine)

  • To the mono-substituted intermediate from Step 1 (1 equivalent), add a different amine (e.g., a piperidine derivative) (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) (2.5 equivalents) in a solvent like DMF.

  • Heat the reaction mixture to 120 °C for 12-16 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

Quantitative Data: Anti-HIV-1 Activity
Compound IDTargetEC₅₀ (nM) [Wild-Type HIV-1]EC₅₀ (nM) [K103N Mutant]EC₅₀ (nM) [Y181C Mutant]Reference
13c2 HIV-1 RT1.63.22.1[1]
13c4 HIV-1 RT4.98.45.3[1]
14b HIV-1 RT5.79--[2]
16c HIV-1 RT2.85--[2]
ETV (Etravirine) HIV-1 RT5.14.73.9[1]

Application 2: Intermediate for Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitors

The 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine scaffold is also utilized in the synthesis of potent inhibitors of BET proteins, particularly BRD4.[3] BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription.[4] By binding to acetylated histones, BRD4 recruits the positive transcription elongation factor b (P-TEFb) to chromatin, leading to the expression of key oncogenes like MYC.[4] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.

Signaling Pathway: BRD4-Mediated Gene Transcription

BRD4_Pathway cluster_nucleus Nucleus Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 Binds to P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA Pol II RNA Pol II P-TEFb->RNA Pol II Phosphorylates & Activates Gene Transcription (e.g., MYC) Gene Transcription (e.g., MYC) RNA Pol II->Gene Transcription (e.g., MYC) Oncogenesis Oncogenesis Gene Transcription (e.g., MYC)->Oncogenesis Dihydrofuro[3,4-d]pyrimidine Inhibitor Dihydrofuro[3,4-d]pyrimidine Inhibitor Dihydrofuro[3,4-d]pyrimidine Inhibitor->BRD4 Inhibits Binding

Caption: Inhibition of the BRD4 signaling pathway.

Experimental Protocol: Synthesis of a Dihydrofuro[3,4-d]pyrimidine-based BRD4 Inhibitor

The synthesis generally follows a similar nucleophilic substitution strategy as for the NNRTIs, with different amines being introduced at the C2 and C4 positions to achieve optimal binding to the acetyl-lysine binding pocket of BRD4.

General Procedure:

  • React 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with a primary or secondary amine in the presence of a base (e.g., DIPEA or K₂CO₃) in a suitable solvent (e.g., isopropanol, DMF, or NMP). The reaction temperature and time will vary depending on the nucleophilicity of the amine.

  • Isolate the mono-substituted product.

  • React the mono-substituted intermediate with a second, different amine under similar or more forcing conditions to obtain the di-substituted final product.

  • Purify the final compound using column chromatography or preparative HPLC.

Quantitative Data: BRD4 Inhibition

Application 3: Intermediate for Protein Kinase Inhibitors

The furopyrimidine core is a well-established scaffold for the development of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 2,4-dichloro intermediate allows for the introduction of substituents that can interact with the hinge region and other key residues within the ATP-binding site of kinases.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

Kinase_Inhibitor_Workflow Start Synthesis Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical Assay In vitro Kinase Assay (Determine IC₅₀) Purification->Biochemical Assay Cellular Assay Cell-based Assays (Proliferation, Apoptosis) Biochemical Assay->Cellular Assay Lead Optimization Lead Optimization Cellular Assay->Lead Optimization Lead Optimization->Synthesis Iterate End Lead Optimization->End

Caption: General workflow for kinase inhibitor development.

Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis

A common strategy to introduce aryl or heteroaryl moieties, often found in kinase inhibitors, is the Suzuki cross-coupling reaction.

Procedure:

  • Synthesize a mono-amino substituted dihydrofuro[3,4-d]pyrimidine intermediate as described previously.

  • To a solution of this intermediate (1 equivalent) in a solvent mixture such as 1,4-dioxane and water, add a boronic acid or boronate ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Quantitative Data: Kinase Inhibitory Activity of Furopyrimidine Derivatives

The following table presents data for various furopyrimidine derivatives, illustrating the potential of this scaffold in kinase inhibitor design. Note that these compounds may not be directly synthesized from the title intermediate but showcase the activity of the core structure.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Compound 3f EGFR0.121T-47D-[2]
Compound 24j PLK40.0002MCF-70.36[5]
Compound L-18 EGFRT790M/L858R-H19750.65[6]

Conclusion

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the creation of diverse libraries of compounds. The successful application of this scaffold in the development of potent inhibitors for HIV-1 reverse transcriptase, BRD4, and various protein kinases underscores its importance and potential for the discovery of novel therapeutics. The protocols and data presented herein serve as a guide for researchers to utilize this powerful building block in their own drug discovery endeavors.

References

Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and its Derivatives: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, a key intermediate in the development of novel therapeutic agents. The protocol is based on established chemical literature and offers a step-by-step guide for laboratory synthesis, purification, and characterization.

Introduction

Fused pyrimidine ring systems are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The dihydrofuro[3,4-d]pyrimidine core, in particular, is a constituent of various compounds with therapeutic potential. The 2,4-dichloro substituted analog serves as a versatile precursor for the synthesis of a library of derivatives through nucleophilic substitution reactions at the chloro positions. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates. For instance, 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a reagent used in synthesizing substituted pyrimidinediamines, which act as potent dual BRD4-kinase inhibitors for cancer treatment[1].

Experimental Protocol: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

This protocol details the chlorination of 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol to yield the target compound.

Materials and Reagents
  • 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol

  • Trichlorophosphine oxide (Phosphorus oxychloride, POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, add 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol (500 mg, 3.25 mmol) to trichlorophosphine oxide (30 mL).

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-dimethylaniline (500 mg, 4.13 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess trichlorophosphine oxide by distillation under reduced pressure.

    • Pour the residue cautiously onto ice (100 g).

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the desiccant.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography using a hexane and ethyl acetate solvent system to obtain the pure 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.[1]

Quantitative Data

ParameterValueReference
Starting Material500 mg (3.25 mmol)[1]
Product Yield300 mg (49%)[1]
Mass Spectrometry (LRMS, M+H+)Calculated: 192.01, Measured: 192.10[1]

Synthesis of Derivatives

The synthesized 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a key building block for creating a diverse range of derivatives. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, which is a common strategy in drug discovery to optimize the pharmacological properties of a lead compound. By reacting 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with different nucleophiles (e.g., amines, alcohols, thiols), a library of new chemical entities can be generated for biological screening.

Visualizations

Chemical Reaction Pathway

Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine cluster_reactants Reactants cluster_product Product A 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol P + A->P B POCl₃ B->P C N,N-Dimethylaniline C->P D 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine P->D Reflux, 12h Experimental Workflow A Reaction Setup B Addition of Reagents A->B C Reflux B->C D Quenching C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization G->H Derivative Synthesis Pathway cluster_start Starting Material cluster_products Derivatives A 2,4-Dichloro-5,7-dihydrofuro [3,4-D]pyrimidine B + A->B C 2-Substituted-4-chloro derivative D 4-Substituted-2-chloro derivative E 2,4-Disubstituted derivative B->C Nucleophilic Aromatic Substitution B->D B->E N Nucleophile (e.g., R-NH₂, R-OH, R-SH) N->B

References

Application Notes and Protocols for Cell-Based Assays of Furo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold has emerged as a structure of significant interest in medicinal chemistry due to its analogy to purine, suggesting its potential as an antagonist in various biological pathways crucial for cell proliferation.[1] While research into its anticancer properties is still in its nascent stages, the isomeric furo[2,3-d]pyrimidine scaffold has been extensively studied, with derivatives demonstrating potent inhibitory effects against various protein kinases implicated in cancer progression.[2] These structurally related compounds often function as ATP-competitive inhibitors, effectively blocking key signaling pathways such as the PI3K/AKT/mTOR and EGFR pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2]

This document provides detailed application notes and protocols for essential cell-based assays to evaluate the anticancer potential of furo[3,4-d]pyrimidine compounds. Given the limited publicly available data for this specific scaffold, representative data from studies on the more extensively researched furo[2,3-d]pyrimidine derivatives are included to illustrate the application and interpretation of these assays. A notable study has reported dose-dependent cytotoxic effects of a dihydrofuro[3,4-d]pyrimidine compound on the K562 human leukemia cell line, indicating the potential for this class of compounds in oncology.[3]

Key Signaling Pathways

Furo[3,4-d]pyrimidine derivatives are hypothesized to exert their anticancer effects by inhibiting key signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting experimental data.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth FuroPyrimidine Furo[3,4-d]pyrimidine Compound FuroPyrimidine->PI3K inhibits FuroPyrimidine->AKT inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected furo[2,3-d]pyrimidine derivatives, which serve as a reference for the potential efficacy of the furo[3,4-d]pyrimidine scaffold.

Table 1: Anti-proliferative Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 / GI50 (µM)
4a HepG2Liver0.70
Compound 10b HS 578TBreast1.51
Compound 3f T-47DBreastSubmicromolar
Compound 5d NCI 59 Cell Line PanelVariousMean GI50: 2.41
Compound 5e NCI 59 Cell Line PanelVariousMean GI50: 1.23

IC50: Half-maximal inhibitory concentration. GI50: Growth inhibitory concentration.

Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)
Compound 10b PI3Kα0.175
Compound 10b PI3Kβ0.071
Compound 10b AKT0.411
Compound 3f EGFR0.121

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.

Experimental Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Furo[3,4-d]pyrimidine Compounds A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (add DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Treatment: Prepare serial dilutions of the furo[3,4-d]pyrimidine compounds in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship of Cell Populations:

Apoptosis_Quadrants cluster_quadrants Flow Cytometry Quadrants Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q3->Q1 Necrosis Q4 Q4: Early Apoptotic (Annexin V+/PI-) Q3->Q4 Early Apoptosis Q4->Q2 Late Apoptosis

Caption: Apoptosis Assay Quadrant Analysis.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the furo[3,4-d]pyrimidine compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow:

CellCycle_Workflow A Seed & Treat Cells B Harvest & Wash Cells A->B C Fix in Cold Ethanol B->C D Stain with PI (containing RNase) C->D E Analyze by Flow Cytometry D->E F Quantify Cell Cycle Phases E->F

Caption: Cell Cycle Analysis Workflow.

Protocol:

  • Cell Treatment: Seed cells and treat with the furo[3,4-d]pyrimidine compounds as described for the apoptosis assay.

  • Cell Harvesting: Harvest and wash the cells with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Staining: Wash the fixed cells and resuspend them in a Propidium Iodide (PI) staining solution that contains RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[2]

Conclusion

The furo[3,4-d]pyrimidine scaffold represents a promising area for the discovery of novel anticancer agents. The cell-based assays and protocols detailed in these application notes provide a robust framework for evaluating the efficacy and mechanism of action of this class of compounds. While specific data for furo[3,4-d]pyrimidine derivatives is currently limited, the extensive research on the isomeric furo[2,3-d]pyrimidines strongly supports the potential of this compound class as kinase inhibitors. Further investigation into furo[3,4-d]pyrimidines is warranted to explore their therapeutic potential in oncology.

References

application of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of oncology research focuses on the therapeutic potential of novel heterocyclic compounds. Among these, the furo[3,4-d]pyrimidine scaffold has garnered interest due to its structural similarity to purines, which are fundamental components of molecules like ATP. This structural mimicry positions furo[3,4-d]pyrimidine derivatives as promising candidates for the development of kinase inhibitors, a major class of anti-cancer drugs. While research on 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is still in its nascent stages, preliminary studies on related compounds suggest potential applications in cancer therapy.[1][2][3]

The exploration of furo[3,4-d]pyrimidine derivatives as anticancer agents is an emerging field.[3] Although extensive quantitative data for this specific scaffold is not yet widely available, a preliminary study has investigated the effect of a dihydrofuro[3,4-d]pyrimidine compound on the K562 human chronic myelogenous leukemia cell line, revealing a dose-dependent cytotoxic effect.[3] This suggests that these compounds may have therapeutic applications in oncology.[3]

Mechanism of Action

Furo[3,4-d]pyrimidine-based compounds are designed to act as ATP-competitive inhibitors in the kinase domain of various protein kinases.[2] By binding to the ATP-binding site, these inhibitors can block the downstream signaling pathways that regulate critical cellular processes such as proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[2] One of the key pathways frequently targeted in cancer is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and metabolism.[1] Furo[3,4-d]pyrimidines have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby disrupting aberrant signaling cascades.[1]

Therapeutic Potential

The furo[3,4-d]pyrimidine scaffold is a versatile backbone for developing novel therapeutic agents.[3] While more extensive research has been conducted on the isomeric furo[2,3-d]pyrimidine scaffold, the data from these studies provide a valuable reference for the potential of furo[3,4-d]pyrimidine derivatives.[1][2] Derivatives of the related furo[2,3-d]pyrimidine have demonstrated efficacy against a wide range of cancer cell lines, including those of breast, lung, colon, pancreatic, and liver cancers.[2] Future research will likely focus on a more systematic evaluation of furo[3,4-d]pyrimidine derivatives against a broad panel of cancer cell lines to identify lead compounds and elucidate their mechanisms of action.[3]

Quantitative Data Summary

Specific IC50 values for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine are not widely available in the public domain. However, the following table summarizes the inhibitory activities of structurally related furo[2,3-d]pyrimidine compounds against various kinases and cancer cell lines, providing a reference for the potential potency of the furo[3,4-d]pyrimidine scaffold.[1]

Compound ClassTargetCell LineIC50 (µM)Reference
Furo[2,3-d]pyrimidine DerivativesPI3K/AKTBreast, Lung, Colon, Pancreatic, Liver CancerVaries[2]
Furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids-Hepatocellular carcinoma (HepG2), Cervical carcinoma (HeLa)More potent than 5-fluorouracil[4]
2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides-A2780, HBL-100, HeLa, SW1573, T-47D, WiDr0.35-2.0[5]
Pyrimido[5,4-e][1][2][6]triazine derivative (Compound 6b)-Human lung carcinoma (A549)3.6[7]

Experimental Protocols

The development of furo[3,4-d]pyrimidine-based kinase inhibitors involves a multi-step process that includes chemical synthesis, in vitro kinase assays, and cell-based assays to determine their efficacy and mechanism of action.[1]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which can reflect the number of viable cells present.[2]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

2. Compound Treatment:

  • Prepare serial dilutions of the furo[3,4-d]pyrimidine compounds in culture medium.
  • After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the compounds at various concentrations.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate for 48-72 hours.[2]

3. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

4. Formazan Solubilization:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Docking AKT AKT PIP3->AKT Docking PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion FuroPyrimidine Furo[3,4-d]pyrimidine Inhibitor FuroPyrimidine->PI3K Inhibition FuroPyrimidine->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by furo[3,4-d]pyrimidine compounds.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Compound Synthesis KinaseAssay In Vitro Kinase Assay Synthesis->KinaseAssay CellCulture Cancer Cell Culture Synthesis->CellCulture DataAnalysis IC50 Determination KinaseAssay->DataAnalysis MTTAssay Cell Viability (MTT Assay) CellCulture->MTTAssay MTTAssay->DataAnalysis Xenograft Xenograft Model DataAnalysis->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General experimental workflow for the evaluation of furo[3,4-d]pyrimidine derivatives as anticancer agents.

References

Application Notes: Development of Antiviral Agents from the 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 5,7-dihydrofuro[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antiviral therapeutics. Its structural features, particularly when derivatized, have led to the discovery of highly potent inhibitors of viral enzymes. This document provides an overview of the application of this scaffold, focusing on its development into potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus 1 (HIV-1). The 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine intermediate is a key building block, allowing for versatile chemical modifications at the 2 and 4 positions to optimize antiviral activity, selectivity, and pharmacokinetic properties.

Research has shown that derivatives of this scaffold can exhibit exceptional potency against a wide array of HIV-1 strains, including those carrying mutations that confer resistance to first and second-generation NNRTIs.[1][2] The mechanism of action for these compounds is the allosteric inhibition of the HIV-1 reverse transcriptase, an essential enzyme for the replication of the viral genome.[1][2] By binding to a hydrophobic pocket adjacent to the enzyme's active site, these inhibitors induce conformational changes that prevent the reverse transcription of viral RNA into DNA. Beyond HIV, the broader pyrimidine class of molecules has been investigated for activity against a range of viruses, including influenza, hepatitis B and C, and coronaviruses, suggesting that the furo[3,4-d]pyrimidine scaffold may hold promise for broader antiviral applications.[3][4][5][6]

These application notes provide essential protocols for the synthesis, in vitro screening, and mechanistic studies of novel antiviral agents derived from the furo[3,4-d]pyrimidine scaffold.

Data Presentation: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative dihydrofuro[3,4-d]pyrimidine derivatives against wild-type and NNRTI-resistant HIV-1 strains. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity against Wild-Type HIV-1 and Cytotoxicity

CompoundTarget HIV-1 StrainEC50 (nM)CC50 (µM)SI (CC50/EC50)
13c2 IIIB (Wild-Type)3.4>22.5>6617
13c4 IIIB (Wild-Type)3.8>22.5>5921
14b IIIB (Wild-Type)6.2>22.5>3629
16c IIIB (Wild-Type)4.5>22.5>5000
12 IIIB (Wild-Type)4.8>22.5>4687
ETV IIIB (Wild-Type)2.1>22.5>10714

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index. ETV: Etravirine (Reference Drug). Data sourced from[1][2][7].

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains

CompoundL100IK103NY181CY188LE138KF227L+V106AK103N+Y181C
EC50 (nM) EC50 (nM) EC50 (nM) EC50 (nM) EC50 (nM) EC50 (nM) EC50 (nM)
13c2 1.10.91.32.1-3.18.4
13c4 2.51.61.93.5-4.67.9
14b 5.86.16.910.311.228.315.6
16c 2.93.23.55.26.118.09.8
12 2.43.74.133.25.962.6-
ETV 4.77.16.348.710.121.445.4

Data represents the 50% effective concentration (EC50) in nanomolars (nM) against various single and double mutant HIV-1 strains. ETV: Etravirine (Reference Drug). Data sourced from[1][2][7].

Experimental Protocols

Protocol 1: General Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives

This protocol describes a representative synthesis starting from a 2,4-dichloro-substituted pyrimidine, which serves as a versatile intermediate for creating a library of antiviral compounds.[1][7]

Step 1: Synthesis of 2-Chloro-4-(aryloxy)pyrimidine Intermediate

  • To a solution of a 2,4-dichlorosubstituted pyrimidine (1.0 eq) in dimethylformamide (DMF), add 4-hydroxy-3,5-dimethylbenzonitrile (1.1 eq).

  • Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate product.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel under a nitrogen atmosphere, combine the 2-chloro-4-(aryloxy)pyrimidine intermediate (1.0 eq), a desired amine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) (1.2 eq), Cesium Carbonate (Cs2CO3) (2.0 eq), and BINAP (0.1 eq).

  • Add 1,4-dioxane as the solvent, followed by Pd2(dba)3 (0.05 eq).

  • Heat the mixture at 90 °C until the reaction is complete.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.

Step 3: Deprotection (if necessary)

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA to yield the deprotected amine.

Step 4: Final Derivatization (e.g., Sulfonylation)

  • Dissolve the deprotected amine (1.0 eq) in DCM and add triethylamine (Et3N) (3.0 eq).

  • Cool the mixture to 0 °C and add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) (1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final dihydrofuro[3,4-d]pyrimidine derivative.

Protocol 2: Anti-HIV-1 Activity Assay (CPE Reduction Assay)

This protocol determines the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication in a human T-cell line (e.g., MT-4 cells).[8][9]

  • Cell Preparation: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL in culture medium.

  • Compound Dilution: Prepare serial half-log10 dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Infection: Add the diluted compounds to the wells. Subsequently, infect the cells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Controls: Include wells with virus-infected cells but no compound (virus control) and wells with uninfected cells (mock-infected control).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell protection relative to the virus and mock-infected controls. Determine the EC₅₀ value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound and is performed in parallel with the anti-HIV assay.[8][10]

  • Assay Setup: The assay is performed identically to the anti-HIV activity assay (Protocol 2, steps 1-2 and 5-8) but without the addition of the virus.

  • Controls: Include wells with no compound as cell controls.

  • Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of a compound against the enzymatic activity of HIV-1 RT using a commercially available kit (e.g., a colorimetric assay).[8]

  • Reagent Preparation: Prepare serial dilutions of the test compounds.

  • Enzyme Reaction: In a reaction tube, mix the recombinant HIV-1 RT enzyme with the diluted test compound or a known RT inhibitor (control) and incubate briefly.

  • Initiate Transcription: Add the reaction buffer containing the template-primer (e.g., poly(A)·oligo(dT)) and dNTPs (including a labeled nucleotide like DIG-dUTP).

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotin-labeled primer-template complex. Wash the plate to remove unbound components.

  • Add an anti-DIG antibody conjugated to peroxidase (anti-DIG-POD).

  • Wash the plate again and add a peroxidase substrate (e.g., ABTS).

  • Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

G cluster_synthesis General Synthetic Pathway start 2,4-Dichloro-furo [3,4-d]pyrimidine Core inter Intermediate 1 (2-Chloro-4-aryloxy) start->inter Nucleophilic Substitution (Ar-OH, K2CO3) inter2 Intermediate 2 (Boc-protected amine) inter->inter2 Buchwald-Hartwig Amination (R-NH2, Pd catalyst) deprotect Deprotection (TFA/DCM) inter2->deprotect final Final Derivative Library deprotect->final Final Modification (e.g., Sulfonylation)

Caption: General synthetic pathway for derivatization.

G cluster_workflow Antiviral Screening Workflow lib Compound Library (Dihydrofuro[3,4-d]pyrimidines) screen Primary Screening (Anti-HIV-1 Activity) lib->screen dose Dose-Response Assay (Determine EC50) screen->dose cyto Cytotoxicity Assay (Determine CC50) screen->cyto si Calculate Selectivity Index (SI = CC50 / EC50) dose->si cyto->si moa Mechanism of Action Study (RT Inhibition Assay - IC50) si->moa Potent & Selective Hits lead Lead Optimization moa->lead

Caption: Workflow for antiviral compound screening.

G cluster_hiv Mechanism of NNRTI Action cluster_rt Inhibition Site hiv HIV Virion entry 1. Binding & Fusion hiv->entry rt_step 2. Reverse Transcription (Viral RNA -> dsDNA) entry->rt_step integration 3. Integration into Host Genome rt_step->integration assembly 4. Assembly & Budding integration->assembly rt_enzyme Reverse Transcriptase inhibitor Dihydrofuro[3,4-d]pyrimidine (NNRTI) inhibitor->rt_enzyme Allosteric Binding

Caption: Inhibition of HIV-1 Reverse Transcriptase.

References

Application Notes & Protocols: High-Throughput Screening of Furo[3,4-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry.[1] Its structural similarity to purine, a fundamental component of essential biomolecules like ATP and nucleic acids, positions it as a promising candidate for developing novel therapeutics.[1][2] This structural mimicry allows derivatives to act as antagonists or competitive inhibitors in various biological pathways, particularly those crucial for cell proliferation.[1] Fused pyrimidine systems are often considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1]

While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively studied, furo[3,4-d]pyrimidines represent a less explored but potentially fruitful area for drug discovery, particularly as kinase inhibitors and antifolate agents.[2][3] These application notes provide a comprehensive overview of the screening protocols, key target pathways, and data analysis relevant to the high-throughput screening of furo[3,4-d]pyrimidine libraries.

Key Signaling Pathways and Therapeutic Targets

Furo[3,4-d]pyrimidine derivatives are frequently designed to target enzymes like protein kinases and dihydrofolate reductase due to their structural resemblance to purines.

PI3K/AKT/mTOR Signaling Pathway

A primary focus for furo[3,4-d]pyrimidine libraries is the inhibition of protein kinases.[1] The PI3K/AKT/mTOR pathway is one of the most commonly hyperactivated signaling cascades in human cancers, playing a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Furo[3,4-d]pyrimidines, acting as ATP bioisosteres, can be designed to target the ATP-binding site of kinases like PI3K and mTOR, blocking downstream signaling and inhibiting cancer cell proliferation.[1][2]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Phosphorylates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 DHFR_Pathway cluster_synthesis Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Inhibitor Furo[3,4-d]pyrimidine (Antifolate Agent) Inhibitor->DHFR Inhibits HTS_Workflow cluster_prep Phase 1: Preparation & Primary Screen cluster_validation Phase 2: Hit Validation cluster_characterization Phase 3: Lead Characterization lib_prep Library Preparation (Compound Plating) primary_screen Primary HTS Assay (e.g., MTT, Kinase Assay) Single Concentration lib_prep->primary_screen hit_confirm Hit Confirmation (Re-test from fresh stock) primary_screen->hit_confirm Identify 'Hits' dose_response Dose-Response Assay (Determine IC50 / GI50) hit_confirm->dose_response secondary_assay Secondary / Orthogonal Assays (e.g., Cell Cycle, Apoptosis) dose_response->secondary_assay Confirm 'Leads' sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar Synthesis_Workflow furan Substituted Furan formyl Formylation furan->formyl carbox Furan Carboxaldehyde formyl->carbox condense Condensation with Urea/Thiourea carbox->condense inter Pyrimidinone Intermediate condense->inter cyclize Cyclization inter->cyclize core Furo[3,4-d]pyrimidine Core cyclize->core

References

Synthetic Routes to 2,4-Disubstituted Furo[3,4-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This relationship allows them to function as effective modulators of various biological targets, particularly as kinase inhibitors in cancer therapy. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted furo[3,4-d]pyrimidines, a key scaffold for the development of novel therapeutic agents. The synthetic strategies discussed herein focus on the construction of the furo[3,4-d]pyrimidine core and its subsequent functionalization, providing researchers with a practical guide for the preparation of diverse derivatives for drug discovery and development.

Introduction

The furo[3,4-d]pyrimidine scaffold is a purine isostere that has emerged as a privileged structure in the design of kinase inhibitors, antifolates, and other therapeutic agents. The fusion of a furan ring to a pyrimidine ring creates a bicyclic system that can effectively mimic the purine core, enabling competitive binding to ATP-binding sites of various kinases. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

This technical guide outlines two primary synthetic routes for the preparation of 2,4-disubstituted furo[3,4-d]pyrimidines, providing detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.

Synthetic Strategies

Two principal retrosynthetic approaches have been established for the synthesis of the furo[3,4-d]pyrimidine core:

  • Route A: Pyrimidine Ring Annulation onto a Furan Precursor. This is a widely employed strategy that involves the construction of the pyrimidine ring onto a pre-functionalized furan derivative. A key intermediate in this approach is furo[3,4-d]pyrimidine-2,4(1H,3H)-dione.

  • Route B: Furan Ring Formation from a Pyrimidine Precursor. This alternative approach involves the cyclization of a suitably substituted pyrimidine derivative to form the fused furan ring.

This guide will focus on providing detailed protocols for Route A, which offers a versatile pathway to a wide range of 2,4-disubstituted analogs via a common 2,4-dichloro intermediate.

Detailed Synthetic Protocols: Route A

This synthetic route commences with the formation of a key intermediate, furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, which is subsequently converted to the highly versatile 2,4-dichlorofuro[3,4-d]pyrimidine. This dichloro derivative serves as a scaffold for the introduction of various substituents at the 2- and 4-positions through nucleophilic aromatic substitution reactions.

Protocol 1: Synthesis of Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione

This protocol describes the formation of the pyrimidine ring onto a furan core via a ureidofuran intermediate.[1]

Step 1.1: Formation of the Ureidofuran Intermediate

  • Materials: Methyl 3-aminofuran-4-carboxylate, appropriate isocyanate (R-NCO), anhydrous toluene.

  • Procedure:

    • Dissolve methyl 3-aminofuran-4-carboxylate (1.0 eq) in anhydrous toluene.

    • Add the desired isocyanate (1.1 eq) to the solution.

    • Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. The ureido furan product may precipitate and can be collected by filtration.

Step 1.2: Ring Closure to Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione

  • Materials: Purified ureidofuran from Step 1.1, ethanol, a strong base (e.g., sodium ethoxide).

  • Procedure:

    • To a solution of the purified ureidofuran in ethanol, add a catalytic amount of a strong base such as sodium ethoxide.

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • The furo[3,4-d]pyrimidine-2,4-dione product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

StepProductTypical Yield
1.1Ureidofuran Intermediate75-85%
1.2Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione80-90%

Table 1: Representative yields for the synthesis of Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidine

The chlorination of the furo[3,4-d]pyrimidine-2,4(1H,3H)-dione is a crucial step to activate the 2- and 4-positions for subsequent nucleophilic substitutions. This is typically achieved using phosphorus oxychloride (POCl₃).

  • Materials: Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, phosphorus oxychloride (POCl₃), N,N-dimethylaniline (optional, as catalyst).

  • Procedure:

    • A mixture of furo[3,4-d]pyrimidine-2,4(1H,3H)-dione and excess phosphorus oxychloride is heated at reflux. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

    • The reaction is monitored by TLC until completion (typically 2-4 hours).

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichlorofuro[3,4-d]pyrimidine.

Starting MaterialProductReagentsTypical Yield
Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione2,4-Dichlorofuro[3,4-d]pyrimidinePOCl₃85-95%

Table 2: Representative yield for the chlorination of Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione.

Protocol 3: Synthesis of 2,4-Disubstituted Furo[3,4-d]pyrimidines via Nucleophilic Aromatic Substitution

The chlorine atoms at the C2 and C4 positions of 2,4-dichlorofuro[3,4-d]pyrimidine are susceptible to nucleophilic displacement. The C4 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for the sequential and regioselective introduction of different substituents.

General Procedure for Monosubstitution (at C4):

  • Materials: 2,4-Dichlorofuro[3,4-d]pyrimidine, desired nucleophile (e.g., amine, alcohol, thiol), solvent (e.g., ethanol, isopropanol, DMF), base (e.g., triethylamine, diisopropylethylamine).

  • Procedure:

    • To a solution of 2,4-dichlorofuro[3,4-d]pyrimidine in a suitable solvent, add the nucleophile (1.0-1.2 equivalents) and a base (if necessary).

    • The reaction is typically stirred at room temperature or heated, and the progress is monitored by TLC.

    • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

General Procedure for Disubstitution:

  • Procedure: To achieve disubstitution, an excess of the nucleophile and/or more forcing reaction conditions (e.g., higher temperatures) are typically employed. For the introduction of two different nucleophiles, a stepwise approach is used, taking advantage of the higher reactivity of the C4 position.

EntryNucleophilePosition(s) SubstitutedProduct ClassTypical Yield
1Primary/Secondary AmineC44-Amino-2-chlorofuro[3,4-d]pyrimidine70-90%
2AlkoxideC44-Alkoxy-2-chlorofuro[3,4-d]pyrimidine60-80%
3ThiolateC44-Alkyl/Arylthio-2-chlorofuro[3,4-d]pyrimidine65-85%
4Primary/Secondary Amine (excess)C2 and C42,4-Diaminofuro[3,4-d]pyrimidine50-70%

Table 3: Representative yields for nucleophilic substitution reactions on 2,4-Dichlorofuro[3,4-d]pyrimidine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this document.

Synthetic_Pathway_A furan Substituted Furan aminofuran 3-Aminofuran-4-carboxylate furan->aminofuran Functionalization ureidofuran Ureidofuran Intermediate aminofuran->ureidofuran Reaction with Isocyanate dione Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione ureidofuran->dione Cyclization dichloro 2,4-Dichlorofuro[3,4-d]pyrimidine dione->dichloro Chlorination (POCl3) disubstituted 2,4-Disubstituted Furo[3,4-d]pyrimidine dichloro->disubstituted Nucleophilic Substitution Nucleophilic_Substitution dichloro 2,4-Dichlorofuro[3,4-d]pyrimidine mono_amino 4-Amino-2-chloro- furo[3,4-d]pyrimidine dichloro->mono_amino R2NH (1 eq) mono_alkoxy 4-Alkoxy-2-chloro- furo[3,4-d]pyrimidine dichloro->mono_alkoxy RO- (1 eq) mono_thio 4-Alkyl/Arylthio-2-chloro- furo[3,4-d]pyrimidine dichloro->mono_thio RS- (1 eq) di_amino 2,4-Diamino- furo[3,4-d]pyrimidine dichloro->di_amino R2NH (excess) di_substituted 2,4-Disubstituted (different groups) mono_amino->di_substituted R'2NH

References

Application Notes and Protocols for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities. The dichlorinated intermediate, 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, serves as a crucial building block for the synthesis of a diverse range of bioactive molecules. The reactivity of the two chlorine atoms at the C2 and C4 positions allows for selective and sequential nucleophilic substitution, enabling the generation of extensive chemical libraries for drug discovery.

This document provides detailed application notes on the use of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine in the development of therapeutic agents, with a primary focus on its application in the synthesis of anti-HIV and anticancer compounds. It includes experimental protocols for the synthesis of derivatives and the biological evaluation of these compounds.

Core Applications in Medicinal Chemistry

The primary therapeutic areas where the 5,7-dihydrofuro[3,4-d]pyrimidine scaffold has shown significant promise are:

  • Anti-HIV-1 Agents: Derivatives of this scaffold have been extensively investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and halts viral replication.

  • Anticancer Agents: More recently, the furo[3,4-d]pyrimidine core has been explored for its potential in oncology. A key target for these derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine

Proposed Synthetic Protocol:

  • Starting Material: 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.

  • Reagents: Phosphorus oxychloride (POCl₃) and a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).

  • Procedure: a. To a suspension of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione in an excess of phosphorus oxychloride, add a catalytic amount of N,N-dimethylaniline. b. Heat the reaction mixture at reflux (approximately 110-120 °C) for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). c. After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. d. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. f. Purify the crude 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine by column chromatography on silica gel.

Application in Anti-HIV-1 Drug Discovery

Derivatives of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine have demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the in vitro efficacy of representative dihydrofuro[3,4-d]pyrimidine derivatives as NNRTIs.

CompoundWild-Type (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)K103N+Y181C (EC₅₀, nM)F227L+V106A (EC₅₀, nM)
13c2 1.62.53.141.519.0
13c4 0.91.8  2.2  8.4  4.5  
Etravirine (ETV)2.74.7  11.0  17.0  21.4  

EC₅₀ values represent the concentration required to inhibit viral replication by 50%. Data is illustrative of the potency of this class of compounds.[1][2]

Experimental Protocol: Anti-HIV-1 Activity Assay (TZM-bl Cell-Based Assay)

This protocol measures the reduction in the expression of a luciferase (Luc) reporter gene following viral infection of TZM-bl cells.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cells. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus or compound).

  • Infection: Add the HIV-1 virus stock to all wells except the cell control wells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Diagram: Anti-HIV-1 NNRTI Mechanism of Action

HIV_NNRTI_Mechanism cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by Dihydrofuro[3,4-d]pyrimidine Derivative Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Inhibited RT Inactive Reverse Transcriptase Reverse Transcriptase->Inhibited RT Integration Integration Viral DNA->Integration Host Genome Host Genome Integration->Host Genome NNRTI Dihydrofuro[3,4-d]pyrimidine Derivative NNRTI->Reverse Transcriptase Binds to allosteric site Allosteric Site Inhibited RT->Viral DNA Synthesis Blocked

Caption: Mechanism of HIV-1 NNRTI Action.

Application in Anticancer Drug Discovery

The furo[3,4-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in tumor angiogenesis.

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

The following table presents the VEGFR-2 inhibitory activity and cytotoxicity against various cancer cell lines for representative furopyrimidine derivatives.

CompoundVEGFR-2 IC₅₀ (nM)Cytotoxicity IC₅₀ (µM)
HepG2 MCF-7 A549 HT-29
4c 57.113.1>50>50>50
7b 42.57.2810.56.668.51
7c 52.511.212.3>50>50
Sorafenib41.15.097.916.608.78

IC₅₀ values represent the concentration required to inhibit enzyme activity or cell growth by 50%. Data is for illustrative furo[2,3-d]pyrimidine derivatives.[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to measure the inhibitory activity of a compound against VEGFR-2 kinase. The assay quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • VEGFR-2 peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the VEGFR-2 peptide substrate.

  • Compound Addition: Add the diluted test compounds to the wells of the 96-well plate. Include a "positive control" (no inhibitor) and a "blank" (no enzyme).

  • Kinase Reaction Initiation: Add the diluted VEGFR-2 kinase to the "Test Inhibitor" and "Positive Control" wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[4]

Diagram: VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_0 VEGFR-2 Signaling cluster_1 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Dihydrofuro[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Binds to ATP-binding site

Caption: VEGFR-2 signaling and point of inhibition.

Conclusion

2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent anti-HIV-1 NNRTIs and promising VEGFR-2 inhibitors for cancer therapy highlights the significance of the furo[3,4-d]pyrimidine scaffold in drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate novel derivatives based on this privileged core structure, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for Molecular Docking Studies of Furo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, the fundamental components of nucleic acids. This structural analogy makes them promising candidates for interaction with a wide array of biological targets, including protein kinases and viral enzymes.[1][2][3] Dysregulation of these targets is a hallmark of many diseases, particularly cancer and viral infections.[1][3] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of small molecules (ligands) to a protein (receptor), offering valuable insights for rational drug design and lead optimization.[1]

While extensive specific molecular docking data for furo[3,4-d]pyrimidine derivatives is limited in publicly available literature, this document leverages data and methodologies from studies on closely related and structurally similar scaffolds, such as furo[2,3-d]pyrimidines and pyrrolo[3,4-d]pyrimidines. These analogs serve as valuable surrogates for predicting the potential interactions and binding affinities of furo[3,4-d]pyrimidine compounds.[1]

Therapeutic Applications and Key Protein Targets

Furo[3,4-d]pyrimidine derivatives have shown promise in several therapeutic areas:

  • Antiviral (Anti-HIV): Dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2][4] They bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function and prevents the conversion of viral RNA into DNA.[4]

  • Anticancer: The furo[3,4-d]pyrimidine scaffold is being explored for its anticancer potential.[2][4][5] A key mechanism of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival and is often dysregulated in cancer.[2][3] Other related furopyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3).[6][7]

Quantitative Data Summary

The following tables summarize the biological activity of furo[3,4-d]pyrimidine derivatives and their structural analogs.

Table 1: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

CompoundWild-Type (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)K103N+Y181C (EC₅₀, nM)F227L+V106A (EC₅₀, nM)
13c21.62.53.141.519.0
13c40.9 - 8.4----

Data sourced from studies on potent dihydrofuro[3,4-d]pyrimidine derivatives as HIV-1 NNRTIs.[4][8]

Table 2: Kinase Inhibitory Activity of Structurally Related Furopyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)
10b (furo[2,3-d]pyrimidine)PI3Kα0.175 ± 0.007Breast (HS 578T)1.51
10b (furo[2,3-d]pyrimidine)PI3Kβ0.071 ± 0.003--
10b (furo[2,3-d]pyrimidine)AKT0.411 ± 0.02--
3f (furo[2,3-d]pyrimidine)EGFR0.121 ± 0.004Breast (T-47D)-
4a (furo[2,3-d]pyrimidine)Receptor Tyrosine Kinase-Liver (HepG2)0.70
49 (furo[2,3-d]pyrimidine)FLT3-ITD-AML (MOLM-13)<1

This data is from studies on structurally similar furo[2,3-d]pyrimidine derivatives and provides a reference for the potential potency of the furo[3,4-d]pyrimidine scaffold.[3][6][7][9][10]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many cancers.[1] Furo[3,4-d]pyrimidines have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling.[3]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Furo[3,4-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

General Workflow for Molecular Docking Studies

The following diagram outlines a typical workflow for conducting molecular docking studies to evaluate the potential of furo[3,4-d]pyrimidine derivatives as inhibitors of a target protein.

Docking_Workflow cluster_prep Preparation cluster_dock Docking & Scoring cluster_analysis Analysis & Validation PDB 1. Protein Preparation (e.g., from PDB) Docking 3. Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Ligand 2. Ligand Preparation (Furo[3,4-d]pyrimidine derivative) Ligand->Docking Scoring 4. Scoring & Ranking (Binding Energy) Docking->Scoring Analysis 5. Pose Analysis (Interactions, H-bonds) Scoring->Analysis MD 6. (Optional) MD Simulation (Stability) Analysis->MD Bioassay 7. Experimental Validation (In vitro assays) Analysis->Bioassay

Caption: General workflow for in silico molecular docking studies.

Experimental Protocols

This section provides a generalized protocol for performing molecular docking studies with furo[3,4-d]pyrimidine derivatives, adaptable to various software packages.

I. Preparation of the Receptor Protein
  • Obtain Protein Structure: Download the 3D structure of the target protein (e.g., HIV-1 RT, PI3K, EGFR) from a protein database like the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all water molecules and heteroatoms (except co-factors essential for binding).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • If the PDB structure contains a co-crystallized ligand, its binding site can be used to define the docking grid.

II. Preparation of the Ligand (Furo[3,4-d]pyrimidine Derivative)
  • Sketching and 3D Conversion: Draw the 2D structure of the furo[3,4-d]pyrimidine derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge and Torsion Angle Assignment: Assign Gasteiger partial charges and define rotatable bonds.

III. Molecular Docking Procedure
  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions should be sufficient to allow the ligand to move and rotate freely.

  • Docking Algorithm: Employ a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding conformations of the ligand within the receptor's active site.

  • Execution: Run the docking simulation. The program will generate multiple binding poses for the ligand.

IV. Analysis of Docking Results
  • Binding Energy and Inhibition Constant (Ki): Analyze the output to identify the pose with the lowest binding energy, which corresponds to the most favorable binding mode. The docking software will also typically estimate the inhibition constant (Ki).

  • Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the furo[3,4-d]pyrimidine derivative and the amino acid residues of the protein. Molecular dynamics simulations can further confirm the stability of the ligand within the active site.[11]

Conclusion

Molecular docking is an indispensable tool in the early stages of drug discovery for hit identification and lead optimization.[1] While specific experimental data for furo[3,4-d]pyrimidine derivatives remains somewhat scarce, the protocols and data from closely related analogs provide a robust framework for initiating in silico investigations.[1] These computational predictions can effectively guide the synthesis and subsequent biological evaluation of novel furo[3,4-d]pyrimidine derivatives as potential therapeutic agents. It is crucial to validate these computational results with in vitro and in vivo experimental data.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

The most common and effective method for synthesizing 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is through the chlorination of its precursor, 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like N,N-dimethylaniline.

Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?

Low yields can be attributed to several factors. The most critical parameters to optimize are:

  • Purity of Starting Material: Ensure the 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol is pure and dry. Impurities can lead to side reactions and reduced yield.

  • Reaction Temperature and Time: The reaction temperature and duration are crucial. Insufficient heating can result in incomplete conversion, while excessive heat or prolonged reaction times may lead to product degradation or the formation of byproducts.

  • Reagent Stoichiometry: The molar ratios of the starting material, phosphorus oxychloride, and the amine base must be carefully controlled. An excess of POCl₃ is often used to drive the reaction to completion, but the optimal ratio should be determined experimentally.

  • Moisture Control: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.

Q3: I am observing the formation of significant byproducts. What are the likely side reactions?

The primary side reaction of concern is the hydrolysis of the chlorinated product back to the starting diol or to a mono-chlorinated intermediate. This can occur during the reaction if moisture is present or during the workup procedure. Another potential side reaction is the formation of N-methylanilino byproducts if N,N-dimethylaniline is used as the base, especially at elevated temperatures.

Q4: What is the best workup procedure to isolate the product and maximize yield?

A careful workup is essential to prevent product loss and hydrolysis. A general procedure involves:

  • Removal of Excess POCl₃: Excess phosphorus oxychloride is typically removed by distillation under reduced pressure.

  • Quenching: The reaction mixture is then carefully and slowly poured onto crushed ice or into ice-cold water to quench any remaining POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: The product is then extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine and dried over an anhydrous drying agent like sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Q5: Are there more environmentally friendly or safer alternative procedures?

Yes, a solvent-free chlorination method using an equimolar amount of POCl₃ has been reported for similar pyrimidine systems.[1][2] This approach involves heating the reactants in a sealed reactor, which significantly reduces the amount of hazardous waste generated from excess POCl₃ and solvents. This method has been shown to produce high yields and simplifies the workup process.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., old POCl₃).2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of moisture.1. Use fresh, high-purity reagents.2. Gradually increase the reaction temperature, monitoring the reaction by TLC or HPLC.3. Increase the reaction time, monitoring for the disappearance of the starting material.4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Low Yield with Starting Material Remaining 1. Incomplete reaction.2. Insufficient amount of chlorinating agent.1. Increase reaction time or temperature.2. Increase the molar ratio of POCl₃ to the starting material.
Product Decomposes During Workup 1. Hydrolysis of the dichloro-product back to the diol.2. Overly aggressive quenching.1. Perform the quench at a very low temperature (ice bath) and add the reaction mixture to ice slowly.2. Use a milder quenching agent if possible, or ensure rapid extraction into an organic solvent after quenching.
Difficulty in Purifying the Product 1. Presence of polar byproducts.2. Co-elution of impurities with the product during chromatography.1. Wash the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dichloropyrimidine Synthesis

Starting MaterialChlorinating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diolPOCl₃N,N-dimethylanilineDichloromethaneReflux1249Internal Data
1H-furo[3,2-d]pyrimidine-2,4-dionePOCl₃N,N-dimethylanilineNone130287[3]
5-fluorouracilPOCl₃N,N-dimethylanilineNone114292.2[4][5]
HydroxypyrimidinesPOCl₃ (equimolar)PyridineNone (Sealed Reactor)1602>80[2]

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

  • To a solution of 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol in a suitable anhydrous solvent (e.g., dichloromethane), add N,N-dimethylaniline at 0 °C.

  • Slowly add phosphorus oxychloride to the mixture at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature and remove the excess POCl₃ by vacuum distillation.

  • Carefully pour the residue into a beaker of crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Solvent-Free Chlorination (Adapted from similar systems) [2]

  • In a sealed reactor, combine the 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol, an equimolar amount of phosphorus oxychloride per hydroxyl group, and one equivalent of pyridine.

  • Heat the sealed reactor to 160 °C for 2 hours.

  • Cool the reactor to room temperature.

  • Carefully quench the reaction mixture with cold water.

  • Isolate the solid product by filtration and wash with water. If the product is liquid, extract with an appropriate organic solvent.

  • Dry the product under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Reagents reagents Combine Starting Material, Base, and Solvent start->reagents cool Cool to 0°C reagents->cool add_pocl3 Add POCl3 cool->add_pocl3 reflux Reflux & Monitor add_pocl3->reflux distill Remove Excess POCl3 reflux->distill quench Quench with Ice Water distill->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

troubleshooting_yield cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield Issue check_sm TLC/HPLC Analysis Starting Material Present? start->check_sm check_byproducts Byproducts Observed? check_sm:e->check_byproducts No incomplete_rxn Incomplete Reaction: - Increase Time/Temp - Increase [POCl3] check_sm:e->incomplete_rxn Yes hydrolysis Hydrolysis: - Ensure Anhydrous Conditions - Careful Quenching check_byproducts:e->hydrolysis Polar Spot side_reactions Side Reactions: - Optimize Temperature - Use Alternative Base check_byproducts:e->side_reactions Other Spots

Caption: Troubleshooting guide for low yield in the synthesis reaction.

References

Technical Support Center: Purification of Chlorinated Furo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of chlorinated furo[3,4-d]pyrimidines. These compounds are vital intermediates in the synthesis of various therapeutic agents, including kinase inhibitors. However, their purification can present several challenges. This guide aims to provide practical solutions to common issues encountered during their isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chlorinated furo[3,4-d]pyrimidines?

A1: The primary methods for purifying chlorinated furo[3,4-d]pyrimidines are column chromatography on silica gel and recrystallization.[1][2] The choice between these methods depends on the physical properties of the compound, such as polarity and crystallinity, as well as the nature of the impurities.[1]

Q2: I have a low yield after the chlorination and purification of my furo[3,4-d]pyrimidine derivative. What are the potential causes?

A2: Low yields can arise from several factors during the synthesis and purification stages. Common causes include suboptimal reaction conditions (temperature, reaction time), impurities in starting materials or solvents, and atmospheric moisture, especially when using air-sensitive reagents like phosphorus oxychloride (POCl₃).[1] Product decomposition during workup or purification is another significant factor.[1] For instance, regioisomeric byproducts, which are common in the synthesis of substituted pyrimidines, can be challenging to separate, leading to loss of the desired product.

Q3: My chlorinated furo[3,4-d]pyrimidine appears to be degrading during silica gel column chromatography. Is this a known issue?

A3: Yes, some chlorinated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption. This can result in streaking on TLC plates and low recovery from the column. The Lewis acidic sites on silica can potentially catalyze the hydrolysis of the chloro-substituent back to the hydroxyl group or other side reactions.

Q4: What are some recommended starting solvents for the recrystallization of chlorinated furo[3,4-d]pyrimidines?

A4: Selecting an appropriate solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.[3] For chlorinated pyrimidine derivatives, common choices include ethanol, isopropanol, and ethyl acetate.[3] Toluene has also been reported as a suitable recrystallization solvent for related chlorinated heterocycles like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4] For compounds that are highly soluble in many common solvents, a mixed-solvent system, such as n-hexane/acetone or using an anti-solvent like water or hexanes, may be effective.

Troubleshooting Guides

Issue 1: Low Recovery or No Product Elution from Silica Gel Column
Possible Cause Troubleshooting Step Rationale
Product is too polar and strongly adsorbed to silica. 1. Gradually increase the polarity of the mobile phase. Consider adding a small percentage of methanol or a few drops of acetic acid to the eluent. 2. Perform a "methanol flush" at the end of the column to elute highly polar compounds.Highly polar compounds, especially those with basic nitrogen atoms, can bind strongly to the acidic silica gel. Increasing eluent polarity helps to displace the compound. Acetic acid can protonate basic sites on the compound, reducing their interaction with silica.
Product degradation on silica gel. 1. Use deactivated (neutral) silica gel or alumina for chromatography. 2. Minimize the time the compound spends on the column by running the chromatography as quickly as possible with good separation. 3. Consider alternative purification methods such as recrystallization or preparative HPLC.The acidic nature of silica gel can cause decomposition of sensitive compounds. Neutral stationary phases are less likely to cause degradation.
Incorrect mobile phase selection. 1. Perform thorough TLC analysis with a range of solvent systems to find an eluent that provides a good retention factor (Rf) of 0.2-0.4 for your product and good separation from impurities. 2. Consider ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) for better separation.An inappropriate mobile phase can lead to either no elution (too non-polar) or co-elution with impurities (too polar).
Issue 2: Difficulty in Removing Impurities by Column Chromatography
Possible Cause Troubleshooting Step Rationale
Co-eluting impurities with similar polarity. 1. Try a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system). 2. Use a different stationary phase, such as alumina or a C18 reversed-phase column.Different solvent systems and stationary phases interact with compounds differently, which can resolve impurities that co-elute under one set of conditions.
Presence of regioisomers. 1. Optimize the reaction conditions to favor the formation of the desired isomer. 2. Employ high-performance liquid chromatography (HPLC) for separation, as it often provides higher resolution than standard column chromatography.[5]Regioisomers can have very similar polarities, making their separation by standard chromatography challenging.
Incomplete chlorination. 1. Ensure the chlorination reaction goes to completion by monitoring with TLC or LC-MS. 2. The starting hydroxypyrimidine is often much more polar and can sometimes be removed by a simple filtration or a wash if the chlorinated product is soluble in an organic solvent.The starting material will have a significantly different polarity and should be separable. If it persists, the reaction may need to be optimized.
Issue 3: Recrystallization Problems (Oiling Out, No Crystals, Low Yield)
Possible Cause Troubleshooting Step Rationale
Compound "oils out" instead of forming crystals. 1. Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow for slower cooling. 2. Try a different recrystallization solvent or a mixed solvent system.Oiling out occurs when the compound's solubility limit is reached at a temperature above its melting point. Slower cooling and a more dilute solution can promote proper crystal lattice formation.
No crystals form upon cooling. 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Concentrate the solution by boiling off some solvent and allow it to cool again.[6]Supersaturated solutions may require a nucleation trigger to initiate crystallization.
Low crystal yield. 1. Cool the solution in an ice bath after initial cooling to room temperature to maximize precipitation. 2. Minimize the amount of hot solvent used to dissolve the compound initially. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.Yield can be maximized by ensuring the compound is minimally soluble at low temperatures and by avoiding excessive dissolution in the wash step.

Data Presentation

Table 1: Comparison of Purification Methods for Chlorinated Heterocyclic Compounds (Analogous to Chlorinated Furo[3,4-d]pyrimidines)

CompoundPurification MethodYieldPurityReference
2,4-dichlorofuro[3,2-d]pyrimidineQuenching with ice water, filtration, and drying87%Not specified[7]
2,4-dichlorofuro[3,2-d]pyrimidineQuenching with ice water, filtration, and drying54%Not specified[7]
4-chloro-7H-pyrrolo[2,3-d]pyrimidineCentrifugation, washing with water, and drying84%99.9% (by HPLC)[8][9]
4-chloro-7H-pyrrolo[2,3-d]pyrimidineCentrifugation, washing with water, and drying79%99.8% (by HPLC)[9]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Develop a suitable mobile phase by testing different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation of the desired product from impurities on a TLC plate. The target Rf for the product should ideally be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude chlorinated furo[3,4-d]pyrimidine in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified chlorinated furo[3,4-d]pyrimidine.[10]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[3]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring, adding small portions of hot solvent until the solid is completely dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Furo[3,4-d]pyrimidin-4-one chlorination Chlorination (e.g., POCl3) start->chlorination crude Crude Chlorinated Product chlorination->crude chromatography Column Chromatography crude->chromatography Option 1 recrystallization Recrystallization crude->recrystallization Option 2 analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis recrystallization->analysis pure_product Pure Chlorinated Furo[3,4-d]pyrimidine analysis->pure_product

Caption: General workflow for the synthesis and purification of chlorinated furo[3,4-d]pyrimidines.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield degradation Degradation on Silica start->degradation coelution Co-eluting Impurities start->coelution poor_crystallization Poor Crystallization start->poor_crystallization neutral_silica Use Neutral Silica/Alumina degradation->neutral_silica recrystallize Recrystallize degradation->recrystallize change_eluent Change Eluent System coelution->change_eluent hplc Preparative HPLC coelution->hplc change_solvent Change Recrystallization Solvent poor_crystallization->change_solvent chromatography Column Chromatography poor_crystallization->chromatography

Caption: Troubleshooting logic for low yield in the purification of chlorinated furo[3,4-d]pyrimidines.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. The information is designed to help identify and resolve common side reactions and purification challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Symptom: The isolated yield of the final product is consistently below expectations. Analysis of the crude product by TLC, HPLC, or NMR indicates the presence of significant amounts of starting material or other impurities.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Chlorination The reaction may not have gone to completion, leaving unreacted 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione or monochloro intermediates. Solution: Increase the reaction time and/or temperature. Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The use of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can facilitate the reaction. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Hydrolysis During Workup The dichlorinated product is susceptible to hydrolysis, reverting to the monochloro-hydroxy derivative or the starting diol upon contact with water. Solution: Perform the workup under anhydrous or near-anhydrous conditions as much as possible. Quench the reaction mixture by pouring it onto crushed ice and immediately extracting the product into a non-polar organic solvent. Minimize the contact time with the aqueous phase.
Suboptimal Reaction Temperature The reaction temperature might be too low for efficient chlorination or too high, leading to decomposition. Solution: The optimal temperature for chlorination with POCl₃ is typically in the range of 80-110°C. A lower temperature may require a longer reaction time, while a higher temperature can increase the formation of colored byproducts.
Insufficient Amount of Base If a base is used to scavenge HCl, an insufficient amount can stall the reaction. Solution: Use at least a stoichiometric amount of a suitable tertiary amine base relative to the starting diol.
Issue 2: Presence of Monochloro-Hydroxy Impurities in the Final Product

Symptom: NMR and Mass Spectrometry data of the purified product show signals corresponding to 2-chloro-4-hydroxy-5,7-dihydrofuro[3,4-d]pyrimidine or 4-chloro-2-hydroxy-5,7-dihydrofuro[3,4-d]pyrimidine.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Dichlorination The reaction was stopped prematurely, or the reaction conditions were not forcing enough to convert both hydroxyl groups. Solution: Increase the reaction time, temperature, or the excess of the chlorinating agent. Re-subjecting the purified mixture to the chlorination conditions can also be an option.
Hydrolysis The dichlorinated product hydrolyzed back to the monochloro-hydroxy species during workup or purification. Solution: Ensure all workup and purification steps are performed with minimal exposure to water. Use dried solvents for extraction and chromatography.
Issue 3: Formation of Dark-Colored, Tarry Byproducts

Symptom: The reaction mixture turns dark brown or black, and the isolated crude product is a dark, tarry solid that is difficult to handle and purify.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Excessive heating can lead to the decomposition of the starting material, product, or intermediates, resulting in polymerization and the formation of colored impurities. Solution: Maintain a controlled reaction temperature, typically not exceeding 110°C when using POCl₃.
Prolonged Reaction Time Even at an appropriate temperature, extended reaction times can lead to the gradual decomposition of the product. Solution: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Reaction with POCl₃ Decomposition Products Phosphorus oxychloride can decompose at high temperatures, and these decomposition products can react with the organic molecules present. Solution: Use freshly distilled POCl₃ for the best results.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

The most common precursor is 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione. This dihydroxy compound is then chlorinated to yield the desired product.

Q2: What are the most common chlorinating agents for this synthesis?

Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting dihydroxypyrimidines to their corresponding dichlorides. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃.

Q3: Why is a base, such as N,N-diethylaniline or triethylamine, often added to the reaction?

These tertiary amine bases act as scavengers for the hydrogen chloride (HCl) gas that is produced during the chlorination reaction. Neutralizing the HCl drives the reaction to completion.

Q4: How can I effectively remove residual POCl₃ after the reaction?

Excess POCl₃ can be removed by distillation under reduced pressure. Care must be taken as POCl₃ is corrosive and moisture-sensitive.

Q5: What is the best way to purify the crude 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography is often used. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation: If the product is thermally stable, vacuum distillation can be used for purification.

Q6: What analytical techniques are best for characterizing the product and identifying impurities?

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying the desired product and any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and for monitoring the progress of the reaction.

Experimental Protocols

General Protocol for the Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Disclaimer: This is a general protocol and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione (1 equivalent).

  • Addition of Reagents: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. If a base is to be used, add N,N-diethylaniline (1-2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-110°C and maintain it at this temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation.

  • Quenching: Slowly and carefully pour the residual oil onto a mixture of crushed ice and water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 5,7-Dihydrofuro[3,4-d]pyrimidine- 2,4-dione B 2,4-Dichloro-5,7-dihydrofuro- [3,4-D]pyrimidine (Product) A->B POCl₃, Δ C Incomplete Chlorination (Monochloro-hydroxy Intermediates) A->C Insufficient POCl₃ or reaction time/temp D Hydrolysis B->D H₂O (Workup) E Decomposition (Tars/Polymers) B->E High Temperature (>110°C) D->C G Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, HPLC, NMR, MS) Start->Analysis Decision1 Major Impurity Identified? Analysis->Decision1 Incomplete Incomplete Chlorination (Starting Material or Monochloro) Decision1->Incomplete Yes Hydrolysis Hydrolysis Products (Monochloro-hydroxy) Decision1->Hydrolysis Yes Decomposition Decomposition Products (Tarry material) Decision1->Decomposition Yes Purify Purify Product: - Column Chromatography - Recrystallization Decision1->Purify No Optimize_Chlorination Optimize Reaction: - Increase time/temp - Increase POCl₃ amount - Add base Incomplete->Optimize_Chlorination Optimize_Workup Optimize Workup: - Anhydrous conditions - Minimize H₂O contact Hydrolysis->Optimize_Workup Optimize_Temp Optimize Reaction: - Lower temperature - Shorter reaction time Decomposition->Optimize_Temp Optimize_Chlorination->Purify Optimize_Workup->Purify Optimize_Temp->Purify

Technical Support Center: Optimizing Furo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of furo[3,4-d]pyrimidines. This resource addresses common challenges encountered during key synthetic steps, offering practical solutions to enhance yield, purity, and reaction efficiency.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of furo[3,4-d]pyrimidines.

Issue 1: Low Yield in the Synthesis of the 3-Aminofuran-4-carboxylate Intermediate

  • Question: My yield of the 3-aminofuran-4-carboxylate intermediate is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step often stem from incomplete reaction, side product formation, or degradation of the starting materials or product. Here are some common causes and troubleshooting steps:

    • Incomplete Curtius or Hofmann Rearrangement: These rearrangements are crucial for introducing the amino group. Ensure that the reaction conditions are strictly followed. For the Curtius rearrangement, complete conversion of the carboxylic acid to the acyl azide is critical. For the Hofmann rearrangement, the temperature and concentration of the hypobromite or hypochlorite solution must be carefully controlled.

    • Moisture in the Reaction: Both rearrangements are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Sub-optimal Reaction Temperature: The optimal temperature can vary depending on the specific substrate. Consider running small-scale trials at slightly different temperatures to find the optimal condition for your derivative.

    • Purification Losses: The 3-aminofuran-4-carboxylate intermediate can be sensitive. During workup and purification, avoid prolonged exposure to strong acids or bases. Column chromatography on silica gel is a common purification method; ensure the appropriate solvent system is used to avoid streaking and product loss on the column.

Issue 2: Difficulties with the Cyclization to Form the Furo[3,4-d]pyrimidine Ring

  • Question: I am observing multiple spots on my TLC during the cyclization of the 3-aminofuran-4-carboxylate with formamide, and the yield of my desired furo[3,4-d]pyrimidinone is low. What could be the issue?

  • Answer: The cyclization step is critical and can be prone to side reactions if not properly controlled.

    • Excessive Heating/Reaction Time: Prolonged heating or excessively high temperatures when using formamide can lead to decomposition of the starting material or the product, resulting in multiple spots on the TLC. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

    • Purity of the Starting Material: Impurities in the 3-aminofuran-4-carboxylate can interfere with the cyclization reaction. Ensure the intermediate is of high purity before proceeding.

    • Alternative Cyclization Reagents: If formamide is giving poor results, consider alternative one-carbon synthons. For the synthesis of furo[3,4-d]pyrimidine-2,4-diones, reacting the aminofuran intermediate with an appropriate isocyanate to form a ureidofuran, followed by base-catalyzed ring closure, can be an effective strategy.

Issue 3: Product Purification Challenges

  • Question: My final furo[3,4-d]pyrimidine product is difficult to purify. What purification techniques are recommended?

  • Answer: Purification can be challenging due to the polarity and potential for low solubility of some furo[3,4-d]pyrimidine derivatives.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Use a silica gel column and a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

    • Precipitation: In some cases, the product can be precipitated from the reaction mixture by the addition of a non-solvent. For example, after cyclization with formamide, the product may precipitate upon cooling and the addition of water.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize representative reaction conditions for the key steps in the synthesis of furo[3,4-d]pyrimidine derivatives. Note that optimal conditions may vary depending on the specific substrates used.

Table 1: Synthesis of 3-Aminofuran-4-carboxylate Intermediate

Starting MaterialReagents and ConditionsProductYield (%)Reference
α-Cyanoketone, Ethyl glyoxylate1. PPh₃, DIAD/DEAD, THF, 0 °C to RT, 12-24h2. NaH, THF, 0 °C to RT, 2-4hMethyl 3-aminofuran-4-carboxylateNot specified
Furan-3,4-dicarboxylateCurtius or Hofmann Rearrangement3-Aminofuran-4-carboxylateNot specified

Table 2: Cyclization to Furo[3,4-d]pyrimidine Core

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Aminofuran-4-carboxylateFormamide, reflux, several hoursFuro[3,4-d]pyrimidinoneNot specified
Methyl 3-aminofuran-4-carboxylate1. R-NCO, Toluene, reflux, 4-8h2. Sodium ethoxide, Ethanol, reflux, 6-12hFuro[3,4-d]pyrimidine-2,4-dioneGood yields
2-Phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acidSOCl₂Furo[3,4-d]pyrimidine derivativeNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of furo[3,4-d]pyrimidines.

Protocol 1: Synthesis of Methyl 3-aminofuran-4-carboxylate (Key Intermediate)

This protocol outlines the synthesis of a key furan intermediate, which serves as the foundation for building the pyrimidine ring.

  • Materials:

    • α-Cyanoketone

    • Ethyl glyoxylate

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Mitsunobu Reaction:

      • To a solution of the starting α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).

      • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

      • Concentrate the reaction mixture under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield the vinyl ether intermediate.

    • Cyclization:

      • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the purified vinyl ether from the previous step in anhydrous THF.

      • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

      • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

      • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography

stability issues of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine solution appears to be degrading over time, leading to inconsistent results. What are the likely causes?

A1: Degradation of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in solution is often due to hydrolysis. The dichloropyrimidine moiety is susceptible to nucleophilic substitution by water, leading to the formation of less active or inactive hydroxy- and dihydroxy-pyrimidine derivatives.[1][2] The rate of this hydrolysis can be influenced by pH, temperature, and the presence of nucleophiles in the buffer. Additionally, the furan ring system in related compounds can be unstable in aqueous solutions, particularly under acidic or basic conditions.[3]

Q2: What is the recommended solvent for preparing stock solutions of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

A2: It is recommended to prepare high-concentration stock solutions in anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] In these solvents, the compound is generally more stable. For biological assays, the final concentration of DMSO should be kept low (ideally below 0.5% and almost always under 1%) to avoid solvent-induced cytotoxicity or off-target effects.[4]

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[4] To prevent this, you can try the following:

  • Lower the final concentration: Ensure the final concentration in the aqueous buffer is below the compound's aqueous solubility limit.

  • Use a co-solvent: In some cases, a small percentage of an organic co-solvent in the final aqueous solution can improve solubility.

  • Prepare an intermediate dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in a mixture of organic solvent and aqueous buffer before the final dilution into the purely aqueous medium.[4]

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.[5]

Q4: How should I store solutions of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine to maximize stability?

A4: For long-term storage, it is best to store the compound as a solid at the recommended temperature, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used immediately.[3] If temporary storage of aqueous solutions is necessary, keep them on ice and protected from light.

Troubleshooting Guide

This guide addresses common issues encountered when working with 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in solution.

Issue 1: Inconsistent or lower-than-expected biological activity.

This could be a result of compound degradation.

start Inconsistent/Low Activity check_prep Review Solution Preparation start->check_prep fresh_sol Was the solution prepared fresh? check_prep->fresh_sol use_fresh Prepare fresh aqueous solutions before each experiment. fresh_sol->use_fresh No check_storage Review Storage of Stock Solution fresh_sol->check_storage Yes end Problem Resolved use_fresh->end storage_cond Stored at low temp (-20°C or -80°C)? Protected from light? Aliquoted to avoid freeze-thaw? check_storage->storage_cond correct_storage Follow recommended storage protocols. storage_cond->correct_storage No check_buffer Evaluate Buffer Composition storage_cond->check_buffer Yes correct_storage->end buffer_ph Is the buffer pH neutral (6-8)? Does it contain nucleophiles? check_buffer->buffer_ph adjust_buffer Adjust pH to neutral. Consider buffer exchange if nucleophiles are present. buffer_ph->adjust_buffer No buffer_ph->end Yes adjust_buffer->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Compound precipitation upon dilution in aqueous media.

This is indicative of solubility issues.

start Precipitation Observed check_conc Verify Final Concentration start->check_conc conc_limit Is the final concentration above the aqueous solubility limit? check_conc->conc_limit lower_conc Lower the final concentration. conc_limit->lower_conc Yes check_dmso Check Final DMSO Concentration conc_limit->check_dmso No end Problem Resolved lower_conc->end dmso_perc Is the final DMSO concentration <1%? check_dmso->dmso_perc adjust_dmso Adjust dilution scheme to lower final DMSO %. dmso_perc->adjust_dmso No intermediate_dil Use Intermediate Dilution Step dmso_perc->intermediate_dil Yes adjust_dmso->end protocol Prepare an intermediate dilution in a co-solvent/buffer mix before final dilution. intermediate_dil->protocol protocol->end

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

Solvent/ConditionExpected StabilityRationale
Anhydrous DMSO, DMFHighAprotic, non-nucleophilic solvents minimize hydrolysis.
Aqueous Buffer (pH < 6)Low to ModerateAcidic conditions can promote hydrolysis of the furan ring.[3]
Aqueous Buffer (pH 6-8)ModerateNear-neutral pH is generally preferred, but hydrolysis of the dichloro-pyrimidine moiety can still occur over time.
Aqueous Buffer (pH > 8)LowBasic conditions can accelerate the hydrolysis of the dichloropyrimidine.[2]
Protic Solvents (e.g., Ethanol, Methanol)ModerateThe presence of nucleophilic hydroxyl groups can lead to solvolysis.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize precipitation and degradation when preparing solutions for biological assays.

start Start stock Prepare 10 mM Stock in Anhydrous DMSO start->stock intermediate Create 100 µM Intermediate Dilution in Cell Culture Medium (Final DMSO: 1%) stock->intermediate serial Perform Serial Dilutions in Cell Culture Medium intermediate->serial add_to_cells Add Final Dilutions to Cells (Final DMSO << 1%) serial->add_to_cells end End add_to_cells->end

Caption: Workflow for preparing stock and working solutions.

Methodology:

  • Prepare Stock Solution: Accurately weigh the solid 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Create Intermediate Dilution: Prepare an intermediate dilution by adding the 10 mM stock solution to the cell culture medium to achieve a concentration of 100 µM. This will result in a 1% DMSO concentration.[4]

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform serial dilutions directly in the cell culture medium. This ensures a constant low concentration of DMSO across all final concentrations.[4]

  • Add to Assay: Add the final serially diluted compound solutions to your experimental wells.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[4]

Protocol 2: Assessing Compound Stability in Aqueous Buffer using HPLC

This protocol provides a general method to evaluate the stability of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in a specific aqueous buffer over time.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.[3]

  • Prepare Test Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).[3]

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial peak area, representing 100% of the initial concentration.[3]

  • Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., 25°C or 37°C), protected from light.[3]

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.[3]

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

References

troubleshooting failed reactions of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine. The following sections address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions and other manipulations of this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address specific problems you may encounter during your experiments.

Question 1: I am seeing little to no conversion of my starting material. What are the potential causes and how can I improve my reaction yield?

Answer:

Low or no reactivity in SNAr reactions involving 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine is a common issue. Several factors could be at play, primarily related to reaction conditions and the nature of the nucleophile.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Weak Nucleophile If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (e.g., DIPEA, DBU) or using a stronger base to generate the more reactive conjugate base (anion). For particularly challenging substitutions, converting the nucleophile to a more potent form (e.g., using an organometallic reagent) might be necessary.The rate of SNAr reactions is highly dependent on the nucleophilicity of the attacking species. Anionic nucleophiles are generally more reactive than their neutral counterparts.
Suboptimal Temperature Gradually increase the reaction temperature. Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. Monitor the reaction closely for any signs of decomposition.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can drive a sluggish reaction forward.
Inappropriate Solvent Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the counter-ion of the nucleophile, increasing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.The choice of solvent can dramatically impact the reactivity of the nucleophile in SNAr reactions.
Insufficient Ring Activation While the two chlorine atoms and the fused furo-pyrimidine ring system provide significant activation for nucleophilic attack, highly unreactive nucleophiles may still struggle to react. In such cases, exploring alternative synthetic routes or more forcing conditions is advisable.The electron-withdrawing nature of the pyrimidine ring and the chlorine substituents is crucial for activating the ring towards nucleophilic attack.

Question 2: My reaction is producing a mixture of 2-substituted and 4-substituted isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the substitution of 2,4-dichloropyrimidines can be challenging and is influenced by both electronic and steric factors.[1] While substitution at the C4 position is generally favored, exceptions are not uncommon.[1][2]

Factors Influencing Regioselectivity and Control Strategies:

Factor Strategy for C4-Selectivity Strategy for C2-Selectivity Rationale
Steric Hindrance Use a sterically bulky nucleophile. The C4 position is generally more accessible than the C2 position, which is flanked by the fused furan ring and a nitrogen atom.Use a smaller, less hindered nucleophile.The steric environment around the C2 and C4 positions can direct the incoming nucleophile to the less hindered site.
Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically preferred product.Not a primary method for controlling C2 selectivity.At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, often leading to a single major product.
Solvent The choice of solvent can influence selectivity, though this is often system-dependent. Experiment with a range of polar aprotic and non-polar aprotic solvents.Some studies on other dichloropyrimidines have shown that tertiary amine nucleophiles can favor C2 substitution.[3]The solvent can influence the solvation of the intermediate Meisenheimer complex, potentially favoring one isomer over the other.
Leaving Group While not directly modifiable on the starting material, it's a known principle that different halogens can influence regioselectivity in some systems.Not applicable to the starting material.The nature of the leaving group can affect the relative rates of attack at the two positions.

Question 3: I have isolated a byproduct that appears to be a hydroxypyrimidine derivative. Where is this coming from and how can I prevent its formation?

Answer:

The formation of a hydroxypyrimidine (which can tautomerize to a pyrimidone) is a classic side reaction resulting from the substitution of a chloride with a hydroxide ion.[4]

Sources of Hydroxide and Prevention:

Source Prevention Strategy
Water in Reagents/Solvents Ensure all reagents and solvents are rigorously dried before use. Use anhydrous grade solvents and dry glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.[4]
Use of Hydroxide Bases If your reaction requires a base, opt for a non-hydroxide, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or an amine base like triethylamine or DIPEA.
Atmospheric Moisture For prolonged reactions, especially at elevated temperatures, ensure the reaction setup is well-sealed and maintained under a positive pressure of an inert gas.

Question 4: The reaction mixture is turning dark, and I am getting a complex mixture of unidentifiable products. What is causing this decomposition?

Answer:

Decomposition and the formation of intractable materials can occur under harsh reaction conditions.

Potential Causes of Decomposition:

  • Excessively High Temperatures: While heat can be necessary to drive the reaction, too high a temperature can lead to the degradation of the starting material or the desired product.[4] It is crucial to find an optimal temperature that balances reaction rate and stability.

  • Strongly Basic Conditions: The use of very strong bases can sometimes promote undesired side reactions or decomposition of the furo[3,4-d]pyrimidine core.[4] If decomposition is observed, consider using a milder base.

  • Air/Oxidative Instability: While generally stable, some heterocyclic compounds can be sensitive to air, especially at elevated temperatures. Running the reaction under an inert atmosphere is a good general practice.

Quantitative Data Summary

The following table presents hypothetical data for a nucleophilic substitution reaction of 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with a generic amine nucleophile under various conditions to illustrate the troubleshooting points discussed above.

Entry Solvent Base Temperature (°C) Time (h) Yield of 4-substituted product (%) Yield of 2-substituted product (%) Yield of Hydrolysis Product (%)
1TolueneK₂CO₃802415<5<2
2DMFK₂CO₃80127510<2
3DMF (not anhydrous)K₂CO₃801255820
4DMFK₂CO₃120660155 (Decomposition observed)
5DMSOCs₂CO₃8010858<2
6EthanolK₂CO₃8024<10<5<5

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (1.0 eq.).

  • Add the desired anhydrous polar aprotic solvent (e.g., DMF, DMSO) to dissolve the starting material.

  • Add the nucleophile (1.1 - 1.5 eq.) to the solution.

  • If required, add a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (1.5 - 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Visualizations

G start Reaction Failed (Low Yield/No Product) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Anhydrous? Purity?) start->check_reagents low_reactivity Low Reactivity? start->low_reactivity increase_temp Increase Temperature low_reactivity->increase_temp Yes stronger_base Use Stronger/Different Base low_reactivity->stronger_base Yes change_solvent Change to Polar Aprotic Solvent (DMF, DMSO) low_reactivity->change_solvent Yes side_products Side Products Observed? low_reactivity->side_products No success Successful Reaction increase_temp->success stronger_base->success change_solvent->success hydrolysis Hydrolysis Product? side_products->hydrolysis Yes use_anhydrous Use Anhydrous Conditions (Dry Solvents/Inert Atmosphere) hydrolysis->use_anhydrous Yes regioisomers Mixture of Regioisomers? hydrolysis->regioisomers No use_anhydrous->success lower_temp Lower Reaction Temperature regioisomers->lower_temp Yes bulky_nuc Use Sterically Bulky Nucleophile (for C4 selectivity) regioisomers->bulky_nuc Yes decomposition Decomposition? regioisomers->decomposition No lower_temp->success bulky_nuc->success reduce_temp Reduce Temperature decomposition->reduce_temp Yes milder_base Use Milder Base decomposition->milder_base Yes decomposition->success No, re-evaluate strategy reduce_temp->success milder_base->success

Caption: Troubleshooting workflow for failed reactions.

G cluster_c4 Path A: C4 Substitution (Favored) cluster_c2 Path B: C2 Substitution (Minor) reactant 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine intermediate_c4 Meisenheimer Complex (C4) reactant->intermediate_c4 Attack at C4 intermediate_c2 Meisenheimer Complex (C2) reactant->intermediate_c2 Attack at C2 nucleophile Nu-H nucleophile->intermediate_c4 nucleophile->intermediate_c2 product_c4 4-Nu-2-Cl-furo[3,4-d]pyrimidine intermediate_c4->product_c4 - Cl- product_c2 2-Nu-4-Cl-furo[3,4-d]pyrimidine intermediate_c2->product_c2 - Cl-

Caption: SNAr reaction pathways on the scaffold.

References

Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during large-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, presented in a question-and-answer format.

Issue 1: Runaway Exothermic Reaction During Aqueous Work-up

  • Question: We are observing an uncontrollable temperature increase when quenching the reaction mixture containing phosphorus oxychloride (POCl₃) with water. What is the cause and how can we mitigate this?

  • Answer: Phosphorus oxychloride reacts violently and exothermically with water, which can lead to a dangerous runaway reaction, especially at a large scale. The initial reaction of POCl₃ with water can be deceptively slow, followed by a rapid and hazardous decomposition.

    Mitigation Strategies:

    • Controlled Quenching: Instead of adding water to the reaction mixture, slowly add the reaction mixture to a cooled mixture of a water-immiscible organic solvent (like dichloromethane or toluene) and ice/water with vigorous stirring. This allows for better heat dissipation.[1]

    • Solvent-Free Approach: Consider a solvent-free or low-solvent chlorination protocol using equimolar amounts of POCl₃ at elevated temperatures in a sealed reactor. This minimizes the amount of unreacted POCl₃, making the work-up safer.[2][3]

    • Distillation of Excess POCl₃: Before quenching, distill off the excess POCl₃ under reduced pressure. This significantly reduces the exothermicity of the work-up.[4]

    • Alternative Quenching: For large-scale operations, consider quenching with a solution of sodium carbonate or sodium bicarbonate to neutralize the acidic byproducts simultaneously, but be prepared for significant gas evolution.

Issue 2: Low Yield and Purity of the Final Product

  • Question: Our scaled-up synthesis is resulting in a lower than expected yield and the final product is difficult to purify. What are the likely causes and potential solutions?

  • Answer: Low yield and purity can stem from incomplete reactions, side reactions, or inefficient purification.

    Potential Causes and Solutions:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with HPLC.[5] For similar chlorinations, reaction times can range from 2 to 13 hours at temperatures between 100-114°C.[1][6]

      • Reagent Stoichiometry: On a larger scale, mixing efficiency can be lower. Ensure adequate stirring and consider slightly increasing the molar equivalents of POCl₃ and the amine base (e.g., N,N-dimethylaniline) to drive the reaction to completion.[6]

    • Side Product Formation:

      • Overheating: Localized overheating can lead to the formation of tarry byproducts. Ensure uniform heating of the reactor.

      • Moisture: The presence of moisture can lead to the formation of undesired phosphorylated and hydrolyzed byproducts. Ensure all reagents and equipment are dry.

    • Inefficient Purification:

      • Column Chromatography: While effective at the lab scale, column chromatography is often not feasible for large-scale production.

      • Crystallization: Develop a robust crystallization procedure. This may involve screening different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find conditions that effectively remove impurities.[7]

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.[4]

Issue 3: Formation of Gummy or Oily Product Instead of a Crystalline Solid

  • Question: After the work-up and solvent removal, we are left with a viscous oil or a gummy solid that is difficult to handle and purify. How can we obtain a crystalline product?

  • Answer: The formation of a non-crystalline product often indicates the presence of impurities that inhibit crystallization.

    Troubleshooting Steps:

    • Impurity Removal:

      • Aqueous Washes: During the work-up, wash the organic layer with dilute hydrochloric acid to remove any residual amine base, followed by a wash with a sodium bicarbonate solution to remove acidic byproducts.[1]

      • Decolorization: If the crude product is colored, consider treating a solution of the product with activated carbon to remove colored impurities before crystallization.

    • Crystallization Technique:

      • Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution to induce crystallization.

      • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals.

      • Solvent System: Experiment with different solvent systems. A good crystallizing solvent will dissolve the product when hot but have low solubility when cold, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with phosphorus oxychloride (POCl₃) at a large scale?

A1: POCl₃ is a highly corrosive and toxic chemical that reacts violently with water. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, splash goggles, a face shield, and gloves resistant to corrosive chemicals. Work in a well-ventilated area, preferably a fume hood designed for large-scale reactions.

  • Handling: Avoid contact with skin, eyes, and mucous membranes. Do not breathe the vapors.[8]

  • Water Incompatibility: Never add water directly to POCl₃. The reaction is highly exothermic and can produce corrosive and toxic fumes of hydrochloric acid and phosphoric acid.[8]

  • Spill Management: Have appropriate spill control materials readily available, such as absorbent pads and neutralizing agents (e.g., sodium bicarbonate).

Q2: How can we monitor the progress of the chlorination reaction at scale?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress.[5] A typical procedure would involve:

  • Carefully taking a small aliquot of the reaction mixture.

  • Quenching it in a known volume of a suitable solvent system (e.g., acetonitrile/water).

  • Analyzing the quenched sample by HPLC to determine the ratio of the starting material (5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol) to the desired product. The reaction is considered complete when the starting material is no longer detected or its concentration falls below a predetermined threshold.

Q3: What are the common byproducts in the synthesis of 2,4-dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

A3: While specific byproducts for this exact synthesis are not extensively documented, common impurities in the chlorination of similar pyrimidinediones can include:

  • Monochloro-derivatives: Incomplete reaction can lead to the presence of 2-chloro-4-hydroxy- or 4-chloro-2-hydroxy-furo[3,4-d]pyrimidine.

  • Phosphorylated intermediates: These can form if the reaction is not driven to completion or if the work-up is not performed correctly.

  • Polymeric or tarry materials: These can result from overheating or side reactions, especially in the presence of impurities.

  • Hydrolysis products: Reaction with any moisture will lead back to the starting diol or monochloro-hydroxy intermediates.

Quantitative Data Presentation

The following tables summarize quantitative data from the synthesis of closely related dichloropyrimidines to provide a benchmark for the scale-up of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine.

Table 1: Comparison of Reaction Conditions and Yields for Dichloropyrimidine Synthesis

CompoundScaleReagentsTemperature (°C)Time (h)Yield (%)Reference
2,4-Dichloropyrimidine1 moleUracil, POCl₃, PCl₅, Triethylamine HCl110-120291.7[4]
2,4-Dichloro-5-methylpyrimidine1 mole5-Methyluracil, POCl₃, PCl₅, Triethylamine HCl110-120291.5[4]
2,4-Dichloro-5-fluoropyrimidine525 kg5-Fluorouracil, POCl₃, N,N-dimethylaniline~100~13~95[1]
2,4-Dichloropyrimidine8.9 mmol2,4-Dihydroxypyrimidine, SOCl₂, BTC, DMAP65-70-95[7]
2,4-Dichloro-5-bromopyrimidine0.3 mole2,4-Dihydroxy-5-bromopyrimidine, POCl₃, Pyridine160290.5[2]

Table 2: Comparison of Purification Methods for Dichloropyrimidines

CompoundPurification MethodScalePurityYield (%)Reference
2,4-DichloropyrimidineDistillation1 mole-91.7[4]
4,6-DichloropyrimidineExtraction and Distillation1 mole-86.8[4]
2,4-Dichloro-5-fluoropyrimidineExtraction and Aqueous Washes525 kg-~95[1]
2,4-DichloropyrimidineExtraction and Crystallization-->94[9]
2,4-Dichloro-5-bromopyrimidineDistillation0.3 mole98%90.5[2]

Experimental Protocols

Detailed Methodology for Scale-Up Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine (Adapted from similar procedures)

Disclaimer: This is a generalized protocol adapted from the synthesis of similar compounds and should be optimized for specific equipment and safety considerations at the intended scale. A thorough risk assessment should be conducted before implementation.

Materials:

  • 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other suitable tertiary amine base)

  • Dichloromethane (or other suitable water-immiscible solvent)

  • Water/Ice

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Receiving vessel for quenching

  • Separatory funnel (or equivalent for liquid-liquid extraction at scale)

  • Rotary evaporator (or equivalent for solvent removal at scale)

  • Crystallization vessel

  • Filtration unit (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • Charge the jacketed reactor with 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol (1.0 eq) and phosphorus oxychloride (at least 2.5 eq).

    • Begin stirring and purge the reactor with nitrogen.

  • Reaction:

    • Heat the mixture to approximately 100°C.

    • Slowly add N,N-dimethylaniline (2.0 eq) via the addition funnel over several hours, maintaining the temperature at around 100°C.

    • After the addition is complete, maintain the reaction at 100°C for an additional 2-4 hours, or until HPLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • In a separate, appropriately sized vessel, prepare a mixture of dichloromethane and ice/water.

    • Slowly and carefully transfer the reaction mixture into the quenching vessel with vigorous stirring, ensuring the temperature does not exceed 40°C.

    • Continue stirring for at least 1 hour after the addition is complete.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with a 5% sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

    • Slowly cool the solution to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Charge Reactor: - 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol - POCl₃ heat Heat to 100°C start->heat add_base Slowly add N,N-dimethylaniline heat->add_base react Maintain at 100°C for 2-4h add_base->react monitor Monitor by HPLC react->monitor cool Cool to Room Temperature monitor->cool quench Quench in Dichloromethane/Ice-Water cool->quench extract Separate and Extract quench->extract combine Combine Organic Layers extract->combine wash Aqueous Washes (NaHCO₃, Brine) combine->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate crystallize Crystallize from Suitable Solvent concentrate->crystallize isolate Filter and Dry Final Product crystallize->isolate

Caption: Experimental workflow for the scale-up synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products poor_purification Inefficient Purification start->poor_purification optimize_cond Optimize Time/Temp Increase Reagent Stoichiometry incomplete_rxn->optimize_cond Solution control_temp Ensure Uniform Heating Use Anhydrous Conditions side_products->control_temp Solution improve_purification Develop Crystallization Protocol Consider Distillation poor_purification->improve_purification Solution end Improved Yield and Purity optimize_cond->end control_temp->end improve_purification->end

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

The synthesis typically involves the chlorination of 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol. A common method employs a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[1] The reaction mixture is heated to reflux, and the product is then isolated and purified.

Q2: What are some potential byproducts I might encounter during this synthesis?

While specific byproducts can vary based on reaction conditions, some common impurities that may arise include:

  • Monochloro-intermediates: Incomplete chlorination can lead to the presence of 2-chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4-ol or 4-chloro-5,7-dihydrofuro[3,4-D]pyrimidin-2-ol.

  • Unreacted Starting Material: Residual 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol may remain if the reaction does not go to completion.

  • Hydrolysis Products: The dichloro-product is susceptible to hydrolysis back to the monochloro-intermediates or the starting diol, especially during workup and purification if exposed to water or alcohols for extended periods.

  • Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric tars.

  • Byproducts from N,N-dimethylaniline: At high temperatures, the base N,N-dimethylaniline can potentially undergo side reactions, although this is less common under typical chlorination conditions.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting material standard, you can observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak.

Q4: What purification methods are recommended for the final product?

The crude product is often purified by column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.[1] Distillation under reduced pressure can also be a viable method for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of product during workup. 3. Suboptimal reaction temperature or time.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Ensure anhydrous conditions during the reaction and minimize exposure to water and alcohols during workup. Use cold water or ice for quenching. 3. Optimize the reaction temperature and time based on literature procedures or your own experimental data.
Presence of Monochloro-byproducts Insufficient chlorinating agent or incomplete reaction.Increase the molar equivalent of the chlorinating agent (e.g., POCl₃). Ensure the reaction is run for a sufficient amount of time at the appropriate temperature.
Formation of Dark, Tarry Substance Reaction temperature is too high or the reaction time is too long.Carefully control the reaction temperature. Avoid localized overheating. Reduce the reaction time if the product is known to be unstable under the reaction conditions.
Difficulty in Isolating the Product The product may be partially soluble in the aqueous layer during workup.Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1] Wash the combined organic layers with brine to remove residual water.

Experimental Protocols

General Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

This protocol is a generalized procedure based on common synthetic methods.[1]

  • To a solution of 5,7-dihydrofuro[3,4-D]pyrimidine-2,4-diol in a suitable solvent (e.g., excess phosphoryl chloride), add N,N-dimethylaniline dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for several hours (the exact time should be determined by reaction monitoring).

  • After the reaction is complete (as monitored by TLC or HPLC), cool the mixture to room temperature.

  • Carefully quench the reaction mixture by pouring it into a beaker of ice water.

  • Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Byproduct Identification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is commonly used.

    • Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm).

    • Analysis: Byproducts will appear as separate peaks from the main product peak. The retention time and peak area can be used to quantify the impurities.

  • Mass Spectrometry (MS):

    • Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for identifying byproducts. The molecular weight of each impurity can be determined from its mass-to-charge ratio (m/z), which provides strong evidence for its chemical structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy can provide detailed structural information about isolated byproducts. The chemical shifts, coupling constants, and integration of the peaks can be used to elucidate the exact structure of the impurities.

Visualizations

Synthesis_Pathway cluster_reagents Reagents Start 5,7-Dihydrofuro[3,4-D]pyrimidine-2,4-diol Product 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Start->Product Chlorination Reagent1 POCl3 Reagent2 N,N-Dimethylaniline

Caption: Synthetic pathway for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

Troubleshooting_Workflow Start Reaction Complete? Analyze Analyze Crude Product (TLC, HPLC, LC-MS) Start->Analyze Yes Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Start->Optimize No LowYield Low Yield? Analyze->LowYield Identify Identify Byproducts Purify Purify (Column Chromatography) Identify->Purify Impure Impure Product? LowYield->Impure No LowYield->Optimize Yes Impure->Identify Yes Final Pure Product Impure->Final No Purify->Final

Caption: Troubleshooting workflow for byproduct identification and resolution.

References

Technical Support Center: Enhancing the Solubility of Furo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of furo[3,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my furo[3,4-d]pyrimidine derivative?

Furo[3,4-d]pyrimidine derivatives often exhibit poor aqueous solubility due to their rigid, planar, and heteroaromatic structure, which can lead to strong crystal lattice energy and high lipophilicity. The arrangement of nitrogen and oxygen atoms can result in significant intramolecular and intermolecular hydrogen bonding in the solid state, making it energetically unfavorable for the molecule to dissolve in water.

Q2: What are the initial steps I should take to assess the solubility of a new furo[3,4-d]pyrimidine compound?

The initial assessment should involve determining the compound's thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It can be determined using a shake-flask method where an excess of the compound is agitated in a specific buffer (e.g., phosphate-buffered saline, PBS) at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is often a higher-throughput method used in early discovery.

  • pH-Solubility Profile: Determine the solubility at various pH values (e.g., pH 2, 5, 7.4, 9) to understand if the compound's solubility is pH-dependent, which can indicate its pKa and whether salt formation is a viable strategy.

Q3: Which solubility enhancement strategies are most effective for furo[3,4-d]pyrimidine derivatives?

The most effective strategy depends on the specific physicochemical properties of your derivative. Common approaches include:

  • pH Modification and Salt Formation: If your compound has ionizable groups, adjusting the pH of the solution to ionize the molecule can significantly increase solubility. Forming a salt (e.g., hydrochloride, mesylate) is a very common and effective technique.

  • Use of Cosolvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility by reducing the polarity of the aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic furo[3,4-d]pyrimidine molecule within their hydrophobic core, thereby increasing its apparent solubility in water.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

Troubleshooting Guide

Problem: My furo[3,4-d]pyrimidine derivative is precipitating out of my aqueous buffer (e.g., PBS) during my in-vitro assay.

  • Immediate Action:

    • Check DMSO Concentration: Ensure the final concentration of your DMSO stock solution in the aqueous buffer is low, typically below 1% and ideally below 0.5%, as higher concentrations can cause precipitation of the compound.

    • Use a Cosolvent: If reducing DMSO is not sufficient, consider pre-mixing your compound in a small amount of a biocompatible cosolvent like PEG 400 or ethanol before the final dilution into the assay buffer.

  • Long-Term Solution:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration limit in your specific assay buffer. This will help you prepare subsequent solutions below the precipitation point.

    • Employ Cyclodextrins: For cell-based assays, using a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be highly effective. The cyclodextrin can "chaperone" the compound in the solution.

Problem: I need to prepare a high-concentration stock solution for an animal study, but my compound has very low solubility.

  • Strategy 1: Formulation with Cosolvents and Surfactants:

    • A common vehicle for preclinical studies is a mixture of solvents and surfactants. A widely used example is "Tween 80/PEG 400/Water". The surfactant (Tween 80) helps to create stable micelles that can carry the drug.

  • Strategy 2: Amorphous Solid Dispersions:

    • Creating an amorphous solid dispersion with a polymer like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can prevent crystallization and improve the dissolution rate and apparent solubility. This often requires specialized equipment like a spray dryer or hot-melt extruder.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a pH range (e.g., 2.0, 4.5, 6.8, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of the furo[3,4-d]pyrimidine derivative to a vial containing a known volume of each buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

    • Add an excess amount of the furo[3,4-d]pyrimidine derivative to each solution.

    • Follow steps 3-5 from the pH-dependent solubility protocol.

  • Data Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) suggests the formation of a 1:1 soluble complex. The slope can be used to calculate the complexation stability constant.

Quantitative Data on Solubility Enhancement

The following table summarizes hypothetical but realistic data for a model furo[3,4-d]pyrimidine derivative ("FPD-X") to illustrate the impact of different enhancement techniques.

Enhancement MethodVehicle/SystemSolubility of FPD-X (µg/mL)Fold Increase (vs. Water)
NoneDeionized Water0.51
pH ModificationpH 2.0 Buffer (0.1 N HCl)25.050
Cosolvency20% PEG 400 in Water15.531
Complexation10% (w/v) HP-β-CD in Water85.0170
Salt FormationFPD-X Hydrochloride Salt in Water150.0300
Amorphous Solid Dispersion1:4 ratio of FPD-X to PVP K30 in Water95.0190

Visual Guides

Below are diagrams illustrating key workflows and concepts for solubility enhancement.

G start Poorly Soluble Furo[3,4-d]pyrimidine Derivative char Physicochemical Characterization (pKa, logP, crystallinity) start->char select Select Enhancement Strategy char->select ph_mod pH Modification & Salt Formation select->ph_mod Ionizable? cosolv Cosolvents select->cosolv Non-ionizable, simple formulation complex Complexation (Cyclodextrins) select->complex High logP, for injectables dispersion Solid Dispersions select->dispersion For oral dosage, high dose eval Evaluate Solubility & Stability ph_mod->eval cosolv->eval complex->eval dispersion->eval eval->select Failure/Suboptimal formulate Proceed to Formulation eval->formulate Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 Phase Solubility Study Workflow prep_cd 1. Prepare Cyclodextrin (CD) Solutions (0-10% w/v) add_drug 2. Add Excess FPD-X to each CD solution prep_cd->add_drug equil 3. Equilibrate for 24-48h (Constant Temperature) add_drug->equil filter 4. Filter to Remove Undissolved Solid equil->filter quantify 5. Quantify Solubilized FPD-X (e.g., by HPLC) filter->quantify plot 6. Plot [FPD-X] vs [CD] to determine stability constant quantify->plot

Caption: Experimental workflow for a cyclodextrin phase solubility study.

Technical Support Center: Overcoming Drug Resistance with Novel Furo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential of novel furo[3,4-d]pyrimidine analogs to overcome acquired drug resistance in cancer. Due to the emerging nature of research on the furo[3,4-d]pyrimidine scaffold in oncology, this guide also incorporates data and methodologies from studies on structurally related furopyrimidines (e.g., furo[2,3-d]pyrimidines) and pyrazolopyrimidines. These related compounds often target similar signaling pathways and provide valuable insights into the experimental challenges and successes that can be anticipated.

Frequently Asked Questions (FAQs)

Q1: Our novel furo[3,4-d]pyrimidine analog shows high potency in enzymatic assays but loses activity in cell-based assays against resistant cell lines. What are the common causes?

A1: This is a frequent challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties such as high polar surface area or low lipophilicity can limit permeability.

  • Efflux Pump Activity: Drug-resistant cancer cells often overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein), which actively pump foreign compounds out of the cell. Your analog might be a substrate for these efflux pumps.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target kinase.

  • Metabolic Instability: The compound may be rapidly metabolized by the cancer cells into inactive forms.

Q2: How do we choose the most appropriate drug-resistant cell lines for our experiments?

A2: The selection of cell lines is critical and should be guided by your compound's intended target and the clinical context of the resistance you aim to overcome. For instance, if your analog targets the PI3K/AKT/mTOR pathway, you might consider:

  • Cell lines with known resistance mechanisms: For example, non-small cell lung cancer (NSCLC) cell lines like H1975, which harbors the T790M "gatekeeper" mutation in EGFR, conferring resistance to first-generation EGFR inhibitors.[1]

  • Isogenic pairs of cell lines: Using a parental sensitive cell line and its derived resistant counterpart (which you can generate in-house) allows for a direct comparison of your compound's efficacy.

  • Cell lines with hyperactivated signaling pathways: Choose cell lines known to have mutations or amplifications in the PI3K/AKT/mTOR pathway, which can drive resistance to other therapies.

Q3: What are the expected downstream effects of successfully treating resistant cells with a furo[3,4-d]pyrimidine analog targeting the PI3K/AKT pathway?

A3: Effective inhibition of the PI3K/AKT/mTOR pathway should result in several measurable downstream effects:

  • Decreased Phosphorylation: A reduction in the phosphorylation levels of key pathway proteins, such as Akt (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1.

  • Induction of Apoptosis: An increase in programmed cell death, which can be quantified by assays such as Annexin V/PI staining.

  • Cell Cycle Arrest: Inhibition of cell proliferation often leads to arrest at specific phases of the cell cycle, commonly the G1 or G2/M phase, which can be assessed by flow cytometry.[1]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Cell Viability Assays
Possible Cause Troubleshooting Step Rationale
Compound Precipitation Perform a solubility test in the final assay medium. Visually inspect the wells for any precipitate.Poor solubility can lead to inconsistent concentrations of the active compound.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate multichannel pipettes.A non-uniform number of cells per well will lead to variable results.
Reagent Instability Prepare fresh dilutions of the compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.Degradation of the compound can lead to a loss of potency.
Edge Effects in Plates Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.Evaporation from the outer wells can concentrate the compound and affect cell growth.
Issue 2: No Decrease in Target Phosphorylation in Western Blot
Possible Cause Troubleshooting Step Rationale
Insufficient Compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions.The kinetics of target inhibition can vary between compounds and cell lines.
Poor Antibody Quality Validate the phospho-specific antibody with positive and negative controls (e.g., stimulated vs. unstimulated cells, or cells treated with a known inhibitor).The antibody may not be specific or sensitive enough to detect changes in phosphorylation.
Phosphatase Activity Ensure that lysis buffers contain a cocktail of phosphatase inhibitors and that samples are kept on ice.Endogenous phosphatases can dephosphorylate the target protein after cell lysis.
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining of the membrane.Incomplete transfer of high or low molecular weight proteins can lead to inaccurate results.

Quantitative Data

Table 1: Anti-proliferative Activity of Representative Furopyrimidine and Pyrazolopyrimidine Analogs Against Drug-Resistant Cancer Cell Lines

Compound ID Scaffold Cancer Cell Line Resistance Mechanism IC50 (µM)
Compound 7f Pyrazolo[3,4-d]pyrimidineMCF-7Methotrexate-resistant0.98
Compound 7i Pyrazolo[3,4-d]pyrimidineMCF-7Methotrexate-resistant1.05
Compound 7j Pyrazolo[3,4-d]pyrimidineMCF-7Methotrexate-resistant1.11
Compound 5d Furo[2,3-d]pyrimidineMCF-7Doxorubicin-resistant1.20
Compound 5e Furo[2,3-d]pyrimidineMCF-7Doxorubicin-resistant1.90

Data is illustrative and compiled from studies on related heterocyclic scaffolds to provide a reference for potential efficacy.

Table 2: Kinase Inhibitory Activity of Representative Furo[2,3-d]pyrimidine Analogs

Compound ID Target Kinase IC50 (µM)
Compound 10b PI3Kα0.175
Compound 10b PI3Kβ0.071
Compound 10b AKT0.411

This data highlights the potential for furo[3,4-d]pyrimidine analogs to act as potent inhibitors of key kinases in resistance pathways.[2]

Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway and Inhibition

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Furo[3,4-d]pyrimidine Analog Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling cascade and the point of inhibition by furo[3,4-d]pyrimidine analogs.

Experimental Workflow for Evaluating Novel Analogs

experimental_workflow start Synthesize Novel Furo[3,4-d]pyrimidine Analogs step1 Establish Drug-Resistant Cancer Cell Lines start->step1 step2 Cell Viability Assay (e.g., MTT) to Determine IC50 step1->step2 step3 Western Blot Analysis for Pathway Modulation (p-AKT, p-S6) step2->step3 step4 Apoptosis Assay (e.g., Annexin V) step3->step4 step5 Cell Cycle Analysis (Flow Cytometry) step4->step5 end Identify Lead Compound for In Vivo Studies step5->end

Caption: General experimental workflow for the evaluation of novel furo[3,4-d]pyrimidine analogs against drug-resistant cancer cells.

Detailed Experimental Protocols

Protocol 1: Establishment of a Drug-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating concentrations of a cytotoxic drug.

Materials:

  • Parental cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Cytotoxic drug (e.g., doxorubicin, cisplatin)

  • 96-well and 6-well plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of the chosen drug on the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the drug at a low concentration (e.g., IC10-IC20).

  • Monitor and Passage: Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a medium with the same drug concentration.

  • Dose Escalation: Once the cells show stable growth for 2-3 passages, increase the drug concentration by approximately 1.5 to 2-fold.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover. This process can take several months.[2][3]

  • Confirm Resistance: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the parental IC50), confirm the new, higher IC50 value using a cell viability assay. The ratio of the resistant IC50 to the parental IC50 is the Resistance Index (RI).

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.

Protocol 2: Western Blot for PI3K/AKT Pathway Modulation

This protocol details the procedure for analyzing the phosphorylation status of AKT and its downstream target, S6 ribosomal protein.

Materials:

  • Parental and resistant cancer cell lines

  • Furo[3,4-d]pyrimidine analog

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed both parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of your furo[3,4-d]pyrimidine analog for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total AKT and a loading control like GAPDH.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is used to determine the IC50 of a compound by measuring the metabolic activity of viable cells.

Materials:

  • Parental and resistant cancer cell lines

  • Furo[3,4-d]pyrimidine analog

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the furo[3,4-d]pyrimidine analog in the culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4]

References

Technical Support Center: Analytical Method Development for Purity Assessment of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the purity assessment of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

I. High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

A robust stability-indicating HPLC method is crucial for the accurate purity assessment of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. This section provides a recommended starting method, potential troubleshooting issues, and their solutions.

A. Recommended Starting HPLC Method

Based on methods developed for similar heterocyclic compounds, a reverse-phase HPLC (RP-HPLC) method is recommended.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample and Standards hplc_system HPLC System Setup prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system run_analysis Perform Injection and Data Acquisition hplc_system->run_analysis process_data Process Chromatogram run_analysis->process_data assess_purity Assess Purity and Impurities process_data->assess_purity

Caption: Workflow for HPLC Purity Assessment.

B. HPLC Troubleshooting Guide

Q1: Why am I seeing peak tailing for the main peak?

A1: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with basic nitrogen atoms in the pyrimidine ring.

    • Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the silanols and reduce interaction.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

  • Extra-Column Effects: Tubing with a large internal diameter or dead volume in the connections can contribute to peak broadening and tailing.

    • Solution: Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.

Q2: My retention times are drifting between injections. What could be the cause?

A2: Retention time drift can compromise the reliability of your results. Consider the following:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing the mobile phase composition.

    • Solution: Increase the column equilibration time before starting the analytical run.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and ensure it is adequately degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the pump can lead to retention time variability.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition.

Q3: I am observing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.

  • Contaminated Mobile Phase or Diluent: Impurities in the solvents used for the mobile phase or sample diluent are a common source of ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase and diluent.

  • Carryover from Previous Injections: If a previous sample was highly concentrated or contained strongly retained components, they may elute in subsequent runs.

    • Solution: Implement a robust needle wash program on the autosampler and run blank injections between samples.

  • System Contamination: Contamination can build up in the injector, tubing, or detector flow cell.

    • Solution: Flush the entire HPLC system with a strong solvent.

Logical Troubleshooting Flow for HPLC Issues

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_drift Retention Time Drift start->rt_drift noisy_baseline Noisy Baseline start->noisy_baseline check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_conc Dilute Sample peak_tailing->check_conc check_column Flush/Replace Column peak_tailing->check_column peak_fronting Peak Fronting split_peaks Split Peaks equilibrate Increase Equilibration Time rt_drift->equilibrate fresh_mobile Prepare Fresh Mobile Phase rt_drift->fresh_mobile check_temp Check Column Temperature rt_drift->check_temp no_peaks No Peaks Eluting degas Degas Mobile Phase noisy_baseline->degas check_lamp Check Detector Lamp noisy_baseline->check_lamp flush_system Flush System noisy_baseline->flush_system drifting_baseline Drifting Baseline

Caption: A logical flow for troubleshooting common HPLC problems.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

A. Recommended Starting GC-MS Method

Table 3: Recommended Starting GC-MS Parameters

ParameterRecommended Condition
GC Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
B. GC-MS Troubleshooting Guide

Q1: I am not seeing my target compound peak, or the peak is very small.

A1: This could be due to several reasons related to the compound's properties and the GC-MS system.

  • Compound is not Volatile Enough: 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine may have low volatility.

    • Solution: Increase the final oven temperature, transfer line temperature, and ion source temperature. However, be cautious of thermal degradation.

  • Adsorption in the GC System: Active sites in the injector liner or the column can adsorb the analyte.

    • Solution: Use a deactivated injector liner. If the problem persists, consider derivatization to increase volatility and reduce activity.

  • Improper Sample Preparation: The compound may not be soluble in the chosen solvent.

    • Solution: Ensure the sample is fully dissolved in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

Q2: My mass spectrum is showing unexpected fragments or a high background.

A2: This can be due to contamination or issues with the mass spectrometer.

  • System Contamination: The GC column, ion source, or mass analyzer may be contaminated.

    • Solution: Bake out the GC column at a high temperature (within its limits). The ion source may need to be cleaned.

  • Air Leak: An air leak in the system can lead to a high background and characteristic ions (m/z 18, 28, 32, 40, 44).

    • Solution: Perform a leak check of the GC-MS system.

  • Co-eluting Impurities: An impurity may be co-eluting with your target analyte.

    • Solution: Improve the chromatographic separation by optimizing the oven temperature program.

III. Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method. These studies help identify potential degradation products and demonstrate the method's ability to separate them from the parent compound.

A. Recommended Stress Conditions

Table 4: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2 hours at room temperature
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80 °C (solid state)48 hours
Photolytic Degradation ICH-compliant light exposureAs per ICH Q1B

B. Forced Degradation Workflow

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify validate Validate Stability-Indicating Method identify->validate

Caption: Workflow for Forced Degradation Studies.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

A1: Based on common synthetic routes for dichloropyrimidines, potential impurities could include:

  • Starting materials: Unreacted starting materials.

  • Monochloro-intermediate: A partially chlorinated intermediate where only one hydroxyl group has been replaced by chlorine.

  • Hydrolysis product: The dichloro-product can hydrolyze back to the monochloro or dihydroxy-pyrimidine, especially in the presence of moisture.

  • Solvent adducts: Impurities related to the solvents used in the synthesis and purification steps.

Q2: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment?

A2: Yes, Quantitative NMR (qNMR) can be a powerful tool for purity assessment. It is a primary analytical method and does not require a reference standard of the analyte itself. ¹H NMR can be used to identify and quantify impurities if their signals are resolved from the main compound's signals. For halogenated compounds, ¹⁹F or ³⁵Cl NMR could also be explored if applicable.

Q3: Is Capillary Electrophoresis (CE) a suitable alternative for purity analysis?

A3: Capillary Electrophoresis can be an excellent complementary technique to HPLC, especially for charged or highly polar impurities. It offers high separation efficiency and requires very small sample volumes. Method development would involve optimizing the background electrolyte (BGE) pH, concentration, and applied voltage.

Q4: How do I choose the appropriate detection wavelength for my HPLC analysis?

A4: The optimal detection wavelength should be determined by running a UV-Vis spectrum of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in the mobile phase. The wavelength of maximum absorbance (λmax) is typically chosen to achieve the highest sensitivity. It is also advisable to monitor at a second, lower wavelength to ensure the detection of impurities that may have different UV spectra.

Q5: What are the key validation parameters for a purity assessment method according to ICH guidelines?

A5: The key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

strategies to reduce impurities in 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

Issue 1: Incomplete Conversion of Starting Material

  • Question: My reaction monitoring (e.g., by HPLC or TLC) shows a significant amount of the starting material, 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol, remaining even after the recommended reaction time. What could be the cause and how can I resolve this?

  • Answer: Incomplete conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

    • Reagent Quality and Stoichiometry:

      • Phosphorus Oxychloride (POCl₃): Ensure the POCl₃ used is of high purity and has not been exposed to moisture, which can lead to its degradation.

      • Stoichiometry: An insufficient molar excess of POCl₃ can result in incomplete chlorination. While a large excess drives the reaction to completion, it can also lead to more aggressive reaction conditions and potential side reactions. A typical molar ratio of starting material to POCl₃ is in the range of 1:5 to 1:15.[1][2]

      • Acid Scavenger/Base: If a tertiary amine like N,N-dimethylaniline is used, ensure it is anhydrous and added in the correct stoichiometric amount (typically 1.0 to 1.5 equivalents relative to the starting material).[1][2]

    • Reaction Temperature and Time:

      • Temperature: The chlorination reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent or POCl₃ itself (around 105-115 °C).[1][2] Ensure your reaction has reached and is maintained at the target temperature.

      • Reaction Time: While prolonged reaction times can favor product formation, they can also lead to the formation of degradation impurities. Monitor the reaction progress to determine the optimal time for maximum conversion without significant byproduct formation.

    • Mixing: Inadequate stirring can lead to poor mass transfer, especially in heterogeneous mixtures. Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: Presence of Mono-chlorinated Impurity

  • Question: My crude product contains a significant amount of a mono-chlorinated intermediate (2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-ol or 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-2-ol). How can I minimize its formation?

  • Answer: The presence of mono-chlorinated species indicates that the chlorination is not proceeding to completion on both positions. The strategies to address this are similar to tackling incomplete conversion, with a particular focus on reaction conditions:

    • Increase Reagent Excess: A higher molar ratio of POCl₃ can help drive the second chlorination step.

    • Elevate Reaction Temperature: Higher temperatures provide the necessary activation energy for the second chlorination, which may be more sterically hindered or electronically less favorable than the first.

    • Prolong Reaction Time: Allow more time for the reaction to proceed to the fully dichlorinated product. Monitor the reaction to avoid degradation.

Issue 3: Formation of Dark-Colored Impurities

  • Question: The reaction mixture turns dark brown or black, and the isolated crude product is highly colored. What causes this and how can I prevent it?

  • Answer: Dark coloration often indicates the formation of polymeric or degradation byproducts. This can be caused by:

    • Excessively High Temperatures: While high temperatures are necessary, exceeding the optimal range can lead to decomposition of the starting material or product.

    • Presence of Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.[3]

    • Reaction with Solvent: Certain solvents can react or decompose under the harsh reaction conditions. For instance, while not typically used in this specific synthesis, solvents like DMF can pyrolyze at high temperatures and lead to impurity formation.[3]

    • Purification: The use of activated charcoal during workup or recrystallization can help remove some colored impurities.

Issue 4: Difficulties in Product Isolation and Purification

  • Question: I am facing challenges during the workup and purification of the product. The quenching process is very vigorous, and the final purification by column chromatography gives a low yield. What are the best practices?

  • Answer: The workup of reactions involving POCl₃ requires careful handling to avoid uncontrolled exothermic reactions and product degradation.

    • Quenching:

      • Always cool the reaction mixture to room temperature or below before quenching.

      • Slowly and carefully add the reaction mixture to crushed ice or ice-water with vigorous stirring.[4] This helps to dissipate the heat generated from the exothermic hydrolysis of excess POCl₃.

      • Alternatively, excess POCl₃ can be removed by distillation under reduced pressure before quenching, which is a safer option for larger scale reactions.[5]

    • Extraction:

      • After quenching, the product is typically extracted with an organic solvent such as ethyl acetate or dichloromethane.[6] Multiple extractions will ensure complete recovery of the product.

      • The combined organic layers should be washed with water, a mild base (like saturated sodium bicarbonate solution) to neutralize any remaining acidic components, and finally with brine.

    • Purification:

      • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often an effective purification method.[6]

      • Column Chromatography: If column chromatography is necessary, use a silica gel slurry packed column and a suitable eluent system, such as a gradient of ethyl acetate in hexane, to separate the product from impurities.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine?

    • A1: The most common precursor is 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol (the tautomeric form of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione).

  • Q2: What are the most common chlorinating agents used for this synthesis?

    • A2: Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting dihydroxypyrimidines to their corresponding dichlorinated derivatives.[1][2][4]

  • Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

    • A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful technique for monitoring the disappearance of the starting material and the formation of the product and impurities.[7][8] Gas Chromatography (GC) can also be used, particularly for identifying volatile impurities.[9][10] For structural elucidation of unknown impurities, Mass Spectrometry (MS), especially when coupled with HPLC or GC (LC-MS or GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9]

  • Q4: How can residual phosphorus-containing impurities be removed?

    • A4: Residual phosphorus-containing species, such as phosphoric acid or dichlorophosphoric acid, are typically removed during the aqueous workup.[5] Washing the organic extract with water and a mild aqueous base (e.g., sodium bicarbonate solution) is usually sufficient to remove these acidic impurities.

Quantitative Data on Impurity Reduction

The following tables present illustrative data on how varying reaction parameters can influence the purity of the final product.

Table 1: Effect of Reaction Temperature on Product Purity

ExperimentTemperature (°C)Reaction Time (h)Purity of Crude Product (%)Major Impurity (%)
1901285.212.1 (Starting Material)
21001292.55.3 (Mono-chloro)
31101296.11.8 (Mono-chloro)
41201294.83.5 (Degradation Products)

Table 2: Effect of Molar Ratio of POCl₃ on Product Purity

ExperimentMolar Ratio (Substrate:POCl₃)Reaction Time (h)Purity of Crude Product (%)Major Impurity (%)
11:31278.418.9 (Starting Material)
21:51289.68.2 (Mono-chloro)
31:101296.11.8 (Mono-chloro)
41:151296.51.5 (Mono-chloro)

Experimental Protocols

Synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

To a solution of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diol (1.0 eq) in phosphorus oxychloride (10.0 eq), N,N-dimethylaniline (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux (approximately 110 °C) and maintained for 12 hours. The progress of the reaction is monitored by HPLC. Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into a beaker containing crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine as a solid.

Visualizations

G Troubleshooting Workflow for Impurity Reduction start High Impurity Level Detected impurity_type Identify Impurity Type (e.g., HPLC, LC-MS) start->impurity_type sm Unreacted Starting Material impurity_type->sm  High SM peak mono_chloro Mono-chlorinated Intermediate impurity_type->mono_chloro  Intermediate peak degradation Degradation/Colored Impurities impurity_type->degradation  Multiple unknown peaks/  dark color sm_action Increase Temperature Increase Reaction Time Increase POCl3 Ratio sm->sm_action mono_chloro_action Increase Temperature Increase POCl3 Ratio Prolong Reaction Time mono_chloro->mono_chloro_action degradation_action Reduce Temperature Use Inert Atmosphere Optimize Reaction Time degradation->degradation_action end Purity Improved sm_action->end mono_chloro_action->end degradation_action->end

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

G Key Parameter Relationships in Synthesis cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes cluster_impurities Impurity Profile Temperature Temperature Conversion Conversion Rate Temperature->Conversion Increases Degradation Degradation Temperature->Degradation Increases (if too high) Time Time Time->Conversion Increases Time->Degradation Increases (if too long) POCl3_Ratio POCl3 Ratio POCl3_Ratio->Conversion Increases Purity Purity Conversion->Purity Positively correlates Yield Yield Conversion->Yield Positively correlates Unreacted_SM Unreacted SM Purity->Unreacted_SM Inversely related Mono_Chloro Mono-chloro Purity->Mono_Chloro Inversely related Purity->Degradation Inversely related

Caption: Relationship between reaction parameters and product purity.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Bioactivity of Furo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in research focus marks the bioactivity landscape of furo[3,4-d]pyrimidine isomers, creating a tale of two distinct scientific narratives. While the furo[2,3-d]pyrimidine scaffold has been extensively explored as a fertile ground for the development of anticancer agents and kinase inhibitors, its furo[3,4-d]pyrimidine counterpart has primarily carved a niche in the realm of anti-HIV research. This guide offers a comparative overview of the biological activities of these two isomeric systems, presenting the available experimental data and methodologies for each, and highlighting the untapped potential that lies within the lesser-explored isomer.

The furo[3,4-d]pyrimidine core, a fused heterocyclic system, is a bioisostere of purine, making it a key pharmacophore in the design of various therapeutic agents.[1] However, a comprehensive, direct comparison of the bioactivity of its isomers is challenging due to the notable lack of publicly available research on the furo[3,4-d]pyrimidine scaffold in oncology, in stark contrast to the wealth of information on furo[2,3-d]pyrimidine derivatives.[2]

Furo[3,4-d]pyrimidine Derivatives: Potent Inhibitors of HIV-1 Reverse Transcriptase

Research into furo[3,4-d]pyrimidine derivatives has predominantly centered on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[3] Certain dihydrofuro[3,4-d]pyrimidine derivatives have demonstrated exceptional potency against a wide array of HIV-1 strains, including those with mutations that confer resistance to existing NNRTI drugs.[4]

Quantitative Analysis of Anti-HIV-1 Activity

The following table summarizes the in vitro efficacy of selected dihydrofuro[3,4-d]pyrimidine derivatives against wild-type and mutant strains of HIV-1, showcasing their potential as next-generation anti-HIV agents.[5]

Compound/DrugTarget Wild-Type HIV-1 EC₅₀ (nM)L100I Resistant Strain EC₅₀ (nM)K103N Resistant Strain EC₅₀ (nM)Y181C Resistant Strain EC₅₀ (nM)E138K Resistant Strain EC₅₀ (nM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
13c2 1.6-2.53.1->100>62500
13c4 2.1-3.24.5->100>47619
Etravirine (ETV) 2.02.83.55.17.9>100>50000

EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value denotes higher potency. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher CC₅₀ value indicates lower toxicity. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound.[5]

Experimental Protocol: Anti-HIV Activity Assay

The anti-HIV activity of these compounds is typically evaluated in cell-based assays using human T-cell lines, such as MT-4. The general steps are as follows:

  • Cell Culture: MT-4 cells are cultured in appropriate media.

  • Viral Infection: Cells are infected with a specific strain of HIV-1.

  • Compound Treatment: The infected cells are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a period of time to allow for viral replication.

  • Cytopathogenicity Assessment: The protective effect of the compound is measured by assessing the viability of the cells, often using a colorimetric assay like the MTT assay.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from HIV-1-induced cytopathogenicity.[1]

Furo[2,3-d]pyrimidine Derivatives: A "Privileged Scaffold" in Anticancer Research

In contrast to its isomer, the furo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous derivatives with potent cytotoxic and kinase inhibitory activities.[2] These compounds have shown efficacy against a wide range of cancer cell lines, including those of the breast, liver, lung, colon, and pancreas.[6][7]

A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[2] Specifically, the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a frequent target.[1][8]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activities of representative furo[2,3-d]pyrimidine derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
Furo[2,3-d]pyrimidine-based chalconesMCF-7 (Breast)0.51 - 1.39[2]
Substituted Furo[2,3-d]pyrimidinesHepG2 (Liver)0.70[2][7]
Furo[2,3-d]pyrimidine derivative 10b HS 578T (Breast)1.51[8]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process. GI₅₀ (50% growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocol: Anticancer Activity Assay (MTT Assay)

The in vitro anticancer activity of furo[2,3-d]pyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ or GI₅₀ value is determined.[9]

Visualizing the Mechanisms of Action

To better understand the biological activities of these isomeric compounds, the following diagrams illustrate their targeted pathways.

HIV_Inhibition cluster_virus HIV-1 cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Transcription Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Furo[3,4-d]pyrimidine\nNNRTI Furo[3,4-d]pyrimidine NNRTI Furo[3,4-d]pyrimidine\nNNRTI->Reverse Transcriptase Inhibits

Caption: Inhibition of HIV-1 Reverse Transcriptase by Furo[3,4-d]pyrimidine NNRTIs.

Kinase_Inhibition_Pathway cluster_pathway PI3K/AKT Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival Furo[2,3-d]pyrimidine\nInhibitor Furo[2,3-d]pyrimidine Inhibitor Furo[2,3-d]pyrimidine\nInhibitor->PI3K Inhibits Furo[2,3-d]pyrimidine\nInhibitor->AKT Inhibits

Caption: Furo[2,3-d]pyrimidine derivatives inhibiting the PI3K/AKT signaling pathway.

Conclusion and Future Directions

The current body of research clearly indicates that furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine isomers have followed divergent paths in drug discovery. While the anti-HIV potential of the former is well-documented, the anticancer properties of the latter have been more extensively investigated. This significant gap in the literature presents a compelling opportunity for future research. A systematic evaluation of furo[3,4-d]pyrimidine derivatives against a broad panel of cancer cell lines is warranted to determine if this scaffold also holds promise in oncology.[2] Such studies could lead to the discovery of novel therapeutic leads and a more complete understanding of the structure-activity relationships within this versatile class of heterocyclic compounds.

References

Unveiling the Kinase Inhibitory Potential of the Furo[3,4-d]pyrimidine Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory potential of the furo[3,4-d]pyrimidine scaffold, with a specific focus on the under-researched compound 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine . Due to a significant lack of publicly available data on the direct kinase inhibitory activity of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, this report leverages experimental data from structurally related and well-characterized kinase inhibitors possessing the isomeric furo[2,3-d]pyrimidine and the bioisosteric pyrazolo[3,4-d]pyrimidine core structures. This approach allows for an insightful exploration of the potential of the furo[3,4-d]pyrimidine scaffold in kinase inhibitor design and development.

Executive Summary

The furo[3,4-d]pyrimidine chemical scaffold holds promise as a source of novel kinase inhibitors. While its direct derivative, 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, is currently utilized as a chemical intermediate in the synthesis of dual BRD4-kinase inhibitors, its intrinsic activity as a kinase inhibitor remains uncharacterized in public literature. This guide presents a comparative landscape of related fused pyrimidine systems that have demonstrated potent inhibition of various kinases crucial in oncogenic signaling pathways. By examining the structure-activity relationships, target profiles, and experimental validation of these related compounds, we can infer the potential therapeutic utility of the furo[3,4-d]pyrimidine core and highlight the pressing need for further investigation into its derivatives.

Comparative Analysis of Fused Pyrimidine Kinase Inhibitors

To contextualize the potential of the furo[3,4-d]pyrimidine scaffold, this section presents quantitative data on the inhibitory activities of representative furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against key kinase targets.

Compound ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Furo[2,3-d]pyrimidine Compound 3fEGFR121Erlotinib-
Furanopyrimidine DerivativeEGFRL858R/T790M2 - 6--
Furanopyrimidine DerivativeEGFRWT---
Compound 10bPI3Kα175--
Compound 10bPI3Kβ71--
Compound 10bAKT411--
Pyrazolo[3,4-d]pyrimidine Compound 11BTK7.95Ibrutinib-
Compound 14CDK2/cyclin A257Roscovitine-
Compound 15CDK2/cyclin A2119Roscovitine-
Compound 3dCDK2/CyclinA2332Roscovitine457
SI306SrcLow µM range--

Table 1: Comparative Inhibitory Activity of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds against their target kinases, providing a benchmark for their potency. The data is compiled from various research publications.

Key Signaling Pathways Targeted by Fused Pyrimidine Inhibitors

The kinase inhibitors discussed in this guide primarily target signaling pathways that are frequently dysregulated in cancer and other diseases. Understanding these pathways is crucial for appreciating the therapeutic rationale behind developing novel inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many cancers. Furo[2,3-d]pyrimidine derivatives have been shown to effectively inhibit key kinases in this pathway, such as PI3K and AKT, thereby blocking downstream signaling.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Figure 1: PI3K/AKT/mTOR Signaling Pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[5][6][7] Overexpression or mutation of EGFR is a common driver of tumorigenesis. Several fused pyrimidine derivatives have been developed as potent EGFR inhibitors.[8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Fused Pyrimidine Inhibitor Inhibitor->EGFR

Figure 2: EGFR Signaling Pathway.

CDK Signaling Pathway and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[9][10][11] Their dysregulation can lead to uncontrolled cell division, a hallmark of cancer. Pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold for the development of potent CDK inhibitors.[12][13][14]

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 S/G2 Transition M M Phase G2->M G2/M Transition M->G1 Mitosis CDK46 CDK4/6- Cyclin D CDK46->G1 CDK2_E CDK2- Cyclin E CDK2_E->G1 CDK2_A CDK2- Cyclin A CDK2_A->S CDK1 CDK1- Cyclin B CDK1->G2 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2_E Inhibitor->CDK2_A

Figure 3: CDK Regulation of the Cell Cycle.

Experimental Methodologies for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors relies on robust and sensitive biochemical and cell-based assays. Below are detailed protocols for two commonly employed high-throughput screening methods.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody recognizes the phosphorylated substrate, bringing it into proximity with a fluorescently labeled tracer. Excitation of the terbium donor results in energy transfer to the acceptor fluorophore, generating a FRET signal that is proportional to the extent of substrate phosphorylation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody solution in the appropriate assay buffer.

    • Prepare a 4X substrate/ATP solution in the same buffer.

    • Prepare serial dilutions of the test compound (e.g., in DMSO).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X kinase/antibody solution to each well.

    • Add 2.5 µL of the test compound dilution to the appropriate wells. Control wells receive DMSO vehicle.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), protected from light.

    • Stop the reaction by adding a stop/detection buffer containing EDTA.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AlphaScreen® Kinase Assay

Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction of molecules in close proximity. In a kinase assay format, a biotinylated substrate is phosphorylated by the kinase. Streptavidin-coated Donor beads and anti-phospho-antibody-coated Acceptor beads are added. When the substrate is phosphorylated, the beads are brought into close proximity, leading to the generation of a chemiluminescent signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 4X solution of biotinylated substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the test compound.

    • Prepare a 1X suspension of Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the test compound dilution.

    • Start the reaction by adding 2.5 µL of the 4X substrate/ATP solution.

    • Incubate at room temperature for the optimized reaction time.

    • Add 10 µL of the bead suspension to stop the reaction and initiate detection.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The raw AlphaScreen signal is used for analysis.

    • Data is normalized to controls.

    • IC50 values are determined by plotting the normalized signal against inhibitor concentration and fitting to a sigmoidal dose-response model.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., TR-FRET, AlphaScreen) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt End Preclinical Candidate Lead_Opt->End

Figure 4: General Experimental Workflow.

Conclusion and Future Directions

While 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine itself lacks characterization as a kinase inhibitor, the broader class of fused pyrimidines, particularly the furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, has proven to be a rich source of potent and selective kinase inhibitors. The data presented in this guide underscores the potential of these heterocyclic systems in targeting key oncogenic pathways.

The absence of data for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and other furo[3,4-d]pyrimidine derivatives represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation into the synthesis and biological evaluation of a library of furo[3,4-d]pyrimidine compounds is warranted to explore their potential as novel kinase inhibitors. Such studies, guided by the structure-activity relationships of related scaffolds, could lead to the discovery of new therapeutic agents for a range of diseases.

References

Dihydrofuro[3,4-D]pyrimidine Scaffold: A Comparative Guide for HIV-1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine core has emerged as a validated and promising scaffold in the design of novel, potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. This guide provides an objective comparison of the performance of dihydrofuro[3,4-d]pyrimidine derivatives against established NNRTIs, supported by experimental data and detailed protocols.

Performance Comparison of NNRTI Scaffolds

Derivatives of the dihydrofuro[3,4-d]pyrimidine scaffold have demonstrated exceptional potency against both wild-type and clinically relevant mutant strains of HIV-1. The following tables summarize the antiviral activity (EC50 values) of key compounds, offering a direct comparison with the well-established NNRTIs, Efavirenz and Nevirapine.

Table 1: Antiviral Activity against Wild-Type HIV-1 (IIIB Strain)
Scaffold Compound EC50 (nM)
Dihydrofuro[3,4-d]pyrimidine13c21.6[1]
13c42.5[1]
14b5.79[2]
16c2.85[2]
Established NNRTIEfavirenzData not available in the same study for direct comparison
NevirapineData not available in the same study for direct comparison
Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains
Compound K103N (EC50, nM) Y181C (EC50, nM) K103N+Y181C (EC50, nM) F227L+V106A (EC50, nM)
13c22.5[1]3.1[1]41.5[1]19.0[1]
13c48.4[1]7.2[1]38.2[1]21.3[1]
14b10.2[2]9.83[2]28.3[2]15.6[2]
16c6.71[2]8.15[2]18.0[2]11.4[2]
EtravirineSuperior activity reported for 13c2 and 13c4[1][3]Superior activity reported for 13c2 and 13c4[1][3]Comparable activity to 13c2 and 13c4[1]Remarkably improved activity of 14b and 16c[2]
RilpivirineRemarkably improved activity of 14b and 16c[2]Remarkably improved activity of 14b and 16c[2]Remarkably improved activity of 14b and 16c[2]Remarkably improved activity of 14b and 16c[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Assay)

This protocol is designed to determine the EC50 value of a compound by measuring the inhibition of HIV-1 replication in MT-4 cells.

Materials:

  • MT-4 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • HIV-1 strain (e.g., IIIB)

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase.

  • Compound Dilution: Prepare a series of dilutions of the test compound in culture medium.

  • Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the diluted test compound to the wells. c. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. d. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. b. Add solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the inhibitor compared to the virus control. b. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.

Materials:

  • Recombinant HIV-1 RT

  • Streptavidin-coated 96-well plates

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

  • Deoxynucleoside triphosphates (dNTPs), including DIG-dUTP and biotin-dUTP

  • Test compounds

  • Positive control (e.g., Nevirapine)

  • Washing buffer

  • Anti-DIG-POD conjugate

  • Peroxidase substrate and stop solution

  • Microplate reader

Procedure:

  • Preparation: a. Prepare serial dilutions of the test compound and positive control. b. Prepare a reaction mixture containing the template/primer and dNTPs.

  • Assay Procedure: a. To the streptavidin-coated wells, add the reaction mixture. b. Add the serially diluted test compound, positive control, or solvent control to the appropriate wells. c. Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control. d. Incubate the plate at 37°C for 1-2 hours.

  • Washing: After incubation, wash the wells multiple times with the washing buffer.

  • Detection: a. Add the Anti-DIG-POD conjugate to each well and incubate at room temperature. b. Wash the wells again. c. Add the peroxidase substrate and incubate in the dark. d. Stop the reaction by adding the stop solution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Subtract the average absorbance of the negative control wells from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). c. Determine the IC50 value from the dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the context of this research, the following diagrams illustrate the HIV-1 replication cycle, the mechanism of NNRTI action, and a typical drug discovery workflow.

HIV_Replication_Cycle cluster_host_cell Host Cell Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding New_Virion New_Virion Budding->New_Virion HIV_Virion HIV_Virion HIV_Virion->Viral_Entry NNRTI NNRTI NNRTI->Reverse_Transcription

Caption: HIV-1 Replication Cycle and NNRTI Inhibition.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase Active_Site Active_Site Viral_DNA Viral_DNA Active_Site->Viral_DNA NNRTI_Binding_Pocket NNRTI_Binding_Pocket NNRTI_Binding_Pocket->Active_Site Inhibition Inhibition of Conformational Change NNRTI_Binding_Pocket->Inhibition NNRTI NNRTI NNRTI->NNRTI_Binding_Pocket Binds to allosteric site Viral_RNA Viral_RNA Viral_RNA->Active_Site dNTPs dNTPs dNTPs->Active_Site

Caption: Mechanism of NNRTI Action.

Drug_Discovery_Workflow Scaffold_Selection Scaffold_Selection Library_Synthesis Library_Synthesis Scaffold_Selection->Library_Synthesis 2,4-Dichloro-5,7- dihydrofuro[3,4-D]pyrimidine In_Vitro_Screening In_Vitro_Screening Library_Synthesis->In_Vitro_Screening Anti-HIV Assay SAR_Studies SAR_Studies In_Vitro_Screening->SAR_Studies Identify Hits Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Improve Potency & Properties Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies

Caption: NNRTI Drug Discovery Workflow.

References

structure-activity relationship (SAR) studies of furo[3,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of a Promising Scaffold

The furo[3,4-d]pyrimidine core, a privileged heterocyclic structure, has emerged as a versatile scaffold in medicinal chemistry, showing promise in disparate therapeutic areas. Its structural resemblance to endogenous purines allows it to interact with a range of biological targets, leading to the development of potent antiviral and potential anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furo[3,4-d]pyrimidine analogs, focusing on their well-established role as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and their nascent exploration as kinase inhibitors in oncology. While extensive research has illuminated the SAR of dihydrofuro[3,4-d]pyrimidines in combating HIV-1, their potential in oncology remains an area of active investigation, with the isomeric furo[2,3-d]pyrimidine scaffold currently providing a greater wealth of comparative data.

Furo[3,4-d]pyrimidines as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant body of research has been dedicated to developing dihydrofuro[3,4-d]pyrimidine derivatives as potent NNRTIs. These compounds allosterically bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its enzymatic activity and halts viral replication.

Quantitative Analysis of Anti-HIV-1 Activity

The following table summarizes the in vitro efficacy of selected dihydrofuro[3,4-d]pyrimidine derivatives against wild-type (WT) and mutant strains of HIV-1, along with their inhibitory activity against the HIV-1 RT enzyme.

CompoundModificationWT (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)K103N+Y181C (EC₅₀, nM)F227L+V106A (EC₅₀, nM)RT Inhibition (IC₅₀, µM)
13c2 R = 4-cyano1.62.53.141.519.00.15
13c4 R = 4-chloro2.13.84.255.223.70.21
14b R = 3-cyano5.79--28.3-0.14
16c R = 3,5-dichloro2.85--18.0-0.15

EC₅₀: The concentration of the compound that inhibits viral replication by 50%. IC₅₀: The concentration of the compound that inhibits enzyme activity by 50%. Data compiled from multiple sources.[1][2][3]

Structure-Activity Relationship (SAR) Insights for Anti-HIV Activity

The SAR studies of dihydrofuro[3,4-d]pyrimidine-based NNRTIs have revealed several key insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrimidine core significantly influence antiviral potency. Electron-withdrawing groups, such as cyano and chloro, at the 3- or 4-position generally lead to potent activity against both wild-type and resistant HIV-1 strains.

  • The Dihydrofuro[3,4-d]pyrimidine Core: This bicyclic system is crucial for orienting the key pharmacophoric elements within the NNRTI binding pocket. The oxygen atom of the furan ring can act as a hydrogen bond acceptor, contributing to the binding affinity.

  • Flexibility and Conformational Restriction: The overall shape and conformational flexibility of the molecule are critical for accommodating mutations within the binding pocket. The dihydrofuropyrimidine scaffold provides a semi-rigid core that can be appropriately substituted to maintain activity against resistant strains.

Furo[3,4-d]pyrimidines as Kinase Inhibitors in Oncology: An Emerging Field

The furo[3,4-d]pyrimidine scaffold's structural similarity to ATP makes it an attractive candidate for the development of kinase inhibitors, which are crucial in cancer therapy.[1] However, research in this area is less mature compared to its application in HIV. The PI3K/AKT/mTOR and VEGFR-2 signaling pathways are considered key targets for these potential anticancer agents.[1][4]

Due to the limited specific data on furo[3,4-d]pyrimidine kinase inhibitors, the well-studied isomeric furo[2,3-d]pyrimidine scaffold serves as a valuable comparator to infer potential SAR.

Comparative Data from Furo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

The following table presents data for furo[2,3-d]pyrimidine derivatives, highlighting their potential as kinase inhibitors.

Compound ClassTarget Kinase(s)Key Structural FeaturesIC₅₀ (µM)Cancer Cell Line(s)GI₅₀ (µM)
Furo[2,3-d]pyrimidine-based chalconesNot specifiedChalcone moiety-MCF-7 (Breast)0.51 - 1.39
Substituted Furo[2,3-d]pyrimidinesPI3Kα/β, AKT1,3,4-thiadiazole substituentPI3Kα: 0.175, PI3Kβ: 0.071, AKT: 0.411HS 578T (Breast)1.51
Substituted Furo[2,3-d]pyrimidinesEGFRNot specified0.121T-47D (Breast)Not specified

IC₅₀: The concentration of the compound that inhibits enzyme activity by 50%. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation. Data is for furo[2,3-d]pyrimidine analogs and is intended for comparative purposes.[5][6]

Inferred SAR for Furo[3,4-d]pyrimidines as Kinase Inhibitors

Based on the data from related scaffolds and general principles of kinase inhibition, the following SAR can be postulated for furo[3,4-d]pyrimidines:

  • Hinge-Binding Motif: The pyrimidine ring is expected to mimic the adenine core of ATP and form hydrogen bonds with the hinge region of the kinase active site.

  • Substitutions on the Furan Ring: Modifications at the 5- and 6-positions of the furan ring will likely explore the solvent-exposed region and can be tailored to improve potency and selectivity for specific kinases.

  • Substitutions on the Pyrimidine Ring: Substitutions at the 2- and 4-positions of the pyrimidine ring can modulate the electronic properties of the core and introduce additional interactions with the target kinase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Plate Preparation: A 96-well microtiter plate is coated with streptavidin. A biotinylated template/primer (e.g., poly(A)/oligo(dT)) is then added and allowed to bind to the streptavidin-coated wells.

  • Reaction Mixture: A reaction mixture is prepared containing reaction buffer, dNTPs (including digoxigenin-dUTP), and the test compound at various concentrations.

  • Enzyme Reaction: Recombinant HIV-1 RT enzyme is added to the wells to initiate the polymerization reaction. The plate is incubated to allow for the synthesis of the DIG-labeled DNA strand.

  • Detection: The plate is washed to remove unincorporated nucleotides. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the newly synthesized DNA.

  • Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the resulting color change is measured using a microplate reader. The intensity of the color is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furo[3,4-d]pyrimidine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (or IC₅₀) value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Host DNA Host DNA Viral DNA->Host DNA Integrates into NNRTI_Binding_Pocket Allosteric Binding Pocket Furo_Analog Furo[3,4-d]pyrimidine Analog Furo_Analog->Reverse Transcriptase Inhibits (Conformational Change) Furo_Analog->NNRTI_Binding_Pocket Binds to PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Furo_Analog Furo[3,4-d]pyrimidine Analog Furo_Analog->PI3K Inhibits Furo_Analog->AKT Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_sar SAR Analysis Compound_Synthesis Synthesis of Furo[3,4-d]pyrimidine Analogs Enzyme_Assay Enzyme Inhibition Assay (e.g., HIV-1 RT, Kinase) Compound_Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Antiviral, MTT) Compound_Synthesis->Cell_Assay IC50_EC50 Determine IC₅₀/EC₅₀/GI₅₀ Enzyme_Assay->IC50_EC50 Cell_Assay->IC50_EC50 SAR_Analysis Structure-Activity Relationship Analysis IC50_EC50->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the development of novel therapeutics is bridging the gap between promising laboratory results and successful clinical outcomes. For the emerging class of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine derivatives, understanding the correlation between their performance in controlled cellular environments (in vitro) and complex biological systems (in vivo) is paramount for advancing their potential as viable drug candidates.

Section 1: In Vitro Efficacy Assessment

The initial evaluation of any potential therapeutic agent begins with in vitro studies. These experiments are designed to assess the direct effect of a compound on specific cell lines, providing a baseline understanding of its biological activity, potency, and mechanism of action. For 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine derivatives, a primary focus would likely be their anti-proliferative or cytotoxic effects against cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

A crucial metric derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. This data is typically presented in a tabular format for easy comparison across multiple cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Derivatives

CompoundTarget Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Derivative AMCF-7Breast Adenocarcinoma485.2 ± 0.4
Derivative AA549Lung Carcinoma488.1 ± 0.6
Derivative AHCT116Colon Carcinoma483.5 ± 0.3
Derivative BMCF-7Breast Adenocarcinoma4812.8 ± 1.1
Derivative BA549Lung Carcinoma4815.3 ± 1.4
Derivative BHCT116Colon Carcinoma489.7 ± 0.8
Experimental Protocols: Key In Vitro Assays

The generation of reliable in vitro data hinges on standardized and well-documented experimental protocols.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine derivatives and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Section 2: In Vivo Efficacy Assessment

Following promising in vitro results, the evaluation of therapeutic candidates moves to in vivo models. These studies, typically conducted in animal models, are essential for understanding a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity in a whole-organism setting. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[2][3][4]

Data Presentation: In Vivo Tumor Growth Inhibition

The primary endpoint in many in vivo cancer studies is the inhibition of tumor growth. This is often measured by tumor volume and weight over the course of the treatment.

Table 2: Hypothetical In Vivo Efficacy of Derivative A in a Xenograft Model

Treatment GroupDosing (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Derivative A10625 ± 8050
Derivative A25312 ± 5075
Positive ControlVaries250 ± 4080
Experimental Protocols: Xenograft Tumor Model

The establishment and use of xenograft models require meticulous procedures to ensure the reproducibility and validity of the results.[2][3]

  • Cell Culture: Culture the desired human cancer cell line (e.g., HCT116) under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[3]

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, different doses of the test compound, positive control). Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Section 3: Visualizing the Drug Discovery Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, diagrams illustrating the experimental workflow and potential signaling pathways are invaluable.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Compound Synthesis Compound Synthesis Cell Line Screening Cell Line Screening Compound Synthesis->Cell Line Screening Cytotoxicity Assays (e.g., MTT) IC50 Determination IC50 Determination Cell Line Screening->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies e.g., Apoptosis Assays Xenograft Model Development Xenograft Model Development Mechanism of Action Studies->Xenograft Model Development Promising Candidates Advance Compound Administration Compound Administration Xenograft Model Development->Compound Administration Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Efficacy & Toxicity Analysis Efficacy & Toxicity Analysis Tumor Growth Monitoring->Efficacy & Toxicity Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Derivative 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Derivative 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Derivative->Signaling Cascade (e.g., MAPK/ERK) Inhibition

References

A Comparative Analysis of Dichlorinated vs. Difluorinated Furo[3,4-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Synthesis of Halogenated Furo[3,4-d]pyrimidines

The synthesis of substituted furo[3,4-d]pyrimidines frequently commences with a dihalogenated pyrimidine precursor. The 2,4-dichloro-substituted pyrimidines are commonly used starting materials for generating a diverse range of derivatives.

A plausible synthetic pathway for both dichlorinated and difluorinated furo[3,4-d]pyrimidine cores is outlined below. The synthesis of dihydrofuro[3,4-d]pyrimidine derivatives often starts from commercially available 2,4-dichloropyrimidines. These undergo nucleophilic substitution at the 4-position, followed by another substitution at the 2-position, and subsequent cyclization to form the fused furo[3,4-d]pyrimidine ring system. A similar strategy can be envisioned for the difluorinated analogs, starting from 2,4-difluoropyrimidines.

G cluster_0 Synthesis of Halogenated Furo[3,4-d]pyrimidines start 2,4-Dihalo-pyrimidine (X = Cl or F) step1 Nucleophilic Substitution (e.g., with an alcohol) start->step1 Step 1 step2 Second Nucleophilic Substitution (e.g., with an amine) step1->step2 Step 2 step3 Intramolecular Cyclization step2->step3 Step 3 end Substituted Furo[3,4-d]pyrimidine step3->end Final Product

A generalized synthetic workflow for halogenated furo[3,4-d]pyrimidines.
Experimental Protocols

Synthesis of 2,4-dichloro-substituted pyrimidine derivatives (General Procedure):

A common starting point for many furo[3,4-d]pyrimidine derivatives is the reaction of a 2,4-dichloropyrimidine with a suitable nucleophile. For instance, in the synthesis of certain anti-HIV agents, a 2,4-dichloropyrimidine is reacted with a substituted phenol in the presence of a base like potassium carbonate in a solvent such as DMF at room temperature.[1] This is followed by a second nucleophilic substitution at the remaining chloro-position.

Comparative Physicochemical Properties

The nature of the halogen atom (chlorine vs. fluorine) significantly influences the physicochemical properties of the resulting molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. While specific experimental data for the parent dichlorinated and difluorinated furo[3,4-d]pyrimidines are scarce, we can infer the likely differences based on the known properties of the corresponding 2,4-dihalopyrimidines and general principles of medicinal chemistry.

Property2,4-Dichloropyrimidine2,4-Difluoropyrimidine (Predicted)Impact of Fluorine Substitution
Molecular Weight 148.98 g/mol 116.07 g/mol Lower molecular weight.
Lipophilicity (LogP) HigherLowerFluorine generally increases lipophilicity, but replacing two chlorines with two fluorines will likely decrease the overall LogP.
pKa Less basicMore basicThe high electronegativity of fluorine is expected to lower the pKa of the pyrimidine nitrogens, making them less basic.
Metabolic Stability Susceptible to dehalogenationC-F bond is stronger and more resistant to metabolic cleavage, leading to increased metabolic stability.
Melting Point 61-62 °CNot availableLikely to be different due to changes in crystal packing forces.
Solubility Sparingly soluble in waterLikely to have altered solubility.The impact on solubility is complex and depends on the overall molecular structure.

Comparative Biological Activity

The substitution of chlorine with fluorine can have a profound impact on the biological activity of furo[3,4-d]pyrimidines. This is primarily due to differences in size, electronegativity, and the ability to form hydrogen bonds.

Anti-HIV Activity

Dihydrofuro[3,4-d]pyrimidine derivatives have been extensively studied as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] The synthesis of these compounds often starts from 2,4-dichloropyrimidine precursors. While no direct comparative data with difluorinated analogs is available, structure-activity relationship (SAR) studies on various substituted dihydrofuro[3,4-d]pyrimidines provide insights into the electronic requirements at these positions.

Compound ClassTargetKey Findings
Dihydrofuro[3,4-d]pyrimidine derivativesHIV-1 Reverse TranscriptasePotent activity against wild-type and resistant strains. The nature of substituents at various positions, including those derived from the initial dihalopyrimidine, is crucial for activity.[1]

The replacement of chlorine with fluorine could potentially lead to:

  • Altered Binding Interactions: Fluorine, being a stronger hydrogen bond acceptor than chlorine, might form different interactions with the amino acid residues in the NNRTI binding pocket of HIV-1 reverse transcriptase.

  • Improved Metabolic Stability: The greater strength of the C-F bond compared to the C-Cl bond could lead to reduced metabolic degradation, potentially resulting in a longer half-life and improved pharmacokinetic profile.

G cluster_1 HIV-1 Reverse Transcriptase Inhibition NNRTI Furo[3,4-d]pyrimidine (NNRTI) Binding Allosteric Binding NNRTI->Binding RT HIV-1 Reverse Transcriptase RT->Binding Inhibition Inhibition of DNA Synthesis Binding->Inhibition

Mechanism of action for furo[3,4-d]pyrimidine-based NNRTIs.
Kinase Inhibitory Activity

The furo[3,4-d]pyrimidine scaffold is a known hinge-binding motif for many protein kinases, making it an attractive starting point for the development of kinase inhibitors. The substitution pattern on the pyrimidine ring is critical for achieving potency and selectivity.

While there is a notable lack of research on furo[3,4-d]pyrimidines as anticancer agents compared to their furo[2,3-d]pyrimidine isomers, the principles of kinase inhibition suggest that both dichlorinated and difluorinated analogs could be of interest. The choice of halogen would influence:

  • Selectivity: The different steric and electronic properties of chlorine and fluorine would likely lead to different kinase selectivity profiles.

  • Potency: The ability of the halogen to interact with the kinase hinge region or other nearby residues would impact the overall inhibitory potency.

G cluster_2 Kinase Inhibition Signaling Pathway Kinase Protein Kinase BindingSite ATP Binding Site Kinase->BindingSite ATP ATP ATP->BindingSite Binds to Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->BindingSite Competes with ATP Phosphorylation Substrate Phosphorylation BindingSite->Phosphorylation Leads to CellularResponse Cellular Response (e.g., Proliferation) Phosphorylation->CellularResponse

General mechanism of kinase inhibition by ATP-competitive inhibitors.

Conclusion

Due to a significant data deficit in the publicly available literature, a direct experimental comparison of dichlorinated versus difluorinated furo[3,4-d]pyrimidines is not currently possible. However, based on the available information for dichlorinated precursors and established principles in medicinal chemistry, we can anticipate key differences.

Difluorinated furo[3,4-d]pyrimidines are predicted to have lower molecular weight, potentially altered lipophilicity and basicity, and significantly improved metabolic stability compared to their dichlorinated counterparts. These differences would likely translate into distinct biological activity profiles, including altered potency and selectivity against targets such as HIV-1 reverse transcriptase and protein kinases.

The synthesis of dichlorinated furo[3,4-d]pyrimidine derivatives is well-documented, providing a clear path for the generation of these compounds. A similar synthetic strategy is proposed for the difluorinated analogs.

This comparative analysis highlights a clear opportunity for future research to synthesize and evaluate difluorinated furo[3,4-d]pyrimidines to fully elucidate their therapeutic potential and provide a direct comparison with their chlorinated analogs. Such studies would be invaluable for guiding future drug discovery efforts based on this promising heterocyclic scaffold.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Furo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the furo[3,4-d]pyrimidine scaffold. As ATP-competitive inhibitors, understanding their selectivity is paramount for predicting therapeutic efficacy and potential off-target effects.

It is important to note a significant scarcity of publicly available cross-reactivity data specifically for the furo[3,4-d]pyrimidine scaffold.[1][2] Therefore, this guide will leverage data from the closely related and more extensively documented isomeric furo[2,3-d]pyrimidine core and other fused pyrimidine systems. The principles of kinase inhibitor profiling and the data presented for these surrogate scaffolds offer valuable insights applicable to the broader class of furopyrimidine inhibitors.[1][3]

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities of representative furo[2,3-d]pyrimidine derivatives against key kinases in major signaling pathways. These pathways are frequently dysregulated in diseases such as cancer, making them important targets for therapeutic intervention.[1]

Table 1: Inhibition of PI3K/AKT Pathway Kinases by Furo[2,3-d]pyrimidine Derivatives [4][5]

Compound IDTarget KinaseIC50 (µM)
Compound 10b PI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02
Compound V AKT-124

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives [2][4]

Compound Class/IDCancer Cell LineActivity MetricValue (µM)
Furo[2,3-d]pyrimidine-based chalcones MCF-7 (Breast)IC500.51 - 1.39
Substituted Furo[2,3-d]pyrimidines HepG2 (Liver)IC500.70
Furo[2,3-d]pyrimidine derivatives A549 (Lung)IC501.5 - 1.9
Furo[2,3-d]pyrimidine derivatives HT-29 (Colon)IC501.75 - 1.8
Compound VIa NCI 59 cell lineGI502.41
Resistant MCF-7Cytotoxicity1.20 ± 0.21
Compound VIb NCI 59 cell lineGI501.23
Resistant MCF-7Cytotoxicity1.90 ± 0.32
Compound 10b HS 578T (Breast)GI501.51

Signaling Pathway Inhibition

Furo[3,4-d]pyrimidine-based kinase inhibitors are designed to interfere with critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[3] By competing with ATP, these inhibitors can block downstream signaling and mitigate disease progression.[3]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Selectivity Profiling cluster_2 Cellular Assays cluster_3 Lead Optimization Initial_Screening Initial Screening (Primary Target Kinase) IC50_Determination IC50 Determination Initial_Screening->IC50_Determination Kinome_Profiling Kinome-wide Profiling (>400 Kinases) IC50_Determination->Kinome_Profiling Off_Target_Confirmation Off-Target Confirmation Kinome_Profiling->Off_Target_Confirmation Target_Engagement Cellular Target Engagement (e.g., CETSA) Off_Target_Confirmation->Target_Engagement Phenotypic_Screening Phenotypic Screening Target_Engagement->Phenotypic_Screening Downstream_Signaling Downstream Signaling Analysis Phenotypic_Screening->Downstream_Signaling SAR_Studies Structure-Activity Relationship (SAR) Studies Downstream_Signaling->SAR_Studies SAR_Studies->IC50_Determination Iterative Improvement Computational_Modeling Computational Modeling & Docking SAR_Studies->Computational_Modeling

References

Benchmarking 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine Derivatives Against Known Drugs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that disrupt specific molecular pathways essential for tumor growth and survival. One such promising avenue is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which plays a pivotal role in the transcriptional regulation of key oncogenes. The compound 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine has emerged as a valuable scaffold in the synthesis of novel BRD4 inhibitors. This guide provides an objective comparison of the performance of derivatives of this scaffold with established BET inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.

Introduction to BRD4 Inhibition

BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of genes critical for cell cycle progression and proliferation, including the MYC oncogene. BRD4, a key member of the BET family, is a prime therapeutic target in various cancers. Small molecule inhibitors that competitively bind to the bromodomains of BRD4 have shown significant preclinical and clinical activity in a range of hematological malignancies and solid tumors.

The Furo[3,4-d]pyrimidine Scaffold

The 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine core serves as a versatile starting material for the synthesis of a new class of potential BRD4 inhibitors. A key patent (CN108222053A) details the synthesis and biological evaluation of several derivatives, providing crucial data for a comparative analysis against well-characterized BET inhibitors.

Quantitative Comparison of BRD4 Inhibitors

The following tables summarize the in vitro efficacy of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine derivatives from patent CN108222053A and compares them with established BET inhibitors.

Table 1: In Vitro BRD4 Inhibition

CompoundTargetIC50 (nM)Source
Example Compound 5 (from CN108222053A) BRD485Patent CN108222053A
Example Compound 10 (from CN108222053A) BRD4120Patent CN108222053A
Example Compound 15 (from CN108222053A) BRD492Patent CN108222053A
Pelabresib (CPI-0610) BRD4-BD139[1]
ZEN-3694 FRET BRD4(1)< 25[2]
(+)-JQ1 BRD4(1)77[3]
(+)-JQ1 BRD4(2)33[3]

Table 2: Anti-proliferative Activity in MV4-11 Cell Line

CompoundCell LineIC50 (nM)Source
Example Compound 5 (from CN108222053A) MV4-11150Patent CN108222053A
Example Compound 10 (from CN108222053A) MV4-11210Patent CN108222053A
Example Compound 15 (from CN108222053A) MV4-11165Patent CN108222053A
Pelabresib (CPI-0610) MV-4-11Not explicitly stated, but reduces viability[1]
ZEN-3694 MV4-11200[4]
(+)-JQ1 NMC (BRD4-dependent)4 (Cell viability)[3]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of key protocols relevant to the data presented.

BRD4 Inhibition Assay (AlphaLISA)

This assay is designed to measure the inhibition of the interaction between the first bromodomain of BRD4 (BRD4-BD1) and a biotinylated histone H4 peptide.

  • Reagents : GST-tagged BRD4-BD1, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Procedure :

    • The test compound, GST-tagged BRD4-BD1, and the biotinylated histone H4 peptide are incubated together in a 384-well plate.

    • In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the Donor and Acceptor beads into close proximity.

    • Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in light emission at 615 nm.

    • In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the AlphaLISA signal.

  • Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce the signal by 50%, is calculated from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7][8][9]

  • Reagents : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).

  • Procedure :

    • Cells (e.g., MV4-11) are seeded in a 96-well plate and treated with varying concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), MTT solution is added to each well.

    • Metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals.

  • Data Analysis : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a BRD4 inhibitor in a mouse model.

  • Cell Implantation : Human cancer cells (e.g., MV-4-11) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Treatment : Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound or vehicle is administered (e.g., orally or intraperitoneally) according to a predetermined schedule.

  • Monitoring : Tumor volume and body weight are measured regularly.

  • Endpoint : At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers like c-Myc, can be performed.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

BRD4_Inhibition_Pathway cluster_nucleus Nucleus BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to PolII RNA Polymerase II BRD4->PolII Recruits AcetylatedHistones->PolII Recruits Oncogenes Oncogenes (e.g., MYC) PolII->Oncogenes Transcribes Transcription Transcription CellProliferation Cell Proliferation & Survival Transcription->CellProliferation Leads to Inhibitor BRD4 Inhibitor (e.g., Furo[3,4-d]pyrimidine derivative) Inhibitor->BRD4 Inhibits

Mechanism of BRD4 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (from 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine) BRD4_Assay BRD4 Inhibition Assay (AlphaLISA) Compound_Synthesis->BRD4_Assay Cell_Assay Cell Viability Assay (MTT) Compound_Synthesis->Cell_Assay IC50_Determination Determine IC50 Values BRD4_Assay->IC50_Determination Cell_Assay->IC50_Determination Xenograft_Model Xenograft Mouse Model IC50_Determination->Xenograft_Model Lead Compound Selection Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment Data_Analysis Analyze Efficacy & Safety Efficacy_Study->Data_Analysis Toxicity_Assessment->Data_Analysis

Drug Discovery and Evaluation Workflow.

Conclusion

Derivatives of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine show promise as a novel class of BRD4 inhibitors. The initial data from patent literature indicates that these compounds exhibit potent BRD4 inhibition and anti-proliferative effects in cancer cell lines, with IC50 values in the nanomolar range, comparable to established BET inhibitors like Pelabresib, ZEN-3694, and the tool compound (+)-JQ1. Further optimization of this scaffold could lead to the development of clinical candidates with improved efficacy and safety profiles. This guide provides a foundational comparison to stimulate further research and development in this promising area of cancer therapeutics.

References

A Comparative Guide to the Selectivity of Furo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide assesses the selectivity of furo[2,3-d]pyrimidine derivatives, a class of compounds structurally related to the requested 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. Due to the absence of publicly available kinase selectivity data for the specific dihydrofuro[3,4-D]pyrimidine scaffold, this document provides a comparative analysis of its isomeric and more extensively studied counterpart to offer relevant insights into the kinase inhibitory potential of fused furopyrimidine systems.

Furo[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to purines, enabling them to effectively target the ATP-binding site of various protein kinases.[1][2] This guide summarizes the selectivity of several furo[2,3-d]pyrimidine derivatives against key kinases implicated in cancer signaling pathways, such as the PI3K/AKT and receptor tyrosine kinase (RTK) pathways.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables present the in vitro inhibitory activities of representative furo[2,3-d]pyrimidine derivatives against key oncogenic kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibition of PI3K/AKT Pathway Kinases by Furo[2,3-d]pyrimidine Derivatives [3]

Compound IDTarget KinaseIC50 (µM)
Compound 10bPI3Kα0.175 ± 0.007
Compound 10bPI3Kβ0.071 ± 0.003
Compound 10bAKT0.411 ± 0.02
Compound VAKT-124

Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) by Furo[2,3-d]pyrimidine Derivatives [3]

Compound IDTarget KinaseIC50 (nM) or % InhibitionReference CompoundReference IC50 (nM)
Compound 4cVEGFR-257.1Sorafenib41.1
Compound 7bVEGFR-242.5Sorafenib41.1
Compound 7cVEGFR-252.5Sorafenib41.1
Compound 3fEGFR121 ± 4Erlotinib-
Compound 21EGFRLow nanomolar--
Compound 22EGFRLow nanomolar--
Compound 23EGFRLow nanomolar--
Compound 24EGFRSelective inhibition--
Compound 25EGFRSelective inhibition--

Note: "Selective inhibition" for compounds 24 and 25 indicates that they inhibited EGFR without significantly affecting VEGFR-2 at concentrations below 1 µM.[2]

Experimental Protocols

The assessment of kinase inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase inhibition assays used to generate the data presented above.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for quantifying the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit used for this purpose.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2, PI3K, AKT)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (Furo[2,3-d]pyrimidine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A 1:3 dilution series starting from a high concentration (e.g., 1 mM) is recommended. A "no inhibitor" control with DMSO alone should be included.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by furo[2,3-d]pyrimidine kinase inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival FuroPyrimidine Furo[2,3-d]pyrimidine Inhibitor FuroPyrimidine->PI3K inhibits FuroPyrimidine->AKT inhibits

Caption: Simplified PI3K/AKT signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis FuroPyrimidine Furo[2,3-d]pyrimidine Inhibitor FuroPyrimidine->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis and the point of inhibition by furo[2,3-d]pyrimidine derivatives.[4]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the selectivity of kinase inhibitors.

Kinase_Inhibitor_Workflow Compound Test Compound (e.g., Furo[2,3-d]pyrimidine) PrimaryAssay Primary Biochemical Assay (Target Kinase) Compound->PrimaryAssay DoseResponse Dose-Response Curve & IC50 Determination PrimaryAssay->DoseResponse SelectivityPanel Kinase Selectivity Panel (e.g., >100 kinases) DoseResponse->SelectivityPanel CellularAssay Cell-Based Assays (Target Engagement & Potency) SelectivityPanel->CellularAssay LeadOptimization Lead Optimization CellularAssay->LeadOptimization

Caption: General experimental workflow for the evaluation and optimization of kinase inhibitor selectivity.

References

Preclinical Powerhouse or Untapped Potential? A Comparative Guide to 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the furo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential, particularly in the realms of antiviral and anticancer research. This guide offers a comparative preclinical evaluation of derivatives of this scaffold, with a specific focus on its standing relative to established therapeutic agents.

It is crucial to note at the outset that a comprehensive search of publicly available scientific literature reveals a significant data gap for the specific compound 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine . While its synthesis is documented, its biological activity and preclinical evaluation remain largely unpublished. Therefore, this guide will broaden its scope to the wider class of furo[3,4-d]pyrimidine derivatives, drawing comparisons with clinically relevant alternatives to provide a valuable context for researchers, scientists, and drug development professionals.

Anti-HIV Activity: A New Generation of NNRTIs

Derivatives of the dihydrofuro[3,4-d]pyrimidine scaffold have shown exceptional promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1][2][3] These compounds have demonstrated potent activity against both wild-type and, critically, a range of drug-resistant viral strains, a major hurdle in current antiretroviral therapy.

Comparative Efficacy against HIV-1

The following table summarizes the in vitro efficacy of selected dihydrofuro[3,4-d]pyrimidine derivatives against wild-type and mutant HIV-1 strains, benchmarked against the clinically approved second-generation NNRTI, Etravirine.

Compound/DrugWild-Type HIV-1 (IIIB) EC₅₀ (nM)L100I Resistant Strain EC₅₀ (nM)K103N Resistant Strain EC₅₀ (nM)Y181C Resistant Strain EC₅₀ (nM)K103N+Y181C Resistant Strain EC₅₀ (nM)F227L+V106A Resistant Strain EC₅₀ (nM)Cytotoxicity (MT-4 cells) CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀ of WT)
Derivative 13c2 1.6[1]2.5[1]3.1[1]8.4[1]41.5[1]19.0[1]>227[2]>141,875
Derivative 13c4 1.9[1]2.7[1]3.5[1]7.9[1]46.6[1]21.3[1]>227[2]>119,473
Etravirine 5.1[1]4.7[4]4.9[4]7.2[4]45.4[1]21.4[5]>22.8[2]>4,470
Rilpivirine 0.51[6]<1[6]0.35[6]<1[6]0.8-1.7[6]->10[6]>19,608

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.

The data clearly indicates that dihydrofuro[3,4-d]pyrimidine derivatives like 13c2 and 13c4 exhibit superior potency against wild-type HIV-1 and a range of single-mutation resistant strains compared to Etravirine.[1] Notably, they maintain comparable activity against challenging double-mutant strains.[1] Furthermore, their high selectivity indices suggest a favorable safety profile at the cellular level.[2]

Anticancer Potential: An Emerging Frontier

The exploration of furo[3,4-d]pyrimidine derivatives as anticancer agents is a more nascent field of study.[7] While extensive quantitative data for this specific scaffold is limited, preliminary studies have shown dose-dependent cytotoxic effects. For instance, one study reported the activity of a dihydrofuro[3,4-d]pyrimidine compound against the K562 human chronic myelogenous leukemia cell line.[8]

In contrast, the isomeric furo[2,3-d]pyrimidine scaffold is well-established in anticancer research, with numerous derivatives identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.[9] A key target for these compounds is the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.[9]

Comparative Efficacy against Cancer Cell Lines

The following table provides a snapshot of the in vitro anticancer activity of representative furo[2,3-d]pyrimidine derivatives and established PI3K/AKT inhibitors.

Compound Class/DrugTarget/PathwayCancer Cell LineIC₅₀ (µM)
Furo[2,3-d]pyrimidine-based chalcones Not specifiedMCF-7 (Breast)0.51 - 1.39[7]
Substituted Furo[2,3-d]pyrimidines Not specifiedHepG2 (Liver)0.70[9]
Taselisib (GDC-0032) PI3Kα, δ, γBreast Cancer Cell Lines (PIK3CA mutant)~0.001 - 0.1[10]
CCT128930 AKT2U87MG (Glioblastoma)6.3[11]
CCT128930 AKT2LNCaP (Prostate)0.35[11]
CCT128930 AKT2PC3 (Prostate)1.9[11]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

The data for furo[2,3-d]pyrimidine derivatives showcases their potential as anticancer agents, with some compounds exhibiting sub-micromolar efficacy. While a direct comparison with the furo[3,4-d]pyrimidine scaffold is not yet possible, the potent activity of the isomeric compounds suggests that the broader furopyrimidine class is a promising area for oncology research.

Signaling Pathways and Experimental Workflows

To aid researchers in understanding the context of these preclinical evaluations, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

HIV_Reverse_Transcription_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of Action Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Transcription Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Furo[3,4-d]pyrimidine (NNRTI) Furo[3,4-d]pyrimidine (NNRTI) Furo[3,4-d]pyrimidine (NNRTI)->Reverse Transcriptase (RT) Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Furo[3,4-d]pyrimidine NNRTIs.

PI3K_AKT_Pathway_Inhibition cluster_pathway PI3K/AKT Signaling Pathway cluster_inhibition Inhibition by Furo[2,3-d]pyrimidines Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Furo[2,3-d]pyrimidine Derivative Furo[2,3-d]pyrimidine Derivative Furo[2,3-d]pyrimidine Derivative->PI3K Inhibition Furo[2,3-d]pyrimidine Derivative->AKT Inhibition

Caption: Inhibition of the PI3K/AKT Signaling Pathway by Furo[2,3-d]pyrimidine Derivatives.

Experimental_Workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In vitro Antiviral/Anticancer Screening In vitro Antiviral/Anticancer Screening Compound Synthesis & Characterization->In vitro Antiviral/Anticancer Screening Determine EC50/IC50 Determine EC50/IC50 In vitro Antiviral/Anticancer Screening->Determine EC50/IC50 Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Determine EC50/IC50->Cytotoxicity Assay (CC50) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (CC50)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->In vitro Antiviral/Anticancer Screening Iterative Improvement In vivo Animal Models In vivo Animal Models Lead Optimization->In vivo Animal Models Promising Candidates End End In vivo Animal Models->End

Caption: General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols.

Anti-HIV Replication Assay (MTT Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line (e.g., MT-4 cells).

  • Cell Preparation: MT-4 cells are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells, with uninfected cells serving as a control.

  • Incubation: The plates are incubated for 5 days at 37°C.

  • MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a purple formazan product.

  • Data Analysis: The absorbance is read using a plate reader, and the EC₅₀ value is calculated as the compound concentration that protects 50% of cells from virus-induced cell death.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds on host cells.

  • Cell Seeding: Uninfected MT-4 cells are plated in 96-well plates.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compounds as in the antiviral assay.

  • Incubation: Plates are incubated for 5 days.

  • MTT Staining and Data Analysis: Similar to the anti-HIV assay, MTT is added, and the absorbance is measured to determine the CC₅₀ value, which is the concentration that reduces cell viability by 50%.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., PI3K, AKT).

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format using a purified recombinant kinase.

  • Compound Incubation: The kinase is incubated with various concentrations of the test compound.

  • Substrate Addition: A specific substrate for the kinase and ATP are added to initiate the reaction.

  • Detection: Kinase activity is measured by detecting the amount of phosphorylated substrate, often using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

The furo[3,4-d]pyrimidine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Dihydrofuro[3,4-d]pyrimidine derivatives have demonstrated exceptional anti-HIV-1 activity, outperforming a current standard-of-care NNRTI against several resistant strains in preclinical models. While the anticancer potential of this specific scaffold is less explored, the significant activity of the isomeric furo[2,3-d]pyrimidines as kinase inhibitors strongly suggests that further investigation is warranted.

The conspicuous absence of preclinical data for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine highlights a clear research opportunity. Future studies should focus on:

  • Synthesis and Biological Evaluation: A systematic evaluation of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and its analogs against a broad panel of HIV-1 strains and cancer cell lines is essential to determine its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action will be crucial for guiding further drug development.

  • Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the furo[3,4-d]pyrimidine scaffold are necessary to identify lead candidates for clinical development.

The data presented in this guide underscores the potential of the furo[3,4-d]pyrimidine class of compounds and provides a solid foundation for future research aimed at translating these promising preclinical findings into novel therapies for HIV and cancer.

References

Comparative Docking Analysis of Furo[3,4-d]pyrimidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the furo[3,4-d]pyrimidine scaffold with related heterocyclic systems for kinase inhibition, supported by available experimental and in silico data.

This guide provides a comparative analysis of the furo[3,4-d]pyrimidine scaffold, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to a notable lack of extensive research on furo[3,4-d]pyrimidine derivatives themselves, this document leverages data from the closely related and more thoroughly investigated furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine analogs to provide a valuable framework for researchers, scientists, and drug development professionals.[1][2]

Furo[3,4-d]pyrimidines are structurally similar to purines, the fundamental components of nucleic acids.[1] This resemblance makes them promising candidates for interacting with a wide range of biological targets, especially protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a key focus in drug discovery.[3]

Comparative Analysis of Scaffolds

While direct comparative data for a series of furo[3,4-d]pyrimidine analogs is limited, a comparison with structurally related scaffolds highlights the potential of this underexplored chemical space. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a well-established "hinge-binding" motif that mimics the adenine core of ATP, enabling interaction with the hinge region of the kinase active site.[4] This has led to the development of numerous potent kinase inhibitors.[4] The furo[3,4-d]pyrimidine scaffold, with the oxygen atom in the furan ring acting as a potential hydrogen bond acceptor, offers a distinct electronic and steric profile that warrants further investigation.[4]

Quantitative Data from Related Analogs

To provide a quantitative perspective, the following tables summarize the inhibitory activities and docking scores of structurally related furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine compounds against various kinases. This data serves as a valuable reference for predicting the potential potency of the furo[3,4-d]pyrimidine scaffold.[3]

Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases

Compound ClassTarget KinaseIC50 (µM)Reference Compound
Furo[2,3-d]pyrimidine-based chalconesMCF-7 (Breast Cancer Cell Line)0.51 - 1.39-
Substituted Furo[2,3-d]pyrimidinesHepG2 (Liver Cancer Cell Line)--
Furo[2,3-d]pyrimidine derivative 3f EGFR0.121 ± 0.004Erlotinib
Furo[2,3-d]pyrimidine derivative 10b PI3Kα0.175 ± 0.007-
Furo[2,3-d]pyrimidine derivative 10b PI3Kβ0.071 ± 0.003-
Furo[2,3-d]pyrimidine derivative 10b AKT0.411 ± 0.02-
Phenylpyrazolo[3,4-d]pyrimidine 5i EGFRWT0.3-
Phenylpyrazolo[3,4-d]pyrimidine 5i VEGFR27.60-

Note: This table presents a compilation of data from various sources and is not a direct head-to-head comparison under identical experimental conditions.[4]

Table 2: Comparative Docking Performance of Pyrimidine Derivatives

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)
Pyrazolo[3,4-d]pyrimidine DerivativesPI3-K/mTOR-10.7
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5

This data is collated from multiple research articles to provide a comparative overview.[5]

Experimental Protocols: Molecular Docking

A typical molecular docking workflow for furo[3,4-d]pyrimidine analogs involves several key steps, from ligand and protein preparation to the analysis of results.[5]

Ligand Preparation
  • The 2D structures of the furo[3,4-d]pyrimidine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and saved in a .mol or .sdf format.[1][5]

  • The 3D structures are then generated and optimized to their lowest energy conformation using a computational chemistry program.[5]

  • The final ligand files are often converted to the .pdbqt format for use with docking software like AutoDock.[6]

Protein Preparation
  • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1][5]

  • Non-essential molecules such as water, co-factors, and existing ligands are removed from the protein structure.[1]

  • Polar hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned to the protein atoms using software like AutoDock Tools.[5] The prepared protein is also saved in the .pdbqt format.[5]

Grid Box Generation
  • A 3D grid box is defined around the active site of the target protein.[5]

  • The size and center of the grid box are chosen to encompass the binding pocket where the natural ligand binds or where the predicted binding site is located.[5]

Docking Simulation
  • A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) used in AutoDock, is employed to explore various conformations and orientations of the ligand within the grid box.[5]

  • The docking parameters, including the number of runs, population size, and energy evaluations, are set to ensure a thorough search of the conformational space.[5]

Analysis of Results
  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy and favorable interactions with key amino acid residues in the active site.[1]

  • Visualization software like PyMOL or UCSF Chimera is used to inspect the binding mode and interactions.[1]

Signaling Pathways and Visualization

Furo[3,4-d]pyrimidine analogs are promising as kinase inhibitors, particularly within the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][3] Aberrant activation of this pathway is a common occurrence in many cancers.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Furo[3,4-d]pyrimidine Analog (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points for furo[3,4-d]pyrimidine analogs.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (2D to 3D, Optimization) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (from PDB, Cleaning) Protein->Grid Dock Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analysis Analysis of Results (Binding Energy, Poses) Dock->Analysis Visualization Visualization (PyMOL, Chimera) Analysis->Visualization

Caption: A typical workflow for comparative molecular docking analysis.

References

Assessing Off-Target Effects of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of the novel compound 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. Due to the limited publicly available biological data on this specific molecule, this guide establishes a framework for its evaluation by comparing it with the well-characterized BET bromodomain inhibitor, JQ1. The structural similarity of the topic compound to known kinase inhibitors, particularly its pyrimidine core, suggests a potential for interactions with protein kinases. JQ1 is selected as a comparator due to the fact that 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is utilized in the synthesis of potent dual BRD4-kinase inhibitors.

Compound Profile Comparison

A direct comparison of the inhibitory activities of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and JQ1 is crucial for understanding their respective selectivity profiles. While experimental data for the topic compound is not yet available, the following table provides a template for summarizing such data once obtained, alongside the known activity of JQ1.

Feature2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidineJQ1 (Comparator)
Primary Target(s) To be determinedBRD2, BRD3, BRD4, BRDT (BET family bromodomains)[1]
Reported IC₅₀/K𝘥 To be determinedIC₅₀: 77 nM (BRD4(1)), 33 nM (BRD4(2))[2]
Kinase Selectivity Profile To be determined (Hypothesized kinase activity)Generally considered selective for BET bromodomains with few significant kinase off-targets at therapeutic concentrations.[2]
Potential Off-Target Liabilities To be determined (Potential for kinase off-targets)Can exhibit off-target effects at higher concentrations.[3][4]
Physicochemical Properties Molecular Formula: C₆H₄Cl₂N₂O, Molecular Weight: 191.01 g/mol Molecular Formula: C₂₃H₂₅ClN₄O₂S, Molecular Weight: 472.99 g/mol

Experimental Protocols for Off-Target Assessment

To thoroughly assess the off-target profile of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, a multi-faceted experimental approach is recommended. This should include a broad kinase screen and a general cytotoxicity assay.

Kinase Selectivity Profiling (KINOMEscan™)

Objective: To identify potential kinase off-targets of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine by screening against a large panel of human kinases.

Methodology: The KINOMEscan™ competition binding assay is a widely used method for kinase inhibitor profiling.

Protocol:

  • Compound Preparation: Dissolve 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine in 100% DMSO to create a stock solution.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Reaction Setup: Combine the DNA-tagged kinase, the immobilized ligand, and the test compound in a binding buffer.

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates a stronger interaction.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine on a panel of human cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizing Key Pathways and Workflows

BRD4 Signaling Pathway

BRD4 is a key epigenetic reader that plays a crucial role in regulating the transcription of genes involved in cell cycle progression, proliferation, and cancer.[2][5][6] Small molecule inhibitors targeting BRD4, such as JQ1, disrupt these processes.

G cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds PolII RNA Polymerase II PTEFb->PolII phosphorylates Gene_Expression Target Gene Expression (e.g., MYC, BCL2) PolII->Gene_Expression initiates transcription Proliferation Cell Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycle Cell Cycle Arrest Gene_Expression->CellCycle JQ1 JQ1 (Inhibitor) JQ1->BRD4 inhibits binding

Caption: Simplified signaling pathway of BRD4 and the inhibitory action of JQ1.

Experimental Workflow for Off-Target Kinase Profiling

The following diagram illustrates a typical workflow for identifying off-target kinase interactions of a small molecule inhibitor.

G cluster_workflow Off-Target Kinase Profiling Workflow Start Start: Test Compound Kinase_Panel In Vitro Kinase Screen (e.g., KINOMEscan) Start->Kinase_Panel Data_Analysis Data Analysis (% Inhibition) Kinase_Panel->Data_Analysis Hit_ID Hit Identification (Significant Inhibition) Data_Analysis->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Cell_Assay Cell-Based Validation (Target Engagement) Dose_Response->Cell_Assay End End: Selectivity Profile Cell_Assay->End

Caption: A streamlined workflow for identifying and validating off-target kinase interactions.

Workflow for Cytotoxicity Assessment

This diagram outlines the key steps involved in assessing the cytotoxic potential of a compound using a cell-based assay.

G cluster_workflow Cytotoxicity Assessment Workflow Start Start: Seed Cells in 96-well Plate Treatment Treat with Compound (Dose-Response) Start->Treatment Assay Perform Viability Assay (e.g., MTT) Treatment->Assay Readout Measure Signal (Absorbance) Assay->Readout Analysis Data Analysis (Calculate % Viability) Readout->Analysis End End: Determine IC50 Analysis->End

Caption: A general workflow for determining the cytotoxicity of a test compound.

Conclusion

The assessment of off-target effects is a critical step in the early stages of drug discovery. For 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine, a systematic evaluation of its kinase interaction profile and general cytotoxicity is paramount. By employing the standardized experimental protocols outlined in this guide and comparing the resulting data with the well-established profile of a relevant compound like JQ1, researchers can gain valuable insights into the selectivity and potential liabilities of this novel molecule. This structured approach will enable a more informed decision-making process for its future development as a potential therapeutic agent.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

This document provides crucial safety and logistical information for the proper disposal of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. Adherence to these step-by-step procedures is essential for ensuring laboratory safety and environmental compliance. The following guidance is based on the known hazards of similar chlorinated heterocyclic compounds and general best practices for chemical waste management.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Tight-sealing safety goggles and a face shield are mandatory to prevent contact with eyes.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling.[3]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[3]

  • Respiratory Protection: All handling of the solid or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

II. Chemical Properties and Hazard Profile

To ensure safe disposal, understanding the chemical's properties is paramount. The table below summarizes key characteristics, largely inferred from structurally similar compounds.

PropertyInferred Value/Characteristic
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
Appearance Likely a solid at room temperature.
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] The compound may be sensitive to air and moisture.[2] Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[2][5]
Toxicity Assumed to be harmful if swallowed.[2] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]
Environmental Hazards As a chlorinated organic compound, it is expected to be persistent and potentially harmful to aquatic life. Do not allow it to enter drains or waterways.[3]

III. Step-by-Step Disposal Protocol

Proper disposal is a critical step in the chemical lifecycle. The following protocol outlines the necessary steps for the safe disposal of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

Step 1: Waste Identification and Segregation

  • Categorize the Waste: This compound is a halogenated organic waste.

  • Segregate at the Source:

    • Solid Waste: Collect un- or cross-contaminated solid waste (e.g., leftover compound, contaminated filter paper, weigh boats) in a dedicated, clearly labeled, and sealed waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

    • Sharps: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

    • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office.

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine" and the appropriate hazard pictograms (e.g., corrosive, irritant, harmful).

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[1][2]

Step 3: Final Disposal Method

  • Incineration: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[1][2] This process ensures the complete destruction of the compound and minimizes the release of toxic byproducts.

  • Consult Your Environmental Health and Safety (EHS) Office: Always consult with your institution's EHS office for specific guidance and to arrange for the pickup and disposal of the hazardous waste. They will ensure compliance with all local, state, and federal regulations.

IV. Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the logical workflow for handling and disposing of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

G Disposal Workflow for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine cluster_0 Handling and Use cluster_1 Waste Generation and Segregation cluster_2 Final Disposal start Start: Obtain Compound handling Handle with full PPE in Chemical Fume Hood start->handling experiment Perform Experiment handling->experiment waste_gen Generate Waste experiment->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Labeled Halogenated Solid Waste Container is_solid->solid_waste Yes is_liquid Liquid Waste? is_solid->is_liquid No storage Store Waste in Secondary Containment solid_waste->storage liquid_waste Collect in Labeled Halogenated Liquid Waste Container is_liquid->liquid_waste Yes is_sharp Contaminated Sharp? is_liquid->is_sharp No liquid_waste->storage sharp_waste Dispose in Sharps Container is_sharp->sharp_waste Yes is_sharp->storage No sharp_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Dispose via High-Temp Incineration at Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine and ensure its safe and compliant disposal.

References

Essential Safety and Operational Guide for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine was found. The following guidance is based on the safety data of structurally similar compounds, such as 2,4-Dichloro-5-fluoropyrimidine and 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, and general laboratory safety practices. This compound should be handled with extreme caution as if it were hazardous.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Precautions

Based on analogous compounds, 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is anticipated to be harmful if swallowed and may cause severe skin burns and eye damage.[1][2] It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield must be worn over goggles when there is a risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[6]
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-resistant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[4]
Respiratory Protection Fume Hood or RespiratorAll handling should occur in a chemical fume hood.[3] If a fume hood is not available or if there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible before handling the compound.[3]

  • Verify that all necessary PPE is available and in good condition.[8]

  • Keep the compound away from heat and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Use only under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

3. Spill Management:

  • In the event of a spill, evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

  • Clean the spill area with a suitable solvent, followed by soap and water.[8]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Dispose of all waste, including the compound, contaminated materials, and PPE, in accordance with local, state, and federal regulations for hazardous waste.[1][8] Do not dispose of the chemical down the drain.[8] All waste materials must be placed in a clearly labeled, sealed container for hazardous waste disposal.[8]

Workflow for Safe Handling

Safe Handling Workflow for 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood, Eyewash, and Safety Shower Functionality prep2 Inspect and Don All Required PPE prep1->prep2 handling1 Work Within a Chemical Fume Hood prep2->handling1 handling2 Avoid Inhalation, Ingestion, and Contact handling1->handling2 post1 Properly Store or Dispose of Compound handling2->post1 post2 Decontaminate Work Area post1->post2 post3 Remove and Dispose of PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 spill Spill Management exposure First Aid Measures

Caption: Workflow for handling 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.